o6-Benzylguanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMERLEINMZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173700 | |
| Record name | O(6)-Benzylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19916-73-5 | |
| Record name | 6-(Phenylmethoxy)-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19916-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | O(6)-Benzylguanine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-benzylguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11919 | |
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| Record name | o6-benzylguanine | |
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| Record name | O(6)-Benzylguanine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Phenylmethoxy)-1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O(6)-Benzylguanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-O-BENZYLGUANINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01KC87F8FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
O6-Benzylguanine: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O6-benzylguanine (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). By acting as a pseudosubstrate, O6-BG irreversibly transfers its benzyl group to the active site of MGMT, leading to the enzyme's degradation. This targeted inhibition of MGMT's "suicide" repair mechanism prevents the removal of cytotoxic O6-alkylguanine adducts from DNA, thereby sensitizing tumor cells to alkylating chemotherapeutic agents such as temozolomide and carmustine. This guide provides an in-depth overview of the mechanism of action of O6-BG, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The primary mechanism of action of this compound lies in its ability to specifically and irreversibly inhibit the O6-alkylguanine-DNA alkyltransferase (MGMT) protein.[1][2] MGMT is a crucial DNA repair enzyme that protects the genome from the mutagenic and cytotoxic effects of alkylating agents.[3][4] These agents, including the clinically important drug temozolomide (TMZ), introduce alkyl groups onto the O6 position of guanine in DNA, forming O6-alkylguanine adducts.[5] If left unrepaired, these adducts can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations and the induction of apoptosis and cell cycle arrest.[6]
MGMT repairs this damage through a direct and stoichiometric "suicide" mechanism, transferring the alkyl group from the guanine to a cysteine residue within its own active site.[3][7] This process restores the integrity of the DNA but results in the irreversible inactivation of the MGMT protein, which is then targeted for ubiquitination and proteasomal degradation.[4][8]
This compound acts as a pseudosubstrate for MGMT.[1][2] It mimics the structure of O6-alkylguanine and binds to the active site of the enzyme. MGMT then catalyzes the transfer of the benzyl group from O6-BG to its active site cysteine residue.[2][9] This covalent modification renders the MGMT protein inactive, preventing it from repairing DNA damage induced by alkylating agents. The depletion of active MGMT allows the cytotoxic O6-alkylguanine lesions to persist, leading to enhanced chemosensitivity in tumor cells that express high levels of MGMT.[9][10]
The consequences of MGMT inhibition by O6-BG include an accumulation of DNA damage, which triggers downstream signaling pathways. This is evidenced by the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, and the activation of apoptotic pathways, indicated by the cleavage of caspase-3 and DNA fragmentation detectable by TUNEL assays.[2]
Quantitative Data on this compound Efficacy
The potentiation of alkylating agent cytotoxicity by this compound has been quantified in numerous in vitro studies. The following tables summarize key data on MGMT inhibition and the chemosensitizing effect of O6-BG in various cancer cell lines.
Table 1: In Vitro Inhibition of MGMT by this compound and Analogs
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | HeLaS3 | In vitro (cell extract) | 0.12 µM | [3] |
| This compound | HeLaS3 | In vivo (cultured cells) | 0.08 µM | [3] |
| O6-(4-bromothenyl)guanine (O6-BTG) | HeLaS3 | In vitro (cell extract) | 0.04 µM | [3] |
| O6-(4-bromothenyl)guanine (O6-BTG) | HeLaS3 | In vivo (cultured cells) | <0.1 µM | [3] |
Table 2: Potentiation of Temozolomide (TMZ) Cytotoxicity by this compound in Human Cancer Cell Lines
| Cell Line | MGMT Activity (fmol/mg protein) | O6-BG Treatment | Potentiation Fold | Reference |
| Mawi (colorectal) | >80 | 1 µM continuous (5 days) | 4.2 | [9] |
| U87 MG (glioblastoma) | ~100 | 100 µM for 1h | 1.4 | [1][9] |
| T98G (glioblastoma) | >700 | 100 µM for 1h | 1.7 | [1][9] |
| CHLA-225 (neuroblastoma) | Moderate | 1 µM | Significant increase in cytotoxicity | [2] |
| COG-N-269 (neuroblastoma) | High | 1 µM | Significant increase in cytotoxicity | [2] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study the mechanism of action of this compound.
MGMT Activity Assay (Fluorescence-Based)
This protocol is adapted from a method utilizing a fluorescent DNA probe that is cleaved upon MGMT-mediated repair.[11]
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 5% glycerol, 50 mM NaCl, 1 mM AEBSF)
-
Fluorescent DNA probe (e.g., NR-1)
-
96-well black microplate
-
Plate reader capable of fluorescence detection (e.g., excitation at 488 nm)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Lysate Preparation:
-
Harvest approximately 1.5 x 10^7 cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 400 µL of ice-cold lysis buffer.
-
Sonicate the cells on ice to disrupt the cell membranes.
-
Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
MGMT Activity Measurement:
-
In a 96-well black microplate, combine 800 µg of total protein from the cell lysate with 50 nM of the fluorescent DNA probe (NR-1).
-
Adjust the final volume to 200 µL with lysis buffer.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the fluorescence at 488 nm using a plate reader. An increase in fluorescence indicates MGMT activity.
-
Include a no-lysate control as a background measurement.
-
Western Blot Analysis for MGMT and γH2AX
This protocol outlines the detection of MGMT and the DNA damage marker γH2AX by Western blotting.[12][13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MGMT, anti-γH2AX, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation:
-
Treat cells with O6-BG and/or an alkylating agent for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MGMT or anti-γH2AX) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16]
Materials:
-
TUNEL assay kit (commercially available)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells on coverslips (for microscopy) or in suspension (for flow cytometry).
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with fixation solution for 1 hour at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).
-
-
Detection:
-
If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled antibody against the incorporated nucleotide.
-
Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.
-
-
Analysis:
-
For microscopy, visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
For flow cytometry, analyze the fluorescence intensity of the cell population.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MGMT activity assay.
Caption: Western blot experimental workflow.
Conclusion
This compound is a well-characterized and highly specific inhibitor of the DNA repair enzyme MGMT. Its mechanism of action, involving the irreversible inactivation of MGMT, provides a clear rationale for its use in combination with alkylating agents to overcome tumor resistance. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of O6-BG and develop novel therapeutic strategies targeting DNA repair pathways. The continued investigation into the intricate interplay between DNA damage, repair, and cell death pathways will be crucial for optimizing the clinical application of MGMT inhibitors like this compound.
References
- 1. 3-aminobenzamide and/or this compound evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potentiation of temozolomide and BCNU cytotoxicity by O(6)-benzylguanine: a comparative study in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
O6-Benzylguanine: A Technical Guide to the Inhibition of MGMT Protein for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
O6-methylguanine-DNA methyltransferase (MGMT) is a critical DNA repair protein that confers resistance to common alkylating chemotherapeutic agents. O6-benzylguanine (O6-BG) is a potent and specific inhibitor of MGMT, functioning as a "suicide" substrate to irreversibly inactivate the protein. This technical guide provides an in-depth overview of O6-BG, including its mechanism of action, physicochemical properties, and its synergistic effects with alkylating agents like temozolomide. The document details key experimental protocols for studying O6-BG in a laboratory setting and presents quantitative data in a structured format for easy comparison. Furthermore, it visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and research methodologies.
Introduction
Resistance to chemotherapy remains a significant hurdle in cancer treatment. One of the key mechanisms of resistance to alkylating agents, such as temozolomide and carmustine, is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][2] MGMT repairs cytotoxic O6-alkylguanine DNA adducts by transferring the alkyl group to an internal cysteine residue, thereby preventing the therapeutic effect of these drugs.[1]
This compound (O6-BG) is a synthetic purine derivative that acts as a potent inactivator of MGMT.[3] By serving as a pseudosubstrate, O6-BG irreversibly transfers its benzyl group to the active site of MGMT, rendering the enzyme inactive.[4][5] This inactivation sensitizes tumor cells to the cytotoxic effects of alkylating agents, providing a promising strategy to overcome chemoresistance.[6][7] This guide delves into the technical aspects of utilizing O6-BG as a tool to inhibit MGMT, aimed at researchers and professionals in the field of drug development.
Physicochemical Properties of this compound
This compound is a crystalline organic compound with the systematic name 6-(benzyloxy)-7H-purin-2-amine.[8] Its molecular structure consists of a guanine core with a benzyl group attached at the O6 position.
| Property | Value | Reference |
| Molecular Formula | C12H11N5O | [3] |
| Molar Mass | 241.254 g·mol−1 | [3] |
| CAS Number | 19916-73-5 | [3] |
| Density | 1.432 g/mL | [8] |
| Solubility in Water (25°C) | 0.15 mg/mL | [8] |
| Solubility in DMSO | 85 mg/mL | [8] |
Mechanism of Action
O6-BG acts as a suicide inhibitor of the MGMT protein.[3] The benzyl group of O6-BG is transferred to the reactive cysteine residue in the active site of MGMT.[4][5] This covalent modification irreversibly inactivates the MGMT protein, preventing it from repairing O6-alkylguanine lesions in the DNA. The depletion of active MGMT within tumor cells enhances the efficacy of alkylating chemotherapeutic agents.
Mechanism of this compound Action.
Quantitative Data
In Vitro Efficacy
The following table summarizes the in vitro efficacy of O6-BG in combination with alkylating agents.
| Cell Line | O6-BG Concentration | Alkylating Agent | IC50 / Effect | Reference |
| L3.6pl (Pancreatic Cancer) | Varies (24-72h) | O6-BG alone | IC50 = 50 µg/mL (at 48h) | [4] |
| Pediatric Brain Tumor Lines (15 MGMT-expressing lines) | Not specified | BCNU | 2.6-fold reduction in LD10 | [9] |
| Pediatric Brain Tumor Lines (15 MGMT-expressing lines) | Not specified | Temozolomide | 26-fold reduction in LD10 | [9] |
| High-Risk Neuroblastoma | 25 µM | Temozolomide + SN38 | Enhanced cytotoxicity, H2AX phosphorylation, caspase-3 cleavage, and apoptosis | [1] |
Pharmacokinetic Parameters in Humans
The pharmacokinetic properties of O6-BG have been evaluated in human clinical trials.
| Parameter | Value | Dose | Reference |
| This compound | |||
| Elimination Half-life (t1/2) | 0.49 ± 0.16 hours | 10, 20, 40, 80 mg/m² IV | [10] |
| Clearance | 35.5 ± 12.8 L/h/m² | 10, 20, 40, 80 mg/m² IV | [10] |
| O6-Benzyl-8-oxoguanine (Metabolite) | |||
| Elimination Half-life (t1/2) | 2.8 to 9.2 hours | 10 to 80 mg/m² IV | [11][12] |
| Cmax (vs. O6-BG) | 2.2-fold higher | Not specified | [11][12] |
| AUC (vs. O6-BG) | 12- to 29-fold higher | Not specified | [11][12] |
Clinical Trial Dosages
The following table outlines dosages of O6-BG and temozolomide used in clinical trials.
| Trial Phase | Patient Population | O6-BG Dose | Temozolomide Dose | Reference |
| Phase II | Pediatric Recurrent/Progressive High-Grade Gliomas | 120 mg/m²/day IV for 5 days | 75 mg/m²/day orally for 5 days | [13] |
| Phase I | Recurrent Malignant Glioma | 120 mg/m² bolus (days 1, 3, 5) + 30 mg/m²/day continuous infusion | Schedule 1: 200 mg/m² (day 1) + 50 mg/m²/day (days 2-5) | [6] |
| Phase II | Recurrent, Temozolomide-Resistant Malignant Glioma | 120 mg/m² (1-hour infusion) + 30 mg/m²/day (48-hour infusion) | 472 mg/m² orally on day 1 | [7] |
Experimental Protocols
MGMT Activity Assay
This protocol is adapted from a commercially available kit and a radiolabeled substrate method to provide a general workflow for measuring MGMT activity in cell lysates.[6][14][15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
[³H]this compound or a fluorogenic MGMT substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader
-
This compound (for negative control)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the following reactions:
-
Test Sample: Cell lysate (e.g., 50-100 µg total protein) in reaction buffer.
-
Positive Control: Lysate from MGMT-proficient cells.
-
Negative Control: Lysate pre-incubated with a saturating concentration of O6-BG (e.g., 20 µM) for 30 minutes at 37°C.
-
Blank: Reaction buffer without cell lysate.
-
-
-
Enzymatic Reaction:
-
Add the [³H]this compound (e.g., 1 µCi) or fluorogenic substrate to each tube.
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
For Radiolabeled Assay:
-
Precipitate the protein using 70% methanol.
-
Wash the pellet to remove unincorporated [³H]O6-BG.
-
Resuspend the pellet in a suitable buffer, add scintillation fluid, and measure radioactivity.
-
-
For Fluorogenic Assay:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Calculate the MGMT activity as the amount of substrate transferred per unit of protein per unit of time.
-
Workflow for MGMT Activity Assay.
MTT Cytotoxicity Assay
This protocol outlines a standard MTT assay to assess the cytotoxicity of O6-BG in combination with an alkylating agent.[16][17][18]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Alkylating agent (e.g., Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with varying concentrations of the alkylating agent in the presence or absence of a fixed concentration of O6-BG (e.g., 10-20 µM). Include wells with O6-BG alone and untreated controls.
-
Incubate for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.[5][9]
Materials:
-
6-well or 100 mm cell culture plates
-
Cell culture medium
-
This compound
-
Alkylating agent
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Treatment:
-
Treat a sub-confluent culture of cells with the desired concentrations of the alkylating agent with or without O6-BG for a specified duration.
-
-
Cell Seeding:
-
After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into new plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per plate.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing single cells to form colonies of at least 50 cells.
-
-
Staining and Counting:
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Count the number of colonies in each plate.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the effect of O6-BG and alkylating agents on cell cycle distribution.[2][19][20]
Materials:
-
Flow cytometry tubes
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the drugs as described for the cytotoxicity assay.
-
Harvest cells at different time points, including both adherent and floating cells.
-
-
Fixation:
-
Wash the cells with cold PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways
Inhibition of MGMT by O6-BG, in the presence of DNA damage from alkylating agents, triggers cellular signaling pathways leading to apoptosis. The p53 tumor suppressor protein plays a crucial role in this process.
p53-Mediated Apoptosis Pathway
Upon sensing irreparable DNA damage, p53 is stabilized and activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[21][22][23][24]
p53-Mediated Apoptotic Pathway.
Fas/CD95-Mediated Apoptosis Pathway
In some cellular contexts, O6-methylguanine-triggered apoptosis can also be mediated by the Fas/CD95/Apo-1 receptor. DNA damage can lead to the upregulation of the Fas receptor, which, upon binding to its ligand (FasL), initiates a caspase cascade involving caspase-8.[12]
Fas/CD95-Mediated Apoptotic Pathway.
Conclusion
This compound is an invaluable tool for researchers studying DNA repair and a promising agent in combination cancer chemotherapy. Its ability to specifically and potently inhibit the MGMT protein allows for the sensitization of resistant tumors to alkylating agents. This guide provides the foundational technical information, including quantitative data and detailed experimental protocols, necessary for the effective utilization of O6-BG in a research and drug development setting. The visualization of key signaling pathways and experimental workflows further aids in the conceptual understanding of its mechanism and application. Continued research into O6-BG and similar MGMT inhibitors is crucial for developing more effective cancer therapies.
References
- 1. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 8. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo administration of O(6)-benzylguanine does not influence apoptosis or mutation frequency following DNA damage in the murine intestine, but does inhibit P450-dependent activation of dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]
- 21. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. excli.de [excli.de]
- 23. New signaling pathway about P53 | Karebay [karebaybio.com]
- 24. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of O6-Benzylguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O6-Benzylguanine (O6-BG) is a potent and specific inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). By depleting tumor cells of AGT, O6-BG enhances the therapeutic efficacy of alkylating chemotherapeutic agents, a class of drugs frequently hampered by AGT-mediated resistance. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: The Challenge of Alkylating Agent Resistance
Alkylating agents, such as temozolomide and carmustine (BCNU), are a cornerstone of chemotherapy for various malignancies, particularly brain tumors. These agents exert their cytotoxic effects by transferring alkyl groups to DNA bases, leading to DNA damage and subsequent cell death. A major mechanism of tumor resistance to these drugs is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[1][2] AGT directly removes alkyl adducts from the O6 position of guanine, a critical site of DNA damage, thereby mitigating the therapeutic effect of the alkylating agent.[2] High levels of AGT in tumor cells are correlated with poor response to therapy and reduced patient survival. This clinical challenge spurred the search for potent AGT inhibitors to sensitize resistant tumors to alkylating agents.
Discovery and Early History
In the late 1980s and early 1990s, the research groups of Dr. M. Eileen Dolan and Dr. Anthony E. Pegg were instrumental in the development of this compound as a specific and potent AGT inhibitor.[2][3] Their work demonstrated that O6-BG acts as a pseudosubstrate for AGT. The enzyme recognizes O6-BG and covalently transfers the benzyl group to its active site cysteine residue. This process irreversibly inactivates the AGT protein, leading to its degradation.[2] This "suicide inhibition" mechanism makes O6-BG a highly effective tool for depleting AGT in cancer cells. Early in vitro and in vivo studies using tumor cell lines and xenograft models showed that pre-treatment with O6-BG significantly increased the cytotoxicity of alkylating agents like BCNU and temozolomide.[3][4] These promising preclinical findings paved the way for the clinical development of this compound in combination with chemotherapy.
Mechanism of Action
This compound is a synthetic analogue of guanine. Its mechanism of action is centered on the irreversible inactivation of the AGT protein.
-
Recognition and Binding: AGT recognizes the this compound molecule due to its structural similarity to an O6-alkylated guanine base in DNA.
-
Covalent Modification: The AGT enzyme catalyzes the transfer of the benzyl group from the O6 position of the guanine analogue to the sulfur atom of a cysteine residue within its own active site.
-
Irreversible Inactivation: This transfer results in the formation of S-benzylcysteine in the AGT protein, rendering the enzyme inactive. The inactivated AGT is then targeted for ubiquitination and proteasomal degradation.
-
Sensitization to Alkylating Agents: By depleting the cell of functional AGT, this compound prevents the repair of O6-alkylguanine lesions induced by chemotherapeutic agents. This leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Combination with Alkylating Agents
| Cell Line/Model | Alkylating Agent | O6-BG Concentration | AGT Activity (fmol/mg protein) | Sensitization Factor / Outcome | Reference |
| U87MG Glioma Xenograft | Temozolomide (35 mg/kg) | 40 mg/kg | 4.3 ± 1.5 | Significant tumor growth delay (p < 0.002) | [4] |
| U87MG Glioma Xenograft | BCNU (10 mg/kg) | 40 mg/kg | 4.3 ± 1.5 | Significant tumor growth delay (p < 0.002) | [4] |
| SWB77 Glioblastoma Xenograft | Temozolomide (180 mg/m²) | 180 mg/m² | 75 | Tumor growth delay increased from 16 to 31 days | [5] |
| SWB40 Glioblastoma Xenograft | Temozolomide (300 mg/m²) | 250 mg/m² (dBG*) | 45 | Significantly more effective than TMZ alone | [5] |
| O-342 Rat Ovarian Tumor | BCNU | Not specified | 103.4 ± 18.4 | 6.0 | [6] |
| O-342/DDP Rat Ovarian Tumor | BCNU | Not specified | 240.9 ± 40.2 | 2.1 | [6] |
| SK-OV-3 Human Ovarian Cancer | BCNU | Not specified | 337.6 ± 18.2 | 3.0 | [6] |
| OAW 42 Human Ovarian Cancer | BCNU | Not specified | 180.0 ± 39.9 | 4.1 | [6] |
*dBG: O6-benzyl-2'-deoxyguanosine, an analogue of O6-BG.
Table 2: Clinical Trial Data for this compound Combination Therapy
| Trial Phase | Cancer Type | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase II | Recurrent, Temozolomide-Resistant Malignant Glioma | O6-BG (120 mg/m² bolus, 30 mg/m²/day infusion) + Temozolomide (472 mg/m²) | 66 | 9% (Overall) | 7.9 weeks (Overall) | 24.7 weeks (Overall) | [7] |
| - Glioblastoma Multiforme (GBM) | 34 | 3% | 7.5 weeks | 19.4 weeks | [7] | ||
| - Anaplastic Glioma | 32 | 16% | 9.6 weeks | 33 weeks | [7] | ||
| Phase II | Advanced Melanoma (Chemotherapy-naïve) | O6-BG (120 mg/m²) + BCNU (40 mg/m²) | 22 | 1 CR, 4 SD | 80 days | 211 days | [8] |
| Phase II | Advanced Melanoma (Prior Chemotherapy) | O6-BG (120 mg/m²) + BCNU (40 mg/m²) | 20 | 0 responses, 3 SD | 54 days | 120 days | [8] |
| Phase II | Recurrent High-Grade Glioma (Pediatric) | O6-BG (120 mg/m²/day) + Temozolomide (75 mg/m²/day) | 25 | 4% | 16 ± 6.6% (6-month) | Not Reported | [9] |
| Phase II | Recurrent Brainstem Glioma (Pediatric) | O6-BG (120 mg/m²/day) + Temozolomide (75 mg/m²/day) | 16 | 0% | 0% (6-month) | Not Reported | [9] |
CR: Complete Response; SD: Stable Disease.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Notes | Reference |
| Administration | Intravenous infusion over 1 hour | Doses ranged from 10 to 80 mg/m² | [10] |
| Metabolism | Rapidly converted to O6-Benzyl-8-oxoguanine | Metabolite is also a potent AGT inhibitor | [10] |
| Half-life (O6-BG) | Not reported (rapid disappearance) | [10] | |
| Half-life (O6-Benzyl-8-oxoguanine) | 2.8 to 9.2 hours | Increased with dose | [10] |
| AGT Depletion in PBMCs | Observed at all doses | Return to baseline by 1 week | [10] |
| Optimal Modulatory Dose (Tumor AGT depletion) | 120 mg/m² | Dose required for complete AGT inactivation in tumor tissue | [11] |
Key Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-amino-6-chloropurine with the sodium salt of benzyl alcohol.[12][13]
Materials:
-
2-amino-6-chloropurine
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl alcohol
-
Anhydrous 1,4-dioxane
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Sodium hydride is carefully added to anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen).
-
Benzyl alcohol is added dropwise to the suspension and stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.
-
2-amino-6-chloropurine is added to the reaction mixture.
-
The mixture is heated to reflux and maintained for several hours (e.g., 20 hours) to ensure complete reaction.
-
After cooling to room temperature, water is slowly added to quench the reaction.
-
The solution is neutralized with glacial acetic acid to a pH of approximately 6, which causes the product to precipitate.
-
The crude product is collected by filtration.
-
Purification is achieved by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.[14]
O6-Alkylguanine-DNA Alkyltransferase (AGT) Activity Assay
AGT activity in cell extracts or tissue samples can be measured using a variety of methods. One common method involves the use of a radiolabeled DNA substrate.
Materials:
-
Cell or tissue extract
-
[³H]methylated DNA substrate (prepared by reacting calf thymus DNA with [³H]N-methyl-N-nitrosourea)
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell or tissue extracts by sonication or homogenization in a suitable buffer.
-
Incubate a known amount of protein from the extract with the [³H]methylated DNA substrate in the assay buffer at 37°C.
-
The reaction allows the AGT in the extract to transfer the [³H]methyl group from the DNA to itself.
-
Stop the reaction by adding TCA to precipitate the protein.
-
Wash the protein pellet to remove unincorporated radioactivity.
-
Dissolve the protein pellet and measure the amount of incorporated radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the AGT activity in the sample, which is typically expressed as fmol of methyl groups transferred per mg of protein.
An alternative and more direct assay for measuring the inactivation of AGT by O6-BG involves HPLC analysis of the resected tumor tissue after administration of O6-BG to patients.[15]
In Vitro Chemosensitization Assay
This assay determines the ability of this compound to enhance the cytotoxicity of an alkylating agent in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Alkylating agent (e.g., temozolomide)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours) to allow for AGT depletion.
-
Add the alkylating agent at a range of concentrations to the O6-BG-pre-treated cells and to a set of control cells (not pre-treated with O6-BG).
-
Incubate the cells for a further period (e.g., 72 hours).
-
Assess cell viability using a suitable reagent.
-
Calculate the IC50 (the concentration of the alkylating agent that inhibits cell growth by 50%) for both the control and the O6-BG-treated cells.
-
The sensitization factor is calculated as the ratio of the IC50 of the alkylating agent alone to the IC50 of the alkylating agent in the presence of this compound.
Signaling Pathways and Experimental Workflows
AGT-Mediated DNA Repair and Its Downstream Consequences
The inhibition of AGT by this compound has significant downstream effects on cellular signaling pathways that respond to DNA damage.
Preclinical Evaluation Workflow for AGT Inhibitors
The preclinical development of an AGT inhibitor like this compound typically follows a structured workflow.
Clinical Significance and Future Directions
Clinical trials have demonstrated that this compound can effectively deplete AGT in tumors and peripheral blood mononuclear cells.[11] The combination of O6-BG with alkylating agents has shown modest activity in some heavily pre-treated patient populations, particularly in anaplastic gliomas.[7] However, a significant challenge has been the increased hematological toxicity observed with the combination therapy, which often necessitates dose reductions of the chemotherapeutic agent, potentially limiting its efficacy.[8]
Current and future research directions in this field include:
-
Development of second-generation AGT inhibitors: Novel inhibitors with improved pharmacological properties, such as better tumor penetration and reduced systemic toxicity, are under investigation.
-
Gene therapy approaches: Strategies to protect hematopoietic stem cells from the toxic effects of combination therapy are being explored. This involves transducing stem cells with a mutant form of the AGT gene that is resistant to this compound, thereby allowing for dose escalation of the alkylating agent.[2]
-
Combination with other therapies: Investigating the synergy of AGT inhibitors with other DNA damaging agents and targeted therapies.
-
Biomarker development: Refining the use of AGT as a predictive biomarker to select patients most likely to benefit from this therapeutic strategy.
Conclusion
This compound stands as a landmark discovery in the effort to overcome chemotherapy resistance. The pioneering work of researchers like M. Eileen Dolan and Anthony E. Pegg has provided a powerful tool to probe the biology of DNA repair and a clinical candidate to enhance the efficacy of alkylating agents. While clinical success has been met with challenges, the story of this compound continues to inform the development of novel therapeutic strategies aimed at sensitizing tumors to DNA-damaging agents, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. Synthesis and preliminary biological evaluation of O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine as a novel potential PET probe for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-mediated enhancement of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the sensitivity of a glioma xenograft with low O6-alkylguanine-DNA alkyltransferase activity to temozolomide and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thresholds of O6-alkylguanine-DNA alkyltransferase which confer significant resistance of human glial tumor xenografts to treatment with 1,3-bis(2-chloroethyl)-1-nitrosourea or temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of O6-alkylguanine-DNA alkyltransferase in animal and human ovarian tumor cell lines by this compound and sensitization to BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II trial of the O6-alkylguanine DNA alkyltransferase inhibitor this compound and 1,3-bis(2-chloroethyl)-1-nitrosourea in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and preliminary biological evaluation of radiolabeled this compound derivatives, new potential PET imaging agents for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scholars@Duke publication: Phase I trial of this compound for patients undergoing surgery for malignant glioma. [scholars.duke.edu]
O⁶-Benzylguanine's Effect on O⁶-Alkylguanine-DNA Alkyltransferase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT), is a crucial DNA repair protein that confers resistance to a major class of chemotherapeutic alkylating agents. This resistance is a significant hurdle in the treatment of various cancers, most notably glioblastoma. O⁶-benzylguanine (O⁶-BG) is a potent inactivator of AGT, functioning as a "suicide" substrate. By irreversibly binding to the active site of AGT, O⁶-BG depletes the cell's capacity to repair DNA damage induced by alkylating agents, thereby sensitizing tumor cells to chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of O⁶-BG, quantitative data on its efficacy, detailed experimental protocols for its study, and a review of its clinical applications in combination with alkylating agents like temozolomide (TMZ) and carmustine (BCNU).
Mechanism of Action: Suicide Inactivation of AGT
O⁶-benzylguanine is a synthetic purine analogue that mimics the natural substrate of AGT, O⁶-alkylguanine.[1] The primary function of AGT is to remove alkyl groups from the O⁶ position of guanine in DNA, a common site of modification by alkylating chemotherapeutic agents.[2] This repair process is a direct reversal of damage and is stoichiometric, meaning one molecule of AGT can repair only one alkylated guanine residue.[3]
O⁶-BG acts as a pseudosubstrate for AGT. The enzyme recognizes O⁶-BG and facilitates the transfer of the benzyl group from the O⁶ position of the guanine analogue to the active site cysteine residue (Cys145) of the AGT protein.[1][3] This benzylation of the active site cysteine is an irreversible reaction, rendering the AGT molecule permanently inactive.[1] The cell must then synthesize new AGT protein to restore its DNA repair capacity. By administering O⁶-BG prior to an alkylating agent, tumor cell AGT levels can be significantly depleted, leaving the DNA vulnerable to the cytotoxic effects of the chemotherapy.[2]
dot
Caption: Mechanism of O⁶-Benzylguanine Action.
Quantitative Data
The efficacy of O⁶-benzylguanine in modulating AGT activity and sensitizing tumors to chemotherapy has been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Inhibition of AGT by O⁶-Benzylguanine
| Parameter | Value | Cell Type/System | Reference |
| ED₅₀ | 0.37 µM | Human Peripheral Blood Mononuclear Cells (Caucasian donors) | [4] |
| ED₅₀ | 0.36 µM | Human Peripheral Blood Mononuclear Cells (Japanese donors) | [4] |
| IC₅₀ | 50 µg/mL (at 48 hours) | L3.6pl pancreatic cancer cells | [5] |
Table 2: Pharmacokinetics of O⁶-Benzylguanine in Humans
| Parameter | Value (mean ± SD) | Patient Population | Reference |
| Peak Plasma Concentration (Cmax) | 11 ± 4 µM | Pediatric patients with CNS tumors (120 mg/m²) | [6] |
| Half-life (t½) | 85 ± 140 min | Pediatric patients with CNS tumors | [6] |
| Clearance | 760 ± 400 mL/min/m² | Pediatric patients with CNS tumors | [6] |
| Elimination Half-life (t½β) | 26 ± 15 min | Adult cancer patients | [7] |
| Plasma Clearance | 513 ± 148 mL/min/m² | Adult cancer patients | [7] |
Table 3: Pharmacokinetics of 8-oxo-O⁶-benzylguanine (Active Metabolite) in Humans
| Parameter | Value (mean ± SD) | Patient Population | Reference |
| Peak Plasma Concentration (Cmax) | 35 ± 10 µM | Pediatric patients with CNS tumors | [6] |
| Terminal Half-life | 360 ± 220 min | Pediatric patients with CNS tumors | [6] |
| Clearance | 30 ± 15 mL/min/m² | Pediatric patients with CNS tumors | [6] |
| Half-life (at 80 mg/m² O⁶-BG) | 9.2 hours | Adult cancer patients | [8] |
Table 4: Clinical Efficacy of O⁶-Benzylguanine in Combination Therapy for Glioma
| Tumor Type | Treatment Regimen | Response Rate | Reference |
| Recurrent/Progressive High-Grade Glioma (Pediatric) | O⁶-BG (120 mg/m²/day) + TMZ (75 mg/m²/day) for 5 days | 4% Overall Response Rate | [9] |
| Recurrent Temozolomide-Resistant Glioblastoma (Adult) | O⁶-BG (120 mg/m² bolus, 30 mg/m²/day infusion) + TMZ (472 mg/m²) | 3% Objective Response | [10] |
| Recurrent Temozolomide-Resistant Anaplastic Glioma (Adult) | O⁶-BG (120 mg/m² bolus, 30 mg/m²/day infusion) + TMZ (472 mg/m²) | 16% Objective Response | [10] |
Experimental Protocols
AGT Activity Assay (Radiometric Method)
This protocol is adapted from methods described in the literature for measuring the activity of AGT in cell or tissue extracts.
Materials:
-
Cell or tissue extract
-
[³H]-methylated DNA substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT)
-
6X SDS protein sample loading buffer
-
SDS-PAGE apparatus
-
PVDF membrane
-
Scintillation counter
-
EN³HANCE spray (PerkinElmer)
Procedure:
-
Prepare cell or tissue extracts and determine protein concentration.
-
In a microcentrifuge tube, combine the cell/tissue extract with the [³H]-methylated DNA substrate in the assay buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the transfer of the ³H-methyl group to the AGT protein.
-
Stop the reaction by adding 6X SDS protein sample loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
After transfer, spray the membrane with EN³HANCE to enhance the radioactive signal.
-
Allow the membrane to dry completely.
-
Expose the membrane to X-ray film or a phosphorimager screen to visualize the radiolabeled AGT band.
-
Quantify the radioactivity in the AGT band using a scintillation counter or densitometry to determine the amount of repaired substrate, which is proportional to the AGT activity.
dot
Caption: AGT Activity Assay Workflow.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of O⁶-BG and an alkylating agent on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
O⁶-benzylguanine
-
Alkylating agent (e.g., Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the alkylating agent in the presence or absence of a fixed concentration of O⁶-BG (typically added 1-2 hours prior to the alkylating agent). Include untreated and vehicle-treated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of O⁶-BG in combination with an alkylating agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Tumor cells for implantation
-
O⁶-benzylguanine formulation for injection (e.g., in PEG-400/saline)
-
Alkylating agent formulation for injection or oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, O⁶-BG alone, alkylating agent alone, O⁶-BG + alkylating agent).
-
Administer O⁶-BG (e.g., intraperitoneally) at a predetermined dose and schedule. Typically, O⁶-BG is given 1 hour before the alkylating agent.
-
Administer the alkylating agent at its respective dose and route.
-
Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Analyze the data by comparing tumor growth inhibition and survival rates between the treatment groups.
Signaling Pathways and Downstream Effects
The potentiation of alkylating agent-induced cytotoxicity by O⁶-BG is not solely due to increased DNA damage but also involves the activation of specific downstream signaling pathways. A key player in this process is the DNA mismatch repair (MMR) system.[11]
Following treatment with an alkylating agent in the presence of O⁶-BG, O⁶-alkylguanine adducts persist in the DNA. During DNA replication, these adducts can mispair with thymine. The MMR machinery, particularly the MSH2/MSH6 complex, recognizes these O⁶-alkylguanine:thymine mispairs.[2][11] However, instead of repairing the lesion, the MMR system engages in a "futile" cycle of repair, where it repeatedly attempts to excise the thymine opposite the alkylated guanine. This futile cycling leads to the formation of single- and double-strand DNA breaks, which are potent triggers of cell cycle arrest and apoptosis.[12][13]
The accumulation of DNA damage and strand breaks activates the DNA damage response (DDR) pathway, leading to the activation of kinases such as ATM and ATR. This, in turn, can lead to the stabilization and activation of the tumor suppressor protein p53.[12] Activated p53 can induce apoptosis through the intrinsic (mitochondrial) pathway by upregulating pro-apoptotic Bcl-2 family members like Bax and Puma, and downregulating anti-apoptotic members like Bcl-2. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in programmed cell death. In some cellular contexts, the Fas/CD95 death receptor pathway may also be involved.
dot
Caption: Downstream Signaling of AGT Inhibition.
Conclusion
O⁶-benzylguanine is a well-characterized and potent inhibitor of the DNA repair enzyme AGT. Its ability to deplete AGT in tumor cells and thereby sensitize them to alkylating agents has been demonstrated in numerous preclinical and clinical studies. While the combination of O⁶-BG with chemotherapy has shown promise, particularly in certain subsets of patients with malignant gliomas, challenges such as increased myelosuppression remain. A thorough understanding of its mechanism of action, pharmacokinetics, and the downstream signaling pathways it influences is essential for the rational design of future clinical trials and the development of more effective cancer therapies targeting DNA repair. This technical guide provides a foundational resource for researchers and drug development professionals working to overcome chemotherapy resistance mediated by AGT.
References
- 1. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mismatch Repair Deficiency Does Not Mediate Clinical Resistance to Temozolomide in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single cycle of treatment with temozolomide, alone or combined with O(6)-benzylguanine, induces strong chemoresistance in melanoma cell clones in vitro: role of O(6)-methylguanine-DNA methyltransferase and the mismatch repair system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. mdanderson.org [mdanderson.org]
- 6. Pharmacokinetics of O(6)-benzylguanine in pediatric patients with central nervous system tumors: a pediatric oncology group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound (NSC637037) and its metabolite, 8-oxo-O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 12. Involvement of the mismatch repair system in temozolomide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
The Core Mechanism of O6-Benzylguanine-Induced Apoptosis in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O6-benzylguanine (O6-BG) is a potent inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). While not cytotoxic on its own, O6-BG plays a critical role in sensitizing cancer cells to alkylating chemotherapeutic agents, such as temozolomide (TMZ) and carmustine (BCNU). This sensitization is primarily achieved by preventing the repair of mutagenic O6-alkylguanine DNA lesions, which, when persistent, trigger a cascade of cellular events culminating in apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying O6-BG-induced apoptosis, detailing the critical signaling pathways, experimental methodologies to assess this process, and quantitative data from key studies.
The Central Role of MGMT Inhibition
O6-BG acts as a pseudosubstrate for MGMT, irreversibly transferring its benzyl group to the active cysteine residue of the enzyme. This inactivation of MGMT is the pivotal event that initiates the apoptotic cascade in the presence of alkylating agents.
Persistence of DNA Lesions
Alkylating agents generate a variety of DNA adducts, with O6-methylguanine (O6MeG) being a primary cytotoxic lesion. In proficient cancer cells, MGMT directly reverses this damage by transferring the methyl group from the guanine to its own cysteine residue. By inactivating MGMT, O6-BG ensures the persistence of these O6MeG lesions.
Mismatch Repair and the Formation of Double-Strand Breaks
During DNA replication, the persistent O6MeG adducts are frequently mispaired with thymine. This mismatch is recognized by the Mismatch Repair (MMR) system. The ensuing futile cycles of repair, where the MMR machinery repeatedly attempts to excise the incorrect thymine, lead to the formation of lethal DNA double-strand breaks (DSBs).[1] These DSBs are the ultimate trigger for the apoptotic machinery.
Signaling Pathways to Apoptosis
The accumulation of DSBs activates a complex network of signaling pathways that converge on the core apoptotic machinery. The specific pathway activated can depend on the p53 status of the cancer cell.
The p53-Dependent Apoptotic Response
In cancer cells with wild-type p53, the DNA damage response (DDR) is often initiated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and stabilize p53.[2][3] Activated p53 then transcriptionally upregulates pro-apoptotic genes.
-
Intrinsic (Mitochondrial) Pathway: p53 can induce the expression of pro-apoptotic Bcl-2 family members like Bax and Puma, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic (Death Receptor) Pathway: p53 can also upregulate the expression of death receptors like Fas (CD95/Apo-1), sensitizing the cell to extrinsic apoptotic signals.
Caption: p53-Dependent Apoptotic Pathways Induced by O6-BG and Alkylating Agents.
The p53-Independent Apoptotic Response
In cancer cells with mutated or deficient p53, the apoptotic response to O6-BG and alkylating agents primarily relies on the intrinsic mitochondrial pathway. The accumulation of DNA damage can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes MOMP, cytochrome c release, and the formation of the apoptosome (comprising Apaf-1, cytochrome c, and pro-caspase-9), leading to the activation of caspase-9 and subsequently caspase-3.[4][5]
Caption: p53-Independent Apoptotic Pathway Triggered by O6-BG and Alkylating Agents.
Quantitative Analysis of O6-BG Induced Apoptosis
The sensitizing effect of O6-BG on alkylating agent-induced apoptosis has been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.
| Cell Line | Treatment | O6-BG Concentration | Apoptosis (%) | Reference |
| Glioblastoma | ||||
| LN229 | 20 µM TMZ | N/A | 24% | [6] |
| A172 | 20 µM TMZ | N/A | 7.5% | [6] |
| U87MG | TMZ | Not specified | Dose-dependent increase | [7] |
| Neuroblastoma | ||||
| SK-N-SH | TMZ + SN38 | 25 µM | Significant increase | [8] |
| Colon Cancer | ||||
| HT29 | Cisplatin | 100 µM | ~2-fold increase | [8] |
| Cell Line | Alkylating Agent | IC50 without O6-BG (µM) | IC50 with O6-BG (µM) | Reference |
| Glioblastoma | ||||
| A172 | TMZ | >1000 | ~14 | [9] |
| LN229 | TMZ | >1000 | ~66 | [9] |
| T98G | TMZ | ~247 (5 days) | Not specified | [10] |
| U87MG | TMZ | ~105 (5 days) | Not specified | [10] |
| U251 | TMZ | ~240 (48h) | Not specified | [11] |
| Melanoma | ||||
| SK-MEL-28 | Doxorubicin | 6.40 | 1.62 | [12] |
| Protein | Cell Line | Treatment | Fold Change in Expression/Activity | Reference |
| Bcl-2 | Pediatric ALL | Chemotherapy | Decrease (not significant) | [13] |
| Bax | Pediatric ALL | Chemotherapy | Increase (not significant) | [13] |
| Bax/Bcl-2 Ratio | Pediatric ALL | Chemotherapy | Significant Increase (1.74 to 6.17) | [13] |
| Cleaved Caspase-3 | Neuroblastoma | TMZ + SN38 + O6-BG | Increased | [8] |
| Cleaved Caspase-3 | SK-N-BE | Culture conditions | Varies | [14] |
Experimental Protocols for Assessing Apoptosis
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Protocol for Adherent Cells:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with O6-BG and/or the alkylating agent for the desired time. Include untreated and single-agent controls.
-
Cell Harvest: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle non-enzymatic method like Accutase or by gentle scraping to maintain cell membrane integrity.[15] Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL stock solution).[16]
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[15]
Caption: Experimental Workflow for Annexin V/PI Staining of Adherent Cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol for Frozen Sections:
-
Sectioning and Fixation: Cut frozen tissue sections (5-10 µm) and mount on slides. Warm to room temperature and fix with 4% paraformaldehyde in PBS for 20-30 minutes.[17][18]
-
Washing: Rinse slides twice with PBS.[17]
-
Permeabilization: Incubate slides in a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) on ice for 2 minutes.[17] For some protocols, an ice-cold 70% ethanol incubation for 1 hour or longer may be used.[18]
-
Equilibration: Wash with PBS and incubate with TdT equilibration buffer for 5-10 minutes at room temperature.[18]
-
Labeling: Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP) according to the manufacturer's instructions. Apply the mixture to the sections and incubate in a humidified chamber at 37°C for 1-2 hours.[17][18]
-
Detection (for biotin-dUTP): Wash with PBS. Incubate with a streptavidin-HRP conjugate, followed by a chromogenic substrate like DAB to produce a colored precipitate at the site of DNA breaks.[18]
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all cell nuclei. Dehydrate and mount the slides.[17][18]
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.
General Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, total caspase-3, p53, phospho-p53) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a crucial tool in overcoming resistance to alkylating agents in cancer therapy. Its mechanism of action, centered on the inhibition of MGMT and the subsequent triggering of DNA damage-induced apoptosis, is well-characterized. The choice of apoptotic pathway, whether p53-dependent or -independent, is contingent on the genetic background of the tumor. A thorough understanding of these mechanisms, coupled with robust experimental techniques to quantify the apoptotic response, is essential for the continued development and optimization of O6-BG-based combination therapies in oncology. This guide provides a foundational framework for researchers and clinicians working to leverage the apoptotic potential of this compound in the fight against cancer.
References
- 1. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Caspase-9 and APAF-1 form an active holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Apoptosis - Frozen Sections [emory.edu]
- 18. VitroView™ In Situ TUNEL Apoptosis Detection Kit (50 Assays) - [vitrovivo.com]
O6-Benzylguanine: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-Benzylguanine (O6-BG) is a potent and irreversible inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT).[1][2][3] This small molecule has become an invaluable tool in basic research, offering a unique mechanism to modulate cellular responses to DNA alkylating agents and enabling innovative protein labeling technologies. This technical guide provides an in-depth overview of the core applications of O6-BG, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate its use in the laboratory.
Core Applications of this compound
The utility of O6-BG in basic research can be broadly categorized into two major areas:
-
Chemosensitization and DNA Repair Inhibition: By inactivating MGMT, O6-BG prevents the repair of mutagenic and cytotoxic O6-alkylguanine lesions in DNA.[4][5] This chemosensitizes cancer cells to alkylating agents like temozolomide (TMZ) and carmustine (BCNU), making it a critical agent for studying DNA damage response pathways and overcoming drug resistance.[4][6][7]
-
Protein Labeling and Imaging (SNAP-tag® Technology): O6-BG derivatives are central to the SNAP-tag® protein labeling system.[8][9] This technology utilizes a genetically engineered mutant of MGMT (the SNAP-tag) that covalently reacts with fluorescently labeled O6-BG substrates, allowing for specific and versatile labeling of fusion proteins in living cells.[10]
Chemosensitization and DNA Repair Inhibition
Mechanism of Action
O6-BG acts as a pseudosubstrate for MGMT. The benzyl group of O6-BG is transferred to the active site cysteine residue of MGMT, leading to the irreversible inactivation of the enzyme.[1][11] This "suicide" mechanism stoichiometrically depletes the cell of active MGMT, rendering it unable to repair O6-alkylguanine adducts formed by alkylating agents.[11][12] The persistence of these lesions triggers DNA mismatch repair pathways, ultimately leading to apoptosis and cell death.[13][14]
dot
Caption: Mechanism of this compound-mediated chemosensitization.
Signaling Pathways Affected
The inhibition of MGMT by O6-BG and the subsequent persistence of DNA damage activate several key signaling pathways. In pancreatic cancer cells, O6-BG treatment has been shown to modulate p53 downstream targets, leading to an increase in p21 expression and a decrease in cyclins A, B1, and B2.[1][15] This results in cell cycle arrest and apoptosis, evidenced by increased levels of cytochrome c and caspase-9, and decreased PARP1.[1]
dot
Caption: Signaling cascade initiated by this compound in cancer cells.
Quantitative Data on Chemosensitization
The following tables summarize key quantitative data from various studies demonstrating the efficacy of O6-BG in chemosensitization.
Table 1: In Vitro Efficacy of this compound
| Cell Line | O6-BG Concentration | Effect | Reference |
| L3.6pl (Pancreatic Cancer) | 50 µg/mL | IC50 at 48 hours | [1] |
| HT29 (Colon Tumor) | 25 µM | Increased sensitivity to chloroethylating agents | [16] |
| SF767 (Glioma) | 25 µM | Sensitized to various nitrosoureas | [16] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Nude Mice | Pancreatic Cancer (L3.6pl xenograft) | 100 µg O6-BG daily for 35 days | Significantly decreased tumor volume and weight | [1] |
| Nude Mice | Colon Tumor (HT29 xenograft) | 60 mg/kg O6-BG + 20 mg/kg BCNU | 200% tumor volume increase in 25 days vs. 10 days with BCNU alone | [7] |
| Nude Mice | Glioma (SF767 xenograft) | 80 mg/kg O6-BG + 20 mg/kg BCNU | No tumor size increase for at least 21 days | [7] |
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay
-
Cell Culture: Plate tumor cells (e.g., HT29, SF767) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
O6-BG Pre-treatment: Treat the cells with varying concentrations of O6-BG (e.g., 1-50 µM) for 2 hours.[16]
-
Alkylating Agent Treatment: Add the alkylating agent (e.g., BCNU, TMZ) at various concentrations to the O6-BG-containing media.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for the alkylating agent with and without O6-BG pre-treatment to determine the degree of sensitization.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Implant human tumor cells (e.g., L3.6pl, HT29) subcutaneously into the flank of athymic nude mice.[1][7]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[7]
-
Treatment Groups: Randomize mice into control (vehicle), O6-BG alone, alkylating agent alone, and combination therapy groups.
-
Drug Administration: Administer O6-BG (e.g., 60-100 mg/kg) via intraperitoneal (i.p.) injection 1 hour prior to the i.p. administration of the alkylating agent (e.g., 20 mg/kg BCNU).[1][7]
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth delay and overall survival between the treatment groups.
Protein Labeling and Imaging (SNAP-tag® Technology)
Principle of SNAP-tag® Technology
The SNAP-tag is a 20 kDa mutant of human MGMT that has been engineered to react specifically and covalently with O6-BG derivatives.[9] When a protein of interest is fused to the SNAP-tag, it can be specifically labeled with a variety of probes, including fluorophores, biotin, or beads, that are conjugated to O6-BG.[8][9] This reaction is highly specific and occurs under physiological conditions, making it suitable for labeling proteins in living cells.[10] A related technology, the CLIP-tag, was engineered to react with O2-benzylcytosine derivatives, allowing for orthogonal, dual-color labeling in the same cell.[9]
dot
Caption: Workflow for labeling a protein of interest using SNAP-tag® technology.
Experimental Protocols
Protocol 3: Labeling of SNAP-tag Fusion Proteins in Living Cells
-
Cell Transfection: Transfect mammalian cells with a plasmid encoding the SNAP-tag fusion protein of interest.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Labeling: Incubate the cells with the O6-BG substrate (e.g., SNAP-Cell® TMR-Star) at a final concentration of 1-5 µM in cell culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with fresh, pre-warmed culture medium to remove unbound substrate.
-
Imaging: Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
Protocol 4: Gel-Based Pulse-Chase Experiment
This protocol can be used to study protein turnover or trafficking.[17]
-
Pulse Labeling: Label the SNAP-tag fusion protein in living cells as described in Protocol 3.
-
Chase: Wash the cells to remove the labeling substrate and incubate them in fresh medium for various time points (the "chase" period).
-
Cell Lysis: At each time point, lyse the cells in a suitable lysis buffer.
-
Second Labeling (Optional): To visualize newly synthesized protein, a second labeling step can be performed with a different O6-BG substrate conjugated to a spectrally distinct fluorophore.
-
SDS-PAGE and Imaging: Separate the protein lysates by SDS-PAGE and visualize the labeled proteins using a fluorescence gel scanner.
Conclusion
This compound is a versatile and powerful tool for basic research. Its ability to sensitize cells to alkylating agents has profound implications for cancer biology and drug development, while its application in SNAP-tag technology provides an elegant and robust method for protein labeling and imaging. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge to effectively utilize O6-BG in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the sensitivity of human tumor xenografts to 1,3-bis(2-chloroethyl)-1-nitrosourea and on DNA interstrand cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]
- 9. neb.com [neb.com]
- 10. Fluorescent labeling of SNAP-tagged proteins in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
O6-Benzylguanine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the physical, chemical, and biological properties of O6-Benzylguanine (O⁶-BG), a pivotal molecule in sensitizing tumor cells to alkylating chemotherapeutic agents. This document provides a comprehensive resource for scientists and clinicians working in oncology and drug development, detailing the core characteristics of O⁶-BG, its mechanism of action, and established experimental protocols.
Core Properties of this compound
O⁶-Benzylguanine is a synthetic purine derivative that acts as a potent and irreversible inhibitor of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).[1] By depleting AGT activity, O⁶-BG enhances the efficacy of alkylating agents that induce cytotoxic lesions at the O⁶ position of guanine in DNA.[1]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of O⁶-Benzylguanine are summarized below, providing essential data for its handling, formulation, and experimental application.
| Property | Value | Citation(s) |
| IUPAC Name | 6-(Benzyloxy)-7H-purin-2-amine | [2] |
| Synonyms | 6-(Benzyloxy)guanine; O(6)-bGua; O6-BG; NSC 637037 | [2][3] |
| CAS Number | 19916-73-5 | [3][4] |
| Molecular Formula | C₁₂H₁₁N₅O | [3][4] |
| Molecular Weight | 241.25 g/mol | [2][4] |
| Appearance | White to off-white or light yellow crystalline solid/powder | [3][5] |
| Melting Point | ~220-250°C (with decomposition) | [6] |
| Density | 1.432 g/mL | [2][6] |
| Purity | ≥98% | [3] |
| UV/Vis. (λmax) | 242, 284 nm | [3] |
Solubility
O⁶-Benzylguanine exhibits varied solubility across different solvents, a critical consideration for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Citation(s) |
| Water | Insoluble / Sparingly soluble (0.15 - 0.2 mg/mL) | [4][6] |
| DMSO | 30 - 90 mg/mL | [3][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | 5 - 12 mg/mL | [3][4] |
| Methanol | ~20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3] |
Stability and Storage
Proper storage is crucial to maintain the integrity and activity of O⁶-Benzylguanine.
| Condition | Stability | Citation(s) |
| Solid (Powder) | Stable for ≥4 years at -20°C | [3] |
| In DMSO Solution | Stable for up to 1 year at -80°C (aliquoted to avoid freeze-thaw) | [8] |
| Aqueous Solution | Not recommended for storage for more than one day | [3] |
Mechanism of Action and Biological Effects
O⁶-Benzylguanine functions as a "suicide" inhibitor of the O⁶-alkylguanine-DNA alkyltransferase (AGT) protein. AGT is a crucial DNA repair enzyme that protects the genome from mutagenic and cytotoxic damage induced by alkylating agents. It removes alkyl groups from the O⁶ position of guanine in DNA, transferring them to an internal cysteine residue. This process, however, results in the irreversible inactivation of the AGT protein.[7]
O⁶-BG acts as a pseudosubstrate for AGT. The enzyme recognizes O⁶-BG and transfers the benzyl group to its active site cysteine. This benzylation of the active site renders the AGT protein permanently inactive, leading to its degradation. By depleting the cellular pool of active AGT, O⁶-BG prevents the repair of O⁶-alkylguanine lesions induced by chemotherapeutic agents like temozolomide and carmustine (BCNU). The persistence of these lesions triggers DNA damage response pathways, leading to cell cycle arrest and apoptosis, thereby sensitizing cancer cells to the effects of these drugs.[7][9]
Caption: Mechanism of this compound as a suicide inhibitor of AGT.
Experimental Protocols
This section provides detailed methodologies for key experiments involving O⁶-Benzylguanine.
O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Activity Assay
This protocol is adapted from methodologies utilizing radiolabeled O⁶-BG to quantify AGT activity in cell lysates or tissues.
Objective: To measure the amount of active AGT protein in a biological sample.
Principle: Active AGT stoichiometrically transfers the [³H]-benzyl group from [³H]O⁶-benzylguanine to its active site cysteine. The amount of radioactivity incorporated into the protein is proportional to the amount of active AGT.
Materials:
-
Cells or tissue homogenate
-
[³H]O⁶-benzylguanine
-
Unlabeled O⁶-benzylguanine
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
70% Methanol (ice-cold)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates on ice using a suitable lysis buffer. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Setup: In microcentrifuge tubes, set up the following reactions on ice:
-
Total Binding: Add a known amount of protein lysate (e.g., 50-100 µg) and lysis buffer to a final volume.
-
Non-specific Binding: Add the same amount of protein lysate and lysis buffer, plus a 1000-fold excess of unlabeled O⁶-benzylguanine.
-
-
Initiation of Reaction: Add [³H]O⁶-benzylguanine to each tube to a final concentration of ~1 µM.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Precipitation: Stop the reaction by adding ice-cold 70% methanol to precipitate the proteins.
-
Washing: Centrifuge the tubes to pellet the protein. Wash the pellet multiple times with 70% methanol to remove unbound [³H]O⁶-benzylguanine.
-
Quantification: Resuspend the final protein pellet in a suitable buffer or solubilizing agent. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculation: Subtract the non-specific binding counts from the total binding counts to determine the specific binding. Calculate the fmol of AGT per mg of protein based on the specific activity of the [³H]O⁶-benzylguanine.
Caption: Workflow for determining AGT activity using a radiolabel-based assay.
In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)
This protocol outlines a general procedure to assess the potentiation of an alkylating agent's cytotoxicity by O⁶-Benzylguanine.
Objective: To determine if O⁶-BG sensitizes cancer cells to a specific chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
O⁶-Benzylguanine
-
Alkylating agent (e.g., Temozolomide)
-
96-well plates
-
MTT or SRB assay reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
O⁶-BG Pre-treatment: Remove the medium and add fresh medium containing a fixed, non-toxic concentration of O⁶-Benzylguanine (e.g., 10-20 µM). Incubate for a period sufficient to deplete AGT (e.g., 2-4 hours). Include control wells with medium only.
-
Chemotherapy Treatment: Add the alkylating agent at various concentrations to the wells already containing O⁶-BG. Also, prepare a set of wells with the alkylating agent alone (no O⁶-BG pre-treatment).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment: Perform the MTT or SRB assay according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance using a plate reader. Calculate the percentage of cell viability for each condition relative to the untreated control. Plot dose-response curves and determine the IC₅₀ values for the alkylating agent with and without O⁶-BG pre-treatment. A significant reduction in the IC₅₀ in the presence of O⁶-BG indicates chemosensitization.
Caption: General workflow for an in vitro chemosensitization experiment.
Signaling Pathways and Therapeutic Implications
The primary signaling pathway influenced by O⁶-Benzylguanine is the DNA damage response (DDR) pathway. By inhibiting AGT, O⁶-BG allows O⁶-alkylguanine lesions to persist. During DNA replication, these lesions can mispair with thymine, leading to G:C to A:T transition mutations. The mismatch repair (MMR) system recognizes these mismatches, but in an attempt to repair them in the presence of the persistent O⁶-alkylguanine adduct, it can lead to futile repair cycles, resulting in DNA double-strand breaks. These breaks activate key DDR kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including p53 and CHK1/2, ultimately leading to cell cycle arrest and apoptosis. In MMR-deficient cells, this mechanism of sensitization is less effective, highlighting the importance of the cellular context.
The clinical utility of O⁶-Benzylguanine lies in its potential to overcome tumor resistance to alkylating agents, a common challenge in oncology. Many tumors overexpress AGT, rendering them resistant to drugs like temozolomide. By depleting AGT, O⁶-BG can restore sensitivity in these resistant tumors. However, clinical trials have shown that this approach can also increase toxicity in normal tissues, such as bone marrow, which also rely on AGT for protection.[10] This has spurred research into tumor-targeting strategies for O⁶-BG delivery and the development of next-generation AGT inhibitors with improved therapeutic indices.
Conclusion
O⁶-Benzylguanine remains a cornerstone tool for studying DNA repair and a valuable agent in the ongoing effort to overcome chemotherapy resistance. Its well-defined physical and chemical properties, coupled with a clear mechanism of action, make it an indispensable compound for researchers in oncology and drug development. The experimental protocols detailed herein provide a foundation for the continued investigation of AGT inhibition as a therapeutic strategy. Future work will likely focus on optimizing the clinical application of O⁶-BG and developing novel inhibitors with enhanced tumor selectivity to maximize therapeutic benefit while minimizing systemic toxicity.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 6-O-Benzylguanine CAS#: 19916-73-5 [m.chemicalbook.com]
- 6. webqc.org [webqc.org]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
O6-Benzylguanine solubility in DMSO and aqueous buffers
An In-depth Technical Guide to O6-Benzylguanine Solubility and Handling
This guide provides comprehensive technical information on the solubility of this compound (O6-BG) in dimethyl sulfoxide (DMSO) and aqueous buffer systems. It is intended for researchers, scientists, and drug development professionals who utilize this compound for its ability to inhibit the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT), thereby sensitizing tumor cells to alkylating chemotherapeutic agents.
Quantitative Solubility Data
This compound exhibits high solubility in organic solvents like DMSO and is sparingly soluble in aqueous solutions. The optimal method for preparing aqueous working solutions is to first create a concentrated stock in DMSO, which can then be diluted in the desired aqueous buffer.[1] The reported solubility values from various suppliers can differ, potentially due to variations in compound purity, ambient temperature, and the hygroscopic nature of DMSO, where absorbed moisture can decrease solubility.[2]
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration (mg/mL) | Molar Equivalent (mM)* | Source |
| DMSO | ~30 mg/mL | ~124.4 mM | Cayman Chemical[1] |
| 48 mg/mL | 198.96 mM | Selleck Chemicals[2] | |
| 90 mg/mL | ~373.1 mM | AbMole BioScience[3][4] | |
| ≥10 mg/mL | ≥41.5 mM | Sigma-Aldrich | |
| Ethanol | ~5 mg/mL | ~20.7 mM | Cayman Chemical[1] |
| 12 mg/mL | 49.74 mM | Selleck Chemicals[2] | |
| Methanol | 20 mg/mL | ~82.9 mM | Sigma-Aldrich |
| Water | Insoluble / <2 mg/mL | <8.3 mM | Selleck Chemicals, Sigma-Aldrich[2] |
| Slightly soluble (0.2 mg/mL) | ~0.83 mM | Sigma-Aldrich | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~2.07 mM | Cayman Chemical[1] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL | ~4.97 mM | Sigma-Aldrich |
| Molar concentration calculated based on a molecular weight of 241.25 g/mol . |
Experimental Protocols
Proper handling and dissolution are critical for achieving accurate and reproducible experimental results. The following are detailed protocols for preparing this compound solutions.
Protocol 2.1: Preparation of a Concentrated DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended starting point for most applications.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of solid this compound in a suitable sterile container.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 48 mg/mL). It is noted that moisture-absorbing DMSO can reduce solubility.[2]
-
Tightly cap the container and vortex thoroughly.
-
If dissolution is slow or particulates are visible, sonicate the solution in a water bath for short intervals or gently warm the mixture (e.g., to 37°C for 10 minutes) until the solid is completely dissolved.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 2 years) storage.[4][5] The solid powder can be stored at -20°C for at least 4 years.[1]
Protocol 2.2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the DMSO stock into an aqueous buffer for use in cell-based assays and other aqueous systems.
Materials:
-
Concentrated this compound DMSO stock solution (from Protocol 2.1)
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS) pH 7.2, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
To prepare the final working solution, perform a serial or direct dilution of the DMSO stock into the desired aqueous buffer.
-
Important: Add the DMSO stock to the aqueous buffer and mix immediately and thoroughly. Do not add the buffer to the DMSO stock, as this can cause the compound to precipitate.
-
For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[6]
-
Stability: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
References
Methodological & Application
Application Notes and Protocols: In Vitro Use of O6-Benzylguanine with Temozolomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ), an oral alkylating agent, is a cornerstone in the treatment of glioblastoma and other cancers. Its efficacy is primarily mediated by the methylation of DNA at the O6 position of guanine (O6-MeG), a lesion that triggers cell cycle arrest and apoptosis.[1][2][3] However, the clinical utility of TMZ is often limited by tumor-intrinsic or acquired resistance. The primary mechanism of this resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage before it can induce cytotoxicity.[1][4][5]
O6-Benzylguanine (O6-BG) is a potent and irreversible inhibitor of MGMT.[6] It acts as a pseudosubstrate, transferring its benzyl group to the active site of MGMT, which leads to the enzyme's inactivation and subsequent degradation.[2][7] By depleting MGMT, O6-BG can sensitize tumor cells to the cytotoxic effects of TMZ, offering a promising strategy to overcome resistance.[1][8] These application notes provide detailed protocols for the in vitro use of O6-BG in combination with TMZ to assess its potential for chemosensitization.
Mechanism of Action: O6-BG and TMZ Synergy
The synergistic interaction between O6-BG and TMZ is centered on the inhibition of MGMT-mediated DNA repair.
-
Temozolomide (TMZ) Action: TMZ is a prodrug that spontaneously converts to its active metabolite, MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide), at physiological pH.[1] MTIC methylates DNA, with the O6-methylguanine adduct being the most cytotoxic lesion.[1][2]
-
MGMT-Mediated Resistance: In TMZ-resistant cells with high MGMT expression, the MGMT protein directly removes the methyl group from the O6 position of guanine, repairing the DNA damage and preventing the induction of apoptosis.[1][4]
-
This compound (O6-BG) Intervention: O6-BG acts as an MGMT inhibitor, preventing the repair of O6-MeG adducts. This leads to the persistence of DNA damage, which, during DNA replication, can lead to the formation of DNA double-strand breaks.[3][9] These persistent DNA lesions trigger downstream signaling pathways, ultimately leading to apoptosis and cell death.[1][3]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/WST-1)
This protocol outlines the steps to determine the cytotoxic effects of TMZ alone and in combination with O6-BG using a colorimetric assay like MTT or WST-1.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, melanoma, neuroblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Temozolomide (TMZ)
-
This compound (O6-BG)
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a stock solution of TMZ (e.g., 100 mM) in DMSO.
-
Prepare a stock solution of O6-BG (e.g., 10 mM) in DMSO.
-
Further dilute the stock solutions in cell culture medium to the desired working concentrations. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
O6-BG Pre-treatment: Remove the medium from the wells and add 100 µL of medium containing the desired concentration of O6-BG (e.g., 5-25 µM).[7][10] Incubate for 1-24 hours.[7][11]
-
TMZ Treatment: After O6-BG pre-incubation, add TMZ at various concentrations (e.g., 0.5-3.0 mM) to the wells.[10] For the "TMZ alone" group, add TMZ to cells that were not pre-treated with O6-BG. Include vehicle control (DMSO) wells.
-
-
MTT/WST-1 Assay:
-
Add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against drug concentration and determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for TMZ alone and in combination with O6-BG.
-
The Combination Index (CI) can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[13]
-
Protocol 2: Western Blot for MGMT, DNA Damage, and Apoptosis Markers
This protocol is for assessing the protein levels of MGMT, DNA damage markers (e.g., γH2AX), and apoptosis markers (e.g., cleaved caspase-3).
Materials:
-
Treated cell lysates from Protocol 1 or a similar experiment
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MGMT, anti-γH2AX, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in protein lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Apoptosis Assay (TUNEL or Annexin V/PI Staining)
This protocol is for quantifying the extent of apoptosis induced by the drug combination.
Materials:
-
Treated cells
-
TUNEL assay kit or Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment and wash with PBS.
-
-
Staining (following manufacturer's instructions):
-
For TUNEL assay, fix and permeabilize cells, then incubate with the TUNEL reaction mixture.
-
For Annexin V/PI staining, resuspend cells in binding buffer and incubate with Annexin V-FITC and PI.
-
-
Analysis:
-
Analyze stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
-
Data Presentation
The following tables summarize representative quantitative data from in vitro studies on the combination of O6-BG and TMZ.
Table 1: IC50 Values of Temozolomide With and Without this compound in Human Choroidal Melanoma Cell Lines [10]
| Cell Line | TMZ IC50 (mM) | TMZ + O6-BG IC50 (mM) | O6-BG Concentration (µM) |
| 92-1 | 2.26 | 2.16 | 10 |
| OCM-1 | 1.98 | 1.88 | 5 |
| MKT-BR | 2.22 | 2.00 | 5 |
| UW-1 | 2.19 | 2.05 | 5 |
In this particular study, the addition of O6-BG did not significantly enhance TMZ cytotoxicity, which was attributed to the low basal expression of MGMT in these cell lines.[10]
Table 2: Effect of this compound on Temozolomide Cytotoxicity in Colorectal Cancer Cell Lines (Multiple Dosing) [11]
| Cell Line | Treatment Schedule | Potentiation of TMZ Cytotoxicity (Fold-change) | O6-BG Concentration (µM) |
| Mawi | Day 1 | 1.4 | 1 (continuous) |
| Mawi | Day 5 | 4.2 | 1 (continuous) |
This study highlights the schedule-dependent potentiation of TMZ by O6-BG, with continuous low-dose O6-BG showing increasing synergy over multiple days of treatment.[11]
Conclusion
The combination of this compound and Temozolomide represents a rational and promising strategy to overcome MGMT-mediated resistance in cancer therapy. The protocols and data presented here provide a framework for the in vitro evaluation of this drug combination. Researchers should carefully consider the cell line-specific expression of MGMT and optimize treatment concentrations and schedules to effectively assess the chemosensitizing potential of O6-BG. Further investigations into the downstream molecular events and the application of this combination in more complex in vitro models, such as 3D spheroids and organoids, are warranted.
References
- 1. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis in malignant glioma cells triggered by the temozolomide-induced DNA lesion O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O6-Methylguanine DNA methyltransferase protein expression in tumor cells predicts outcome of temozolomide therapy in glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Potentiation of temozolomide and BCNU cytotoxicity by O(6)-benzylguanine: a comparative study in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing temozolomide antiglioma response by inhibiting O6-methylguanine-DNA methyltransferase with selected phytochemicals: in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O6-Benzylguanine Administration in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
O6-benzylguanine (O6-BG) is a potent and irreversible inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT).[1][2] The primary function of MGMT is to remove alkyl groups from the O6 position of guanine in DNA, a common site of damage induced by alkylating chemotherapeutic agents like temozolomide (TMZ) and carmustine (BCNU).[2][3][4] By repairing this damage, MGMT confers resistance to these drugs in cancer cells.[2][4]
O6-BG acts as a pseudosubstrate, transferring its benzyl group to the active cysteine residue of the MGMT protein, thereby rendering it inactive.[1][5][6] This inactivation prevents the repair of cytotoxic O6-guanine alkylations, sensitizing tumor cells to the effects of alkylating agents. This strategy is particularly relevant for tumors with high MGMT expression, which are often resistant to standard TMZ therapy.[5][7][8] In preclinical mouse xenograft models, the co-administration of O6-BG with TMZ has been shown to significantly enhance anti-tumor activity, delay tumor growth, and improve survival.[5][7][9]
These application notes provide a comprehensive overview and detailed protocols for the use of O6-BG in mouse xenograft studies to potentiate the efficacy of temozolomide.
Mechanism of Action: O6-BG Mediated Chemosensitization
The cytotoxic effect of temozolomide is primarily driven by the methylation of guanine at the O6 position (O6-methylguanine), which leads to DNA mismatches, cell cycle arrest, and ultimately apoptosis.[4][10][11] The MGMT protein directly reverses this damage by transferring the methyl group from guanine to one of its own cysteine residues.[11] This is a suicide inactivation process, as the alkylated MGMT protein is then targeted for degradation.[5][11]
This compound exploits this mechanism. It mimics the structure of O6-methylguanine and binds to the active site of MGMT.[12] The enzyme then transfers the benzyl group from O6-BG to its active site cysteine, leading to irreversible inactivation.[5][6] With the MGMT repair pathway disabled, the DNA lesions caused by TMZ persist, leading to enhanced cancer cell death. O6-BG can cross the blood-brain barrier, making it a potential agent for treating brain tumors like glioblastoma.[12]
Data Presentation: this compound Administration in Preclinical Xenograft Models
The following tables summarize quantitative data from various studies utilizing O6-BG in combination with alkylating agents in mouse xenograft models.
Table 1: Glioblastoma (GBM) Xenograft Models
| Xenograft Model | O6-BG Dose (mg/kg) | Route | TMZ Dose (mg/kg) | Route | Dosing Schedule & Timing | Key Findings | Reference |
| U87MG | 40 | i.p. | 35 | - | O6-BG administered 1h before TMZ. | Significantly enhanced anti-tumor activity of TMZ. | [13] |
| GBM14 / GBM43 | 10 µM (in vitro) | - | 100 µM (in vitro) | - | O6-BG given concurrently with the first dose of TMZ. | O6-BG significantly enhanced TMZ cytotoxic effects in cell cultures. | [11] |
| Intracranial GBM14 | - | - | 50 or 120 | p.o. | 50 mg/kg daily for 5 days/week for 2 weeks OR 120 mg/kg once/week for 2 weeks. | Both TMZ schedules conferred significant survival prolongation. | [11] |
Table 2: Neuroblastoma Xenograft Models
| Xenograft Model | O6-BG Dose (mg/kg) | Route | TMZ Dose (mg/kg) | Route | Dosing Schedule & Timing | Key Findings | Reference |
| Patient-Derived Xenografts (PDX) | 30 | i.p. | 25 | p.o. | 21-day cycle: O6-BG given 1h before TMZ for 5 consecutive days, followed by 16 days off. | Delayed tumor growth and increased survival in 2 of 7 PDX models compared to TMZ alone. | [5][7] |
Table 3: Melanoma Xenograft Models
| Xenograft Model | O6-BG Dose (mg/kg) | Route | TMZ Dose (mg/kg) | Route | Dosing Schedule & Timing | Key Findings | Reference |
| A375P | 35 | i.p. | 200 (single) or 40 (daily x5) | i.p. | O6-BG administered 1h prior to TMZ. | Multiple dosing schedule significantly increased tumor growth delay compared to single high dose. | [9] |
Table 4: Pancreatic Cancer Xenograft Models
| Xenograft Model | O6-BG Dose (mg/kg) | Route | TMZ Dose (mg/m²) | Route | Dosing Schedule & Timing | Key Findings | Reference |
| MIA PaCa-2, CFPAC-1, etc. | - | - | 170 | i.p. | Pretreatment with O6-BG prior to TMZ. | O6-BG sensitized all tested pancreatic tumors to TMZ. | [14] |
Experimental Protocols
The following protocols provide a generalized framework for conducting studies with O6-BG in mouse xenograft models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]
Protocol 1: Establishment of Subcutaneous Xenografts
This protocol describes the implantation of human tumor cells into immunodeficient mice to create subcutaneous xenografts.[8][15]
Materials:
-
Human tumor cell line (e.g., U87MG for glioblastoma)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Matrix (optional, but recommended)
-
6-8 week old immunodeficient mice (e.g., NU/NU, NSG)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols until they reach 80-90% confluency.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Counting and Preparation:
-
Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Count the cells to determine cell concentration and viability.
-
Centrifuge the required number of cells again and resuspend the pellet in the final injection vehicle. A common concentration is 5 x 10⁶ cells in 100-200 µL.
-
For improved tumor take-rate, resuspend the cells in a 1:1 mixture of PBS and Matrigel.[16] Keep the mixture on ice to prevent solidification.[16]
-
-
Implantation:
-
Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Wipe the injection site (typically the flank) with an alcohol pad.
-
Gently lift the skin and inject the 100-200 µL cell suspension subcutaneously.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Monitoring:
-
Begin palpating for tumors approximately 7-10 days post-injection.
-
Once tumors are palpable, begin measuring them 2-3 times per week with digital calipers.
-
Randomize mice into treatment groups when tumors reach a predetermined size, typically 150-250 mm³.[5]
-
Protocol 2: Preparation and Administration of this compound and Temozolomide
This protocol details the preparation and delivery of O6-BG and TMZ for in vivo studies.
Materials:
-
This compound (O6-BG) powder
-
Temozolomide (TMZ) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
0.9% Saline, sterile
-
Sterile water for injection or appropriate vehicle for TMZ
-
Gavage needles
-
1 mL syringes with appropriate needles for injection
Procedure for O6-BG Preparation (Intraperitoneal Injection): A common vehicle formulation for O6-BG is a mix of DMSO, saline, and PEG-400.[5]
-
Calculate the total amount of O6-BG needed for the study based on the number of mice, their average weight, and the dose (e.g., 30 mg/kg).
-
Dissolve the O6-BG powder in DMSO first.[5]
-
Dilute the DMSO solution with a pre-mixed 60:40 solution of 0.9% saline and PEG-400 to achieve the final desired concentration.[5]
-
Vortex thoroughly to ensure complete dissolution. The final solution should be clear. Prepare fresh daily.
-
Draw the calculated volume into a syringe for intraperitoneal (i.p.) injection.
Procedure for TMZ Preparation (Oral Gavage):
-
Calculate the total amount of TMZ needed for the study based on the dose (e.g., 25 mg/kg).
-
TMZ can be prepared as a slurry in sterile water or other suitable vehicles like 10% DMSO in saline.[5][17]
-
Weigh the TMZ powder and suspend it in the chosen vehicle to the final concentration.
-
Vortex vigorously immediately before each administration to ensure a uniform suspension.
-
Draw the calculated volume into a syringe fitted with a gavage needle for oral (p.o.) administration.
Administration Schedule:
-
Administer O6-BG via i.p. injection.
-
Wait for a specified period, typically 1 hour, to allow for MGMT inhibition.[5][9][13]
-
Administer TMZ via oral gavage.
-
Repeat this process according to the planned dosing schedule (e.g., daily for 5 consecutive days).[5]
Protocol 3: Monitoring Tumor Growth and Efficacy
This protocol outlines the standard procedures for assessing the anti-tumor effects of the treatment regimen.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement:
-
Measure the length (L) and width (W) of the subcutaneous tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = 0.5 x L x W² .[5]
-
-
Body Weight and Health Monitoring:
-
Weigh the mice at each tumor measurement time point. Significant body weight loss (>20%) is a common sign of toxicity and may require euthanasia.[5]
-
Observe mice for other signs of distress, such as lethargy, ruffled fur, or changes in behavior.
-
-
Defining Endpoints:
-
The primary efficacy endpoint is often tumor growth delay or an increase in survival.
-
The experimental endpoint for individual mice is typically defined by tumor volume reaching a maximum size (e.g., 1500-2000 mm³) or the presence of severe toxicity or ulceration.[5]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Generate Kaplan-Meier survival curves to compare the time to reach the endpoint volume between groups.
-
Use appropriate statistical tests (e.g., Log-rank test for survival, ANOVA or t-test for tumor volume comparisons) to determine significance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of human brain tumor xenografts with O6-benzyl-2'-deoxyguanosine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The O6-methyguanine-DNA methyltransferase inhibitor this compound enhanced activity of temozolomide + irinotecan against models of high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of single and multiple administration of an this compound/temozolomide combination: an evaluation in a human melanoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound enhances the sensitivity of a glioma xenograft with low O6-alkylguanine-DNA alkyltransferase activity to temozolomide and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitization of pancreatic tumor xenografts to carmustine and temozolomide by inactivation of their O6-Methylguanine-DNA methyltransferase with this compound or O6-benzyl-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Application Notes and Protocols for O6-Benzylguanine Dosage in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
O6-benzylguanine (O6-BG) is a potent and irreversible inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). By inactivating AGT, O6-BG enhances the therapeutic efficacy of alkylating chemotherapeutic agents, such as temozolomide (TMZ) and BCNU, which are commonly used in the treatment of various cancers, including glioblastoma. These application notes provide a comprehensive overview of O6-BG dosage and administration for in vivo animal studies, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Data Presentation: this compound Dosage in Preclinical Models
The following tables summarize the dosages of this compound used in various in vivo animal studies. It is crucial to note that the optimal dosage can vary depending on the animal model, tumor type, and the specific alkylating agent being used in combination.
Table 1: this compound Monotherapy or in Combination with BCNU
| Animal Model | O6-BG Dosage | Administration Route | Co-administered Agent | Key Findings |
| Mice | 30 mg/kg | Intraperitoneal (i.p.) | BCNU | Potentiated the toxicity and clastogenicity of BCNU in bone marrow.[1] |
| Athymic Rats | 2.5 mg/kg | Intra-arterial (i.a.) | BCNU (i.v.) | Achieved 100% inhibition of AGT activity in intracranial human glioma xenografts.[2] |
| Athymic Rats | 10 mg/kg | Intraperitoneal (i.p.) | BCNU (i.v.) | Required a higher dose to achieve 100% AGT depletion compared to intra-arterial administration.[2] |
| Mice | Not specified | Intraperitoneal (i.p.) | BCNU | Showed species-selective inactivation of AGT, with mouse AGT being more resistant than human AGT.[3] |
Table 2: this compound in Combination with Temozolomide (TMZ)
| Animal Model | O6-BG Dosage | Administration Route | Co-administered Agent (Dosage) | Dosing Schedule | Key Findings |
| Athymic Mice | 35 mg/kg | Intraperitoneal (i.p.) | TMZ (40 mg/kg) | Daily for 5 days | Significantly increased tumor growth delay in a human melanoma xenograft model.[1] |
| NU/NU Mice | 30 mg/kg | Intraperitoneal (i.p.) | TMZ (25 mg/kg, oral) + Irinotecan (7.5 mg/kg, i.v.) | 5-day cycles | Improved event-free survival in neuroblastoma patient-derived xenografts.[4] |
| Athymic Mice | 40 mg/kg | Not specified | TMZ (35 mg/kg) | O6-BG administered 1 hour before TMZ | Significantly enhanced the anti-tumor activity of TMZ in a glioma xenograft model.[5] |
| Mice | Not specified | Not specified | TMZ | Not specified | O6-BG potentiated the dose-dependent effects of TMZ on marrow cellularity and hematopoietic progenitor cells.[1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection in Mice
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection or sterile saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Vehicle Preparation:
-
To prepare a vehicle solution, mix PEG300 and sterile water (or saline) in a 40:60 ratio. For example, to make 1 ml of vehicle, mix 400 µl of PEG300 with 600 µl of sterile water.
-
Alternatively, a formulation of DMSO, PEG300, Tween 80, and sterile water can be used. For a 1 mL working solution, add 50 μL of a concentrated O6-BG stock in DMSO to 400 μL of PEG300 and mix. Then, add 50 μL of Tween 80 and mix, followed by the addition of 500 μL of sterile water.[6]
-
-
This compound Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the O6-BG powder in a small amount of DMSO to create a concentrated stock solution. Ensure it is fully dissolved.
-
Dilute the O6-BG stock solution with the prepared vehicle to the final desired concentration for injection. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the this compound solution via intraperitoneal (i.p.) injection using a sterile syringe and needle. The typical injection volume for a mouse is 100-200 µl.
-
If co-administering with an alkylating agent like temozolomide, O6-BG is typically administered 1 hour prior to the chemotherapeutic agent.[1][5]
-
Protocol 2: Co-administration of this compound and Temozolomide in a Xenograft Mouse Model
Materials:
-
Tumor cells for implantation (e.g., human glioma cell line)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional, for subcutaneous injection)
-
This compound solution (prepared as in Protocol 1)
-
Temozolomide (TMZ)
-
Vehicle for TMZ (e.g., 10% DMSO in PBS)[7]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Randomization and Grouping:
-
Measure tumor volumes using calipers (Volume = 0.5 * height * width * length).[4]
-
Randomize the mice into treatment groups (e.g., Vehicle control, O6-BG alone, TMZ alone, O6-BG + TMZ).
-
-
Drug Administration:
-
On the designated treatment days, weigh the mice to calculate the exact dosage.
-
Administer this compound (e.g., 30 mg/kg) via intraperitoneal injection.
-
One hour after O6-BG administration, administer temozolomide (e.g., 25 mg/kg) via oral gavage or intraperitoneal injection.[4]
-
Repeat the treatment according to the desired schedule (e.g., daily for 5 days).[1][4]
-
-
Monitoring and Endpoint:
-
Monitor the mice regularly for signs of toxicity, including weight loss and changes in behavior.
-
Measure tumor volumes 2-3 times per week.
-
The primary endpoint is typically tumor growth delay or regression. The study may be terminated when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound enhances the cytotoxicity of alkylating agents by inhibiting the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). AGT normally removes alkyl adducts from the O6 position of guanine in DNA, a critical lesion that can lead to DNA double-strand breaks and apoptosis. By irreversibly binding to and inactivating AGT, O6-BG allows these cytotoxic lesions to persist, ultimately leading to cell death in cancer cells.[8][9][10]
Caption: Mechanism of this compound in sensitizing tumor cells to alkylating agents.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in combination with a chemotherapeutic agent.
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. This compound potentiates the in vivo toxicity and clastogenicity of temozolomide and BCNU in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential sensitivity of human and mouse alkyltransferase to this compound using a transgenic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effect of alternative temozolomide schedules on glioblastoma O6-methylguanine-DNA methyltransferase activity and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sensitizing Gliomas to Temozolomide with O6-Benzylguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The standard-of-care chemotherapeutic agent, temozolomide (TMZ), is an alkylating agent that induces DNA damage in cancer cells. However, the efficacy of TMZ is often limited by the cellular DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), encoded by the MGMT gene. AGT removes the cytotoxic O6-methylguanine adducts from DNA, thereby conferring resistance to TMZ.
O6-Benzylguanine (O6-BG) is a potent and irreversible inhibitor of AGT. By depleting AGT activity, O6-BG can sensitize glioma cells to the cytotoxic effects of TMZ, offering a promising strategy to overcome chemoresistance. These application notes provide detailed protocols for in vitro studies to evaluate the chemosensitizing effect of O6-BG in glioma cell lines.
Mechanism of Action
Temozolomide methylates DNA at several positions, but the O6-methylguanine (O6-meG) adduct is the primary lesion responsible for its cytotoxic effect. In cells with a functional mismatch repair (MMR) system, the O6-meG adduct is recognized and processed, leading to a futile cycle of DNA repair that ultimately results in DNA double-strand breaks and apoptosis.
The DNA repair protein AGT directly removes the methyl group from the O6 position of guanine, reversing the DNA damage and preventing the initiation of the apoptotic cascade. This compound acts as a pseudosubstrate for AGT, transferring its benzyl group to the active site of the enzyme and leading to its irreversible inactivation. This depletion of AGT allows for the persistence of O6-meG adducts, thereby enhancing the cytotoxic efficacy of TMZ in glioma cells that express AGT.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of temozolomide alone and in combination with this compound in various glioma cell lines.
| Cell Line | MGMT Status | Temozolomide IC50 (µM) | Reference |
| U87MG | Low/Negative | 7 - 696 | [1][2] |
| T98G | High/Positive | >500 - 1585 | [1] |
| A172 | Low/Negative | ~200-400 | [3] |
| U373MG | Low/Negative | <10 - 131 | [1] |
Table 1: Reported IC50 Values for Temozolomide in Common Glioma Cell Lines. The IC50 values for TMZ can vary significantly between studies due to differences in experimental conditions such as exposure time and viability assay used.
| Cell Line | Treatment | IC50 (µg/mL) | Fold Sensitization | Reference |
| U87MG | TMZ alone | 23 | - | [4] |
| U87MG | TMZ + O6-BG (Liposomal) | 3.99 | ~5.8 | [4] |
| T98G | TMZ alone | >1000 | - | [1] |
| T98G | TMZ + O6-BG | Sensitized | Not Quantified | [4] |
Table 2: Sensitization of Glioma Cells to Temozolomide by this compound. This table demonstrates the ability of O6-BG to reduce the IC50 of TMZ. Note that the U87MG data is for a co-encapsulated liposomal formulation. O6-BG has been shown to sensitize the highly resistant T98G cell line to TMZ.[4]
Experimental Protocols
Cell Culture
-
Culture human glioma cell lines (e.g., U87MG, T98G) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Experimental Workflow Diagram
References
Application Notes and Protocols: O6-Benzylguanine and BCNU Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-Benzylguanine (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[1][2] AGT is a crucial enzyme that protects cells from the cytotoxic effects of alkylating chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU or Carmustine). By removing alkyl groups from the O6 position of guanine in DNA, AGT reverses the DNA damage induced by these agents, leading to drug resistance in cancer cells.[1][3]
O6-BG acts as a pseudosubstrate for AGT, transferring its benzyl group to the active site of the enzyme and rendering it irreversibly inactive.[2] This depletion of AGT sensitizes tumor cells to BCNU, which induces cell death by creating chloroethyl adducts at the O6 position of guanine, leading to DNA interstrand cross-links and subsequent apoptosis.[4][5] The combination of O6-BG and BCNU has been investigated in numerous preclinical and clinical studies as a strategy to overcome resistance to alkylating agents in various cancers, including glioblastoma, melanoma, and multiple myeloma.[6][7]
Data Presentation
Table 1: In Vitro Efficacy of O6-BG and BCNU Combination Therapy
| Cell Line | Cancer Type | O6-BG Concentration (µM) | Pre-incubation Time (h) | BCNU IC50 Fold Reduction | Reference |
| BGC-823 | Gastric Adenocarcinoma | 1.5 - 6.0 µg/mL | 2 | Not specified, but sensitivity increased | [4] |
| VACO 6 | Colon Cancer | 0.5 µg/mL | 1 | 3- to 4-fold | |
| U87MG | Glioblastoma | 40 mg/kg (in vivo) | 1 | Significantly enhanced anti-tumor activity | |
| Mawi | Colorectal | 1 | 24 (continuous) | Potentiation increased with repeat dosing | |
| LS174T | Colorectal | 1 | 24 (continuous) | No potentiation |
Table 2: In Vivo and Clinical Efficacy of O6-BG and BCNU Combination Therapy
| Model/Patient Population | Cancer Type | O6-BG Dose | BCNU Dose | Outcome | Reference |
| Human Gastric Adenocarcinoma Xenograft | Gastric Adenocarcinoma | 90 mg/kg | 25 mg/kg | 38.6 days growth delay | [4] |
| Human Colon Cancer Xenograft (VACO 6) | Colon Cancer | 60 mg/kg (two doses) | Not specified | Significant reduction in tumor growth rate | |
| Previously Treated Multiple Myeloma Patients | Multiple Myeloma | 120 mg/m² | 40 mg/m² | 7% Complete Response, 20% Partial Response | [7] |
| Children with CNS Tumors | CNS Tumors | 120 mg/m² | 58 mg/m² (MTD) | 6 Stable Disease, 17 Progressive Disease | [6] |
| Advanced Melanoma Patients (Chemotherapy-naïve) | Melanoma | 120 mg/m² | 40 mg/m² | 1 Complete Response, 4 Stable Disease | |
| Advanced Melanoma Patients (Prior-chemotherapy) | Melanoma | 120 mg/m² | 40 mg/m² | No responses, 3 Stable Disease |
Signaling Pathways and Experimental Workflows
Mechanism of O6-BG and BCNU Combination Therapy.
In Vitro Experimental Workflow.
DNA Damage and Apoptosis Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of O6-BG and BCNU.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound (O6-BG)
-
BCNU (Carmustine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
O6-BG Pre-treatment: For combination therapy wells, add the desired concentration of O6-BG and incubate for a specified pre-treatment time (e.g., 2 hours).[4]
-
BCNU Treatment: Add various concentrations of BCNU to the designated wells (both with and without O6-BG pre-treatment). Include wells with vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is designed to quantify apoptosis induced by the combination therapy.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in appropriate culture vessels and treat with O6-BG and/or BCNU as described in the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Damage Analysis (γ-H2AX Western Blot)
This protocol detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Primary antibody: anti-Histone H2A.X or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagents and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody.
Conclusion
The combination of this compound and BCNU represents a promising therapeutic strategy to overcome resistance to alkylating agents in various cancers. The provided protocols and data offer a framework for researchers to investigate the efficacy and mechanisms of this combination therapy in their specific models. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. The signaling pathway diagrams provide a visual representation of the molecular events underlying the synergistic interaction between O6-BG and BCNU, guiding further mechanistic studies.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Modulating MGMT expression through interfering with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Potentiation of BCNU anticancer activity by this compound: a study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 trial of this compound and BCNU in children with CNS tumors: a Children's Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring O(6)-Alkylguanine-DNA Alkyltransferase (AGT) Activity Following O(6)-Benzylguanine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as O(6)-methylguanine-DNA methyltransferase (MGMT), is a crucial DNA repair protein that protects cells from the mutagenic effects of alkylating agents. It functions by stoichiometrically transferring the alkyl group from the O(6) position of guanine in DNA to an internal cysteine residue.[1][2] This action, however, is a primary mechanism of tumor resistance to alkylating chemotherapeutic drugs like temozolomide and carmustine.[3][4]
O(6)-benzylguanine (O6-BG) is a potent inactivator of AGT.[5][6] It acts as a pseudosubstrate, irreversibly transferring its benzyl group to the active site of AGT, thereby depleting the cell's capacity for DNA repair.[7][8] This sensitization strategy enhances the efficacy of alkylating agents.[6][9] Accurate measurement of AGT activity after O6-BG treatment is therefore critical for evaluating drug efficacy, understanding resistance mechanisms, and guiding clinical applications. This document provides detailed protocols and data for measuring AGT activity in this context.
Mechanism of O(6)-Benzylguanine Action
O6-BG, a guanine analogue, mimics the O(6)-alkylguanine lesion in DNA. It enters the AGT active site and the protein catalyzes the transfer of the benzyl group from the guanine base to its active site cysteine residue (Cys145 in human AGT).[7][10] This reaction forms S-benzylcysteine and free guanine. The transfer is irreversible, rendering the AGT protein inactive.[11] The inactivated, benzylated AGT is subsequently targeted for ubiquitination and degradation by the proteasome.[12]
Caption: Mechanism of irreversible AGT inactivation by O(6)-Benzylguanine.
Quantitative Data Summary
The efficacy of O6-BG in inactivating AGT can be quantified by various parameters. The following tables summarize key data from published studies.
Table 1: In Vitro Efficacy of O(6)-Benzylguanine
| Parameter | Cell Line / System | Value | Reference(s) |
| IC₅₀ | HL-60 Human Leukemia Cells | 0.073 µM | [11] |
| ED₅₀ (in vitro) | Human Peripheral Blood Mononuclear Cells | 0.36 - 0.37 µM | [13] |
| Second-Order Kinetic Constant (k) | Human AGT with [³H]BG | 1100 M⁻¹s⁻¹ | [3][11] |
| Second-Order Kinetic Constant (k) | Murine AGT with [³H]BG | 380 M⁻¹s⁻¹ | [3][11] |
Table 2: Clinical and In Vivo Dose-Response to O(6)-Benzylguanine
| Dose of O6-BG | System | Effect on AGT Activity | Time Point | Reference(s) |
| 10 - 80 mg/m² | Human Patients (PBMCs) | Effective depletion of AGT activity at all doses | ~1 week | [14] |
| 120 mg/m² | Anaplastic Glioma Patients | Suppressed to < detectable levels in 17 of 18 patients | 6 hours | [4] |
| 120 mg/m² | Anaplastic Glioma Patients | Suppressed to < detectable levels in 5 of 11 patients | 18 hours | [4] |
Experimental Protocols
Several methods exist to measure AGT activity, each with distinct advantages. Radioactive assays offer high sensitivity, while fluorescence-based methods provide safer alternatives and opportunities for real-time analysis. HPLC and mass spectrometry offer high accuracy and quantification.[1][11][15] Western blotting is essential for correlating activity with protein levels.
Caption: General experimental workflow for measuring AGT activity.
Protocol 1: AGT Activity Assay in Intact Cells using [³H]O(6)-Benzylguanine
This protocol is adapted from established methods and measures the transfer of a radioactive benzyl group from [³H]BG to AGT in live cells.[11]
Materials:
-
Cells in exponential growth phase.
-
Culture medium supplemented with 20 mM HEPES (pH 7.4).
-
[benzene-³H]O(6)-benzylguanine ([³H]BG), specific activity ~20 Ci/mmol.
-
Unlabeled O6-BG (for non-specific binding control).
-
70% Methanol (ice-cold).
-
5% Trichloroacetic acid (TCA) (ice-cold).
-
Scintillation cocktail and vials.
-
Microcentrifuge tubes.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them to a final density of 2 x 10⁷ cells/mL in culture medium with HEPES.
-
Assay Setup: Aliquot 100 µL of the cell suspension (2 x 10⁶ cells) into 1.5 mL microcentrifuge tubes. Prepare triplicate tubes for each condition.
-
Non-Specific Binding Control: To a set of control tubes, add unlabeled O6-BG to a final concentration of ~250 µM (a >1000-fold excess) and pre-incubate for 10 minutes at 37°C. This will saturate all AGT sites, preventing [³H]BG binding.
-
Initiate Reaction: Add [³H]BG to all tubes to a final concentration of ~0.2 µM (e.g., 1 µCi per tube).
-
Incubation: Incubate all tubes at 37°C for 2-4 hours. The optimal time should be determined empirically, as it depends on the cell type's AGT level.[11]
-
Stop Reaction & Lyse Cells: Place tubes on ice. Add 100 µL of ice-cold water and sonicate or freeze-thaw to lyse the cells.
-
Protein Precipitation: Add 200 µL of ice-cold 70% methanol to precipitate proteins. Vortex and incubate on ice for 30 minutes.
-
Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully aspirate the supernatant. Wash the pellet twice with 1 mL of ice-cold 5% TCA, followed by one wash with 1 mL of 70% ethanol.
-
Quantification: Dissolve the final protein pellet in 100 µL of 0.2 M NaOH. Transfer the solution to a scintillation vial, add 4 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculation:
-
Calculate specific binding: (Total cpm) - (Non-specific cpm).
-
Convert specific cpm to fmol of AGT using the specific activity of the [³H]BG.
-
Normalize the activity to the number of cells or total protein content.
-
Protocol 2: Fluorescence-Based AGT Activity Assay using SDS-PAGE
This method uses a fluorescent derivative of O6-BG (e.g., BG-fluorescein) to label active AGT, which is then visualized and quantified by gel electrophoresis.[1][16]
Materials:
-
Cell lysate/homogenate from control and O6-BG treated cells.
-
Fluorescent O6-BG substrate (e.g., SNAP-Vista® Green, NEB).
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel imager (e.g., Typhoon, ChemiDoc MP).
-
Coomassie stain or total protein stain (for loading control).
Procedure:
-
Protein Extraction: Prepare cell lysates in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA). Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Labeling Reaction: In a microcentrifuge tube, mix 20-50 µg of total protein with the fluorescent O6-BG substrate to a final concentration of 1-5 µM.
-
Incubation: Incubate at 37°C for 30-60 minutes, protected from light.
-
SDS-PAGE: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer. Heat samples at 95°C for 5 minutes and load onto an SDS-PAGE gel.
-
Fluorescence Imaging: After electrophoresis, immediately scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the fluorophore used. A fluorescent band should appear at the molecular weight of AGT (~22 kDa).
-
Quantification and Normalization:
-
Quantify the fluorescence intensity of the AGT band using densitometry software (e.g., ImageJ).
-
After imaging, stain the same gel with Coomassie Blue or a total protein stain (e.g., SYPRO Ruby) and re-image.
-
Normalize the fluorescence intensity of the AGT band to a stable protein band or the total protein in the lane to correct for loading differences.
-
Compare the normalized fluorescence in O6-BG treated samples to the untreated control to determine the percentage of remaining AGT activity.
-
Protocol 3: Western Blot Analysis of AGT Protein Levels
Western blotting measures the total amount of AGT protein, which is useful for determining if O6-BG treatment leads to protein degradation in addition to inactivation.[12][17]
Materials:
-
Cell lysate from control and O6-BG treated cells.
-
Primary antibody against AGT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Antibody against a loading control protein (e.g., GAPDH, β-actin).
-
PVDF or nitrocellulose membrane.
Procedure:
-
Protein Extraction and Quantification: Prepare and quantify protein lysates as described in Protocol 2.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-AGT antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control protein to ensure equal protein loading across lanes.
-
Analysis: Quantify the band intensity for AGT and the loading control. Normalize the AGT signal to the loading control and compare the levels in treated versus untreated samples. A decrease in the AGT band indicates protein degradation following O6-BG treatment.[12]
References
- 1. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutations in human O6-alkylguanine-DNA alkyltransferase imparting resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Leukocyte O6-alkylguanine-DNA alkyltransferase from human donors is uniformly sensitive to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of O(6)-alkylguanine-DNA alkyltransferase activity in tumour cells using stable isotope dilution HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
In Vivo Delivery of O6-Benzylguanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-Benzylguanine (O6-BG) is a potent and specific inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). By inactivating AGT, O6-BG enhances the cytotoxicity of alkylating chemotherapeutic agents such as temozolomide (TMZ) and carmustine (BCNU), which are used in the treatment of various cancers, including glioblastoma.[1][2] The effective in vivo delivery of O6-BG is critical to achieving its therapeutic potential while minimizing systemic toxicity. These application notes provide an overview of common in vivo delivery methods for O6-BG, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: this compound and AGT Inhibition
O6-BG acts as a pseudosubstrate for the AGT enzyme. It transfers its benzyl group to the active site cysteine residue of AGT, leading to the irreversible inactivation of the enzyme.[3] This prevents the repair of DNA lesions induced by alkylating agents, ultimately leading to apoptosis and cell death in cancer cells.
References
Application Notes and Protocols: Overcoming Chemoresistance in Cell Lines Using O6-Benzylguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of many cancers. A primary mechanism of resistance to alkylating agents, such as temozolomide (TMZ) and carmustine (BCNU), is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT, also known as AGT).[1][2][3] These chemotherapeutic agents induce cytotoxic lesions by attaching alkyl groups to the O6 position of guanine in DNA.[3] The MGMT protein directly reverses this damage by transferring the alkyl group from the DNA to one of its own cysteine residues.[4] This action repairs the DNA but also leads to the irreversible inactivation and degradation of the MGMT protein in a stoichiometric, "suicide" reaction.[4] High levels of MGMT activity in tumor cells can therefore efficiently repair drug-induced DNA damage, leading to profound chemoresistance.[5][6][7]
O6-benzylguanine (O6-BG) is a potent, mechanism-based inactivator of MGMT.[8][9] It acts as a pseudosubstrate, transferring its benzyl group to the active site of MGMT, thereby irreversibly inactivating the enzyme.[4][8] By depleting tumor cells of active MGMT, O6-BG can sensitize them to the cytotoxic effects of alkylating agents, providing a powerful strategy to overcome this form of chemoresistance.[1][7][10] These notes provide an overview of the application of O6-BG in cell lines, including key quantitative data and detailed experimental protocols.
Mechanism of Action
The primary mechanism involves the direct inhibition of MGMT by O6-BG, which prevents the repair of cytotoxic O6-alkylguanine DNA adducts. The persistence of these adducts leads to mispairing with thymine during DNA replication. This triggers a futile cycle of mismatch repair (MMR), which can result in DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1]
Data Presentation
The efficacy of O6-BG in sensitizing cancer cell lines to alkylating agents is typically quantified by measuring the reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent.
Table 1: Effect of this compound on Chemosensitivity of Various Cell Lines
| Cell Line | Cancer Type | Chemotherapeutic Agent | O6-BG Conc. (µM) | Fold Sensitization (IC50 without O6-BG / IC50 with O6-BG) | Reference |
|---|---|---|---|---|---|
| Neuroblastoma (PDX Models) | Neuroblastoma | Temozolomide + SN38 | 10 | Enhanced Cytotoxicity | [4] |
| Glioma Xenograft | Glioma | Temozolomide / BCNU | N/A | Enhanced Sensitivity | [1] |
| Colon Cancer (HCT116, HCT15) | Colon Cancer | BCNU | 25 | Initially Sensitive | [11] |
| Chinese Hamster Ovary (CHO) | N/A (Engineered) | Temozolomide / BCNU | 25 | 3-4 fold (in WT-MGMT cells) |[11][12] |
Table 2: Quantitative Parameters for this compound Application
| Parameter | Value/Range | Context | Reference |
|---|---|---|---|
| Clinically Achievable Plasma Conc. | 25 µM | Provides a relevant concentration for in vitro studies. | [4] |
| IC50 of O6-BG (alone) | ~50 µg/mL (~207 µM) | In L3.6pl pancreatic cancer cells after 48 hours. | [8] |
| MGMT Depletion Target | < 10 fmol/mg protein | Dose of 100 mg/m² in glioma patients maintained this level for at least 18 hours. | [13][14] |
| In Vitro Incubation Time | 2 - 24 hours | Pre-incubation with O6-BG before adding alkylating agent is common. | [11][15] |
| Second-Order Kinetic Constant | 1100 M⁻¹s⁻¹ | For inactivation of human MGMT by O6-BG. |[16] |
Experimental Protocols
General Experimental Workflow
A typical experiment to assess the chemosensitizing effect of O6-BG involves pre-treating cells with O6-BG to deplete MGMT, followed by exposure to an alkylating agent, and subsequent measurement of cellular outcomes like viability, apoptosis, or DNA damage.
Protocol: Cell Viability (MTS/MTT Assay)
This protocol determines the effect of O6-BG and an alkylating agent on cell metabolic activity, an indicator of viability.[17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
O6-BG Pre-treatment: Remove the medium and add fresh medium containing O6-BG (e.g., 25 µM) or vehicle control (e.g., DMSO). Incubate for 2-4 hours.
-
Alkylating Agent Treatment: Add the alkylating agent (e.g., Temozolomide) in a serial dilution to the wells. Include wells with O6-BG alone and the alkylating agent alone as controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Final Incubation: Incubate for 1-4 hours. For MTT assays, a solubilization step is required to dissolve the formazan crystals.[17]
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the data to untreated controls and plot dose-response curves to determine IC50 values.
Protocol: MGMT Activity Assay (Radioactive Benzyl Transfer)
This assay directly measures the activity of MGMT in cell lysates or intact cells by quantifying the transfer of a radiolabeled benzyl group from [³H]O6-BG to the MGMT protein.[16][18]
-
Cell Preparation: For intact cells, resuspend cells at 2 x 10⁷ cells/mL in culture medium. For lysates, prepare a cell homogenate on ice.
-
Reaction Setup: In a microcentrifuge tube, add 100 µL of the cell suspension or lysate (containing a known amount of total protein).
-
Initiate Reaction: Add 1 µL of [³H]this compound (e.g., 1 µCi, final concentration ~0.2 µM). To determine non-specific binding, include a control tube with a vast excess of unlabeled O6-BG (e.g., 250 µM) added before the radiolabeled substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Protein Precipitation: Stop the reaction by adding ice-cold 70% methanol to precipitate the proteins (which now carry the radioactive benzyl group).
-
Washing: Pellet the precipitate by centrifugation. Wash the pellet multiple times with 70% methanol to remove any unincorporated [³H]O6-BG.
-
Quantification: Resuspend the final protein pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific MGMT activity (e.g., in fmol of benzyl transferred per mg of protein) after subtracting the non-specific binding control.
Protocol: Western Blot for DNA Damage (γH2AX) and Apoptosis (Cleaved Caspase-3)
This protocol assesses key markers of the cellular response to treatment. Phosphorylation of H2AX (γH2AX) indicates DNA double-strand breaks, while cleaved Caspase-3 is a marker of apoptosis execution.[4]
-
Treatment and Lysis: Treat cells as described in the general workflow. After the desired incubation period (e.g., 24-48 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against γH2AX, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes in protein expression relative to the loading control.
Considerations and Limitations
-
Acquired Resistance: Prolonged exposure to O6-BG plus an alkylating agent can lead to the selection of tumor cells with mutations in the MGMT gene.[19] These mutations can render the MGMT protein resistant to O6-BG inactivation while retaining its ability to repair DNA, thus conferring resistance to the combination therapy.[11][19]
-
Toxicity: While O6-BG itself has low toxicity, its potentiation of alkylating agents can enhance toxicity in normal tissues, particularly myelosuppression in vivo.[4][5]
-
Cell Line Specificity: The degree of sensitization by O6-BG is highly dependent on the baseline MGMT expression and activity in the chosen cell line. Cells with low or no MGMT expression (often due to promoter methylation) will show little to no sensitization.[4]
By inactivating the key DNA repair protein MGMT, this compound provides a robust and validated method for overcoming chemoresistance to alkylating agents in preclinical models. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in their own studies.
References
- 1. Mechanisms of Chemoresistance in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effect of this compound on alkylating agent-induced toxicity and mutagenicity. In Chinese hamster ovary cells expressing wild-type and mutant O6-alkylguanine-DNA alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain tumor cell lines resistant to this compound/1,3-bis(2-chloroethyl)-1-nitrosourea chemotherapy have O6-alkylguanine-DNA alkyltransferase mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O6-Benzylguanine Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction:
O6-Benzylguanine (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT).[1][2][3] By acting as a pseudosubstrate, O6-BG covalently transfers its benzyl group to the active site cysteine residue of MGMT, leading to the enzyme's irreversible inactivation.[1][2][4] This prevents the repair of DNA lesions caused by alkylating agents, thereby sensitizing cancer cells to chemotherapeutic treatments.[5][6] Given its critical role in research and drug development, the proper preparation and storage of this compound stock solutions are paramount to ensure experimental reproducibility and efficacy. These notes provide detailed protocols for the solubilization, storage, and handling of this compound.
Quantitative Data Summary
The solubility and recommended storage conditions for this compound are summarized below. For maximal solubility in aqueous solutions, it is recommended to first dissolve this compound in DMSO.[7]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 30 mg/mL - 90 mg/mL | ~124 mM - ~373 mM | [2][6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | ~124 mM | [6][7] |
| Ethanol | ~5 mg/mL - 7 mg/mL | ~21 mM - ~29 mM | [6][7] |
| Methanol | 20 mg/mL | ~83 mM | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~2.1 mM | [6][7] |
| Water | Insoluble | N/A | [3] |
Note: The molecular weight of this compound is 241.25 g/mol .[2][3] Solubility can vary slightly between batches.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years | [7] |
| Crystalline Solid (Powder) | Room Temperature | Stable for shipping | |
| In DMSO (Stock Solution) | -80°C | 1 - 2 years | [1][3] |
| In DMSO (Stock Solution) | -20°C | 1 month - 1 year | [1][3] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [7] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in cell culture media or other experimental buffers.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Methodology:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound. For 1 mL of a 50 mM stock solution, you will need 12.06 mg.
-
Calculation: 0.050 mol/L * 241.25 g/mol * 0.001 L = 0.01206 g = 12.06 mg
-
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For 12.06 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.[1][8]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and initials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][3]
Protocol 2: Dilution for Cell-Based Assays
This protocol describes the preparation of a working solution from the concentrated DMSO stock for use in cell culture experiments.
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile tubes and pipettes
Methodology:
-
Thawing: Remove one aliquot of the this compound stock solution from the freezer and thaw it quickly at room temperature.
-
Serial Dilution: Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation.
-
Example for a 100 µM working solution from a 50 mM stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of medium (1:500 dilution), resulting in a 100 µM solution.
-
Add this working solution to your cell culture plates to achieve the final desired experimental concentration.
-
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells (typically <0.5%).
-
Immediate Use: Use the freshly prepared aqueous working solutions immediately, as this compound is not stable in aqueous solutions for extended periods.[7]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the standard procedure for preparing and storing this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
Signaling Pathway: MGMT Inhibition
This diagram illustrates the mechanism of action of this compound in preventing DNA repair by the MGMT enzyme.
Caption: Mechanism of MGMT inhibition by this compound.
References
Application Notes: O6-Benzylguanine in Neuroblastoma Research
Introduction
Neuroblastoma is the most prevalent extracranial solid tumor in childhood, responsible for a significant percentage of pediatric cancer mortalities.[1] A primary challenge in treating high-risk neuroblastoma is the development of resistance to chemotherapy, particularly DNA-damaging agents.[2][3] The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a key factor in this resistance. MGMT removes alkyl groups from the O6 position of guanine in DNA, thereby repairing damage induced by alkylating agents like temozolomide (TMZ).[2] High expression of MGMT in neuroblastoma cells correlates with resistance to these therapies.[2][3] O6-Benzylguanine (O6-BG) is a potent inhibitor of MGMT, functioning as a pseudosubstrate that irreversibly inactivates the enzyme, thus preventing DNA repair and sensitizing tumor cells to alkylating agents.[4][5] These notes detail the application of O6-BG in preclinical neuroblastoma research, focusing on its use in combination therapies to overcome chemoresistance.
Mechanism of Action
This compound is a synthetic guanine analog that acts as a suicide inhibitor of the MGMT protein.[5] It mimics the O6-methylguanine lesion caused by alkylating agents. The MGMT protein recognizes O6-BG as a substrate and covalently transfers the benzyl group from O6-BG to its own active site cysteine residue (Cys145).[2] This reaction irreversibly inactivates MGMT, which is then targeted for ubiquitination and proteasomal degradation.[2] By depleting the cell of active MGMT, O6-BG prevents the repair of cytotoxic DNA lesions induced by alkylating drugs like temozolomide, leading to enhanced cytotoxicity, H2AX phosphorylation, caspase-3 cleavage, and ultimately, apoptosis.[2][3]
Caption: O6-BG inhibits MGMT, preventing repair of TMZ-induced DNA damage and leading to apoptosis.
Application in Combination Therapy
Research has consistently shown that O6-BG can significantly enhance the efficacy of temozolomide-based regimens against neuroblastoma, particularly in tumors expressing moderate to high levels of MGMT.[2]
-
Overcoming Temozolomide Resistance: Pretreatment with O6-BG has been shown to reduce the IC50 of temozolomide by as much as 10-fold in neuroblastoma cell lines, irrespective of their baseline MGMT expression levels.[1][6] This indicates that inactivating even low levels of MGMT can significantly sensitize cells to TMZ.
-
Synergy with Temozolomide and Irinotecan: The combination of temozolomide and irinotecan (TMZ+IRN) is a frequently used regimen for relapsed or refractory neuroblastoma.[7] The addition of O6-BG to this combination demonstrates strong synergy.[1][6] In vitro studies show that O6-BG enhances TMZ+SN-38 (the active metabolite of irinotecan) cytotoxicity.[2] In vivo, the three-drug combination (TMZ+IRN+O6BG) has been shown to delay tumor growth and significantly increase survival in patient-derived xenograft (PDX) models of high-risk neuroblastoma compared to TMZ+IRN alone.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on the use of O6-BG in neuroblastoma models.
Table 1: In Vitro Efficacy of this compound Combination Therapy
| Cell Line Type | Treatment | Effect | Reference |
|---|---|---|---|
| Neuroblastoma Cells (Low & High MGMT) | O6-BG + Temozolomide | ~10-fold reduction in Temozolomide IC50 | [1][6] |
| Neuroblastoma Cells (High MGMT) | O6-BG + Temozolomide + Irinotecan | Further ~10-fold reduction in IC50 vs. O6-BG + TMZ | [1][6] |
| 10 Patient-Derived Cell Lines | 25 µM O6-BG + TMZ + SN-38 | Sensitization to clinically achievable TMZ+SN-38 doses | [2] |
| 5 Neuroblastoma Cell Lines | 25 µM O6-BG + Temozolomide | Enhanced TMZ cytotoxicity by up to 0.3-1.4 logs |[7] |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Animal Model | Treatment Group | Outcome | P-value | Reference |
|---|---|---|---|---|
| Metastatic Neuroblastoma Mouse Model | Untreated Controls | 0% survival at 100 days | [1][6] | |
| Temozolomide + Irinotecan | 10% survival at 100 days | P = 0.081 (vs. 3-drug) | [1][6] | |
| O6-BG + Temozolomide + Irinotecan | 56% survival at 100 days | P < 0.001 (vs. control) | [1][6] |
| Patient-Derived Xenografts (PDX) | TMZ+IRN vs. TMZ+IRN+O6BG | Improved Event-Free Survival (EFS) in 2 of 7 PDX models | P < 0.05 |[2] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in neuroblastoma research literature. Researchers should optimize these protocols for their specific cell lines and experimental systems.
Caption: Workflow for evaluating O6-BG's efficacy from in vitro cell studies to in vivo models.
Protocol 1: In Vitro Cytotoxicity Assay (DIMSCAN Method)
This protocol is adapted from methodologies used to assess the cytotoxic effects of O6-BG in combination with chemotherapy.[2][7]
-
Cell Seeding: Seed neuroblastoma cells in 150 µL of complete medium (e.g., IMDM + 10% FBS) into 96-well plates at a predetermined optimal density for logarithmic growth over the assay period. Incubate for 24 hours at 37°C and 5% CO2.
-
O6-BG Pretreatment: Prepare a stock solution of this compound. Add 50 µL of medium containing O6-BG to the appropriate wells to achieve a final concentration of 25 µM.[2] Incubate for 24 hours. This concentration is considered clinically achievable.[2]
-
Chemotherapy Addition: Prepare serial dilutions of Temozolomide (TMZ) and SN-38 (active metabolite of Irinotecan). A fixed ratio of TMZ to SN-38 (e.g., 100 µM to 5 nM) can be used.[2] Add 50 µL of the chemotherapy dilutions to the wells.
-
Incubation: Incubate the plates for 8-9 days to allow for the full cytotoxic effect of the drugs.[2]
-
Cell Viability Measurement (DIMSCAN):
-
Gently wash the plates with phosphate-buffered saline (PBS).
-
Add a solution of the fluorescent dye, such as fluorescein diacetate (FDA), which stains viable cells.
-
After a short incubation, read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the drug concentration that inhibits cell growth by 50% (IC50) for each treatment condition. Compare the IC50 values of TMZ +/- SN-38 in the presence and absence of O6-BG to determine the sensitizing effect.
Protocol 2: Western Blot for MGMT Depletion and Apoptosis Markers
This protocol allows for the confirmation of O6-BG's mechanism of action.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates. Grow to 70-80% confluency.
-
Treat cells with O6-BG (25 µM) for 24 hours, followed by treatment with TMZ +/- SN-38 for a specified time (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.
Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines a general approach for testing the efficacy of the O6-BG combination therapy in an in vivo setting.[2]
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma).
-
Tumor Implantation: Establish patient-derived xenografts by subcutaneously implanting tumor fragments from neuroblastoma patients. Allow tumors to grow to a palpable size (e.g., 150-250 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle Control, TMZ+IRN, TMZ+IRN+O6BG).
-
Drug Formulation and Administration:
-
This compound: Formulate for intravenous (IV) or intraperitoneal (IP) injection.
-
Temozolomide: Typically administered orally (p.o.) via gavage.
-
Irinotecan: Administered via IP or IV injection.
-
-
Treatment Schedule: A representative schedule could involve two 5-day cycles.[2]
-
Administer O6-BG approximately 1 hour before Temozolomide to ensure MGMT inhibition.
-
Administer Temozolomide and Irinotecan daily for 5 consecutive days.
-
Allow for a recovery period (e.g., 2-3 weeks) between cycles.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
The primary endpoint is typically Event-Free Survival (EFS), defined as the time for tumors to reach a predetermined size (e.g., 1000 mm³) or until the animal requires euthanasia due to morbidity.
-
-
Data Analysis: Generate Kaplan-Meier survival curves and compare EFS between treatment groups using the log-rank test.[2]
Conclusion and Future Directions
This compound is a valuable research tool for investigating mechanisms of chemoresistance in neuroblastoma. Preclinical data strongly support its role in sensitizing neuroblastoma cells to alkylating agents, particularly in combination with temozolomide and irinotecan.[1][2][7] The inactivation of MGMT by O6-BG enhances the anti-tumor effects of these agents both in vitro and in vivo.[3] While clinical trials in other cancers have noted myelosuppressive toxicity as a concern, which can narrow the therapeutic window, the strategy has not yet been fully explored in a clinical trial setting specifically for neuroblastoma.[2] Further preclinical studies and carefully designed clinical trials are warranted to explore MGMT inhibition as a therapeutic strategy to improve outcomes for children with high-risk, relapsed, or refractory neuroblastoma.[2][7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The O6-methyguanine-DNA methyltransferase inhibitor this compound enhanced activity of temozolomide + irinotecan against models of high-risk neuroblastoma [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Scholars@Duke publication: Targeting methylguanine-DNA methyltransferase in the treatment of neuroblastoma. [scholars.duke.edu]
- 7. Activity of irinotecan and temozolomide in the presence of O6-methylguanine-DNA methyltransferase inhibition in neuroblastoma pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 study of Temozolomide, Irinotecan, and O6BG (this compound) for Children with Recurrent or Resistant Neuroblastoma [clin.larvol.com]
Application Notes and Protocols for the Experimental Use of O6-Benzylguanine in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-Benzylguanine (O6-BG) is a potent and irreversible inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). MGMT is a critical factor in tumor resistance to alkylating chemotherapeutic agents such as temozolomide (TMZ) and carmustine (BCNU). By depleting MGMT activity, O6-BG sensitizes cancer cells to the cytotoxic effects of these drugs, making it an invaluable tool for studying the DNA damage response (DDR) and for developing strategies to overcome chemotherapy resistance. These application notes provide detailed protocols for utilizing O6-BG in preclinical research to investigate its effects on cell viability, DNA damage signaling, and apoptosis.
Mechanism of Action
O6-BG acts as a pseudosubstrate for MGMT. The benzyl group of O6-BG is transferred to the active site cysteine residue of MGMT, leading to the irreversible inactivation of the enzyme. This "suicide" inhibition prevents the repair of O6-alkylguanine lesions induced by alkylating agents. The persistence of these lesions leads to DNA mismatches during replication, which, in mismatch repair (MMR) proficient cells, triggers a cascade of DNA damage signaling events, cell cycle arrest, and ultimately, apoptosis.
Data Presentation: Quantitative Analysis of this compound-Mediated Sensitization to Temozolomide
The following tables summarize the cytotoxic effects of temozolomide (TMZ) in the presence and absence of this compound (O6-BG) in various human glioma cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The fold sensitization indicates the factor by which O6-BG increased the potency of TMZ.
Table 1: IC50 Values of Temozolomide in MGMT-Proficient Glioma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| T98G | TMZ alone | >1000 | - |
| TMZ + O6-BG | 10-50 | >20 | |
| LN-18 | TMZ alone | 511 | - |
| TMZ + O6-BG | Not Reported | Not Reported |
Table 2: IC50 Values of Temozolomide in MGMT-Deficient Glioma Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| U87MG | TMZ alone | 7-204 |
| TMZ + O6-BG | Not Applicable | |
| A172 | TMZ alone | 14.1 |
| TMZ + O6-BG | Not Applicable | |
| LN229 | TMZ alone | 14.5 |
| TMZ + O6-BG | Not Applicable |
Experimental Protocols
Cell Culture and Drug Preparation
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Cell Lines: Human glioblastoma cell lines such as T98G (MGMT-proficient) and U87MG (MGMT-deficient) are commonly used.
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Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
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This compound Preparation: Dissolve O6-BG in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 20 mM). Store at -20°C. Further dilute in culture medium to the desired working concentration (e.g., 5-20 µM).
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Temozolomide Preparation: Dissolve TMZ in DMSO to prepare a stock solution (e.g., 100 mM). Due to its instability at neutral pH, prepare fresh dilutions in culture medium immediately before use.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of O6-BG and TMZ on cell proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
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O6-BG Pre-treatment: Pre-treat the cells with the desired concentration of O6-BG for 2-24 hours.
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TMZ Treatment: Add varying concentrations of TMZ to the wells and incubate for 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
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Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.
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Treatment: After 24 hours, treat the cells with O6-BG for 2-24 hours, followed by the addition of TMZ for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
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Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of untreated controls.
Protocol 3: Western Blot Analysis of DNA Damage Response Proteins
This protocol is for detecting changes in the expression and phosphorylation of key DDR proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MGMT (1:1000), γH2AX (1:1000), phospho-Chk1 (Ser345) (1:500), and cleaved PARP (1:1000) overnight at 4°C. Use an antibody against β-actin or GAPDH (1:5000) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the desired duration. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: O6-BG/TMZ induced DNA damage signaling.
Troubleshooting & Optimization
Technical Support Center: Overcoming O6-Benzylguanine Hematopoietic Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hematopoietic toxicity associated with O6-Benzylguanine (O6-BG) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (O6-BG)-induced hematopoietic toxicity?
A1: O6-BG is a potent inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). While this enhances the efficacy of alkylating chemotherapeutic agents like temozolomide (TMZ) and carmustine (BCNU) against tumor cells, it also sensitizes normal tissues, particularly the hematopoietic system, to the toxic effects of these drugs.[1] This leads to myelosuppression, characterized by neutropenia, thrombocytopenia, and leukopenia, which are the dose-limiting toxicities.[2]
Q2: What is the most promising strategy to mitigate O6-BG-related hematopoietic toxicity?
A2: The leading strategy is the use of gene therapy to protect hematopoietic stem and progenitor cells (HSPCs). This involves transducing HSPCs with a vector expressing a mutant form of the O6-methylguanine-DNA methyltransferase (MGMT) gene, such as MGMT-P140K. This variant is resistant to inhibition by O6-BG, allowing for the selective protection of gene-modified hematopoietic cells from the toxic effects of combination therapy.[1]
Q3: Can O6-BG be administered alone without causing hematopoietic toxicity?
A3: Yes, studies have shown that O6-BG administered as a single agent does not cause significant toxicity.[3] The hematopoietic toxicity arises when it is combined with alkylating agents, as it potentiates their myelosuppressive effects.[4]
Q4: Are there alternative strategies to gene therapy for overcoming O6-BG toxicity?
A4: While gene therapy is the most targeted approach, other strategies that have been explored in clinical trials to manage toxicity include dose reduction of the alkylating agent and the use of hematopoietic growth factors like pegfilgrastim.[2] However, dose reduction may compromise the anti-tumor efficacy.
Q5: What are the key considerations when designing an experiment involving O6-BG and alkylating agents in animal models?
A5: Key considerations include the choice of animal model, the dose and schedule of O6-BG and the alkylating agent, and the methods for monitoring hematopoietic toxicity. It is crucial to establish the maximum tolerated dose (MTD) of the combination in your specific model. Close monitoring of complete blood counts (CBCs) is essential to assess the degree of myelosuppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with O6-BG.
| Problem | Possible Cause | Suggested Solution |
| Severe and unexpected hematopoietic toxicity in animal models | Dose of the alkylating agent in combination with O6-BG is too high. | Perform a dose-escalation study to determine the MTD of the combination in your specific animal model and strain. Start with lower doses of the alkylating agent than you would use without O6-BG. |
| Animal model is particularly sensitive to the combination therapy. | Consider using a different, more robust animal strain. Ensure the health status of the animals is optimal before starting the experiment. | |
| Low transduction efficiency of hematopoietic stem cells with the MGMT-P140K vector | Suboptimal viral vector titer or quality. | Titer your viral supernatant before transduction. Use a high-titer, purified viral stock. |
| Inefficient transduction protocol. | Optimize transduction conditions, including the multiplicity of infection (MOI), the use of transduction enhancers (e.g., polybrene), and the duration of incubation. Consider using lentiviral vectors, which can transduce non-dividing cells. | |
| Poor quality of hematopoietic stem cells. | Ensure proper isolation and handling of hematopoietic stem cells to maintain their viability and pluripotency. | |
| Ineffective in vivo selection of MGMT-transduced cells | Insufficient dose of the selection agents (O6-BG and alkylating agent). | The doses of O6-BG and the alkylating agent must be sufficient to eliminate untransduced cells while allowing the survival of the resistant, gene-modified cells. A dose-finding study for the selection regimen may be necessary. |
| Low initial number of transduced cells. | A certain threshold of initially transduced and engrafted stem cells is necessary for successful in vivo selection and hematopoietic reconstitution. | |
| Loss of transgene expression over time. | Use a retroviral or lentiviral vector known for stable, long-term expression. Analyze transgene expression in peripheral blood at different time points post-transplantation. |
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the hematopoietic toxicity of O6-BG in combination with alkylating agents.
Table 1: Dose Potentiation Factors of this compound in Mice [4]
| Parameter | BCNU Dose Potentiation Factor | Temozolomide Dose Potentiation Factor |
| Marrow Cellularity | 4.17 | 1.20 |
| Granulocyte-Macrophage Colony Forming Cells (GM-CFC) | 4.57 | 1.63 |
| Colony Forming Unit-Spleen (CFU-S) | 8.25 | 1.68 |
Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs) in Clinical Trials
| Alkylating Agent | O6-BG Dose | Alkylating Agent Dose | DLTs | MTD | Reference |
| Temozolomide (5-day regimen) | 120 mg/m² bolus on days 1, 3, 5 + 30 mg/m²/day continuous infusion | Schedule 1: 200 mg/m² day 1, 50 mg/m²/day days 2-5 | Grade 4 neutropenia, leukopenia, and thrombocytopenia | Schedule 1 | [2] |
| Temozolomide (1-day regimen) | 120 mg/m² bolus + 30 mg/m²/day continuous infusion for 48h | 472 mg/m² | Grade 4 hematologic events | 472 mg/m² | [2] |
| BCNU | 120 mg/m² | 40 mg/m² | Neutropenia, lymphocytopenia, thrombocytopenia | 40 mg/m² |
Experimental Protocols
1. Lentiviral Transduction of Murine Hematopoietic Stem Cells with MGMT-P140K
This protocol provides a general framework. Specific details may need to be optimized for your experimental setup.
-
Isolation of Hematopoietic Stem and Progenitor Cells (HSPCs):
-
Harvest bone marrow from the femurs and tibias of donor mice.
-
Create a single-cell suspension by flushing the bones with an appropriate buffer (e.g., PBS with 2% FBS).
-
Enrich for HSPCs using a lineage cell depletion kit or by selecting for c-Kit positive cells using magnetic beads.
-
-
Pre-stimulation of HSPCs:
-
Culture the enriched HSPCs for 24-48 hours in a serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3-L, and IL-6) to induce cell cycling.
-
-
Lentiviral Transduction:
-
Prepare the lentiviral vector encoding MGMT-P140K.
-
Add the viral supernatant to the pre-stimulated HSPCs at a desired multiplicity of infection (MOI).
-
Include a transduction enhancer such as polybrene (typically 4-8 µg/mL).
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Incubate for 12-24 hours.
-
Wash the cells to remove the viral supernatant.
-
-
Transplantation:
-
Lethally irradiate recipient mice to ablate their native hematopoietic system.
-
Transplant the transduced HSPCs into the recipient mice via tail vein injection.
-
2. In Vivo Selection of MGMT-P140K Transduced Hematopoietic Cells in Mice
This protocol should be initiated after allowing for hematopoietic reconstitution (typically 4-6 weeks post-transplantation).
-
Administration of this compound and BCNU:
-
Dissolve O6-BG in a suitable vehicle (e.g., 40% PEG 400 in saline).
-
Administer O6-BG to the mice via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.
-
One hour after O6-BG administration, administer BCNU (dissolved according to the manufacturer's instructions) via i.p. injection at a dose of 15 mg/kg.
-
-
Monitoring:
-
Monitor the mice closely for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Perform regular peripheral blood counts (e.g., weekly) to assess the levels of white blood cells, red blood cells, and platelets.
-
Analyze the percentage of transgene-expressing cells in the peripheral blood and bone marrow at various time points to determine the efficiency of in vivo selection.
-
-
Repeat Cycles:
-
Depending on the experimental design, cycles of O6-BG and BCNU can be repeated (e.g., every 4-6 weeks) to further enrich the population of gene-modified cells.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound potentiates the in vivo toxicity and clastogenicity of temozolomide and BCNU in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing O6-Benzylguanine (O6-BG) for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of O6-Benzylguanine (O6-BG) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you effectively utilize O6-BG to sensitize cells to alkylating agents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving O6-BG.
| Problem | Possible Cause | Suggested Solution |
| No sensitization to alkylating agent observed after O6-BG treatment. | The cell line may have low or no O6-alkylguanine-DNA alkyltransferase (MGMT) expression. O6-BG is only effective in cells with functional MGMT.[1] | - Assess MGMT expression: Before extensive experimentation, determine the MGMT protein levels or activity in your cell line using Western blot or an MGMT activity assay. - Use a positive control cell line: Include a cell line with known high MGMT expression (e.g., HT29) to validate your experimental setup.[1] |
| Incomplete inactivation of MGMT. | - Optimize O6-BG concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for MGMT inhibition in your specific cell line (typically in the range of 5-50 µM).[2][3] - Optimize incubation time: Ensure sufficient pre-incubation time with O6-BG before adding the alkylating agent. A 2-hour pre-incubation is common, but longer times may be necessary for complete MGMT depletion.[1][3] Some studies suggest that prolonged incubation with O6-BG after alkylator exposure is required for maximal potentiation of cell killing.[4] | |
| Excessive cytotoxicity observed even at low concentrations of the alkylating agent. | The combination of O6-BG and the alkylating agent is highly potent, and the concentration of the alkylating agent may be too high. | - Perform a dose-response curve for the alkylating agent: In the presence of a fixed, optimal concentration of O6-BG, perform a dose-response experiment for the alkylating agent to determine its new IC50 value. Start with much lower concentrations than you would use without O6-BG. |
| O6-BG itself may have some level of cytotoxicity at very high concentrations or in certain sensitive cell lines. | - Include an O6-BG-only control: Always include a control group treated with O6-BG alone to assess its baseline cytotoxicity in your cell line. The IC50 for O6-BG alone in L3.6pl cells has been reported to be 50 μg/mL at 48 hours.[5] | |
| High variability between replicate experiments. | Inconsistent timing of O6-BG and alkylating agent addition. | - Standardize protocols: Ensure precise and consistent timing for pre-incubation with O6-BG and subsequent addition of the alkylating agent across all experiments. |
| Cell density and growth phase can affect MGMT expression and drug sensitivity. | - Control for cell confluency: Seed cells at a consistent density and perform experiments when cells are in the exponential growth phase. | |
| Instability of O6-BG in culture medium. | - Prepare fresh solutions: O6-BG is converted in vivo to a major and active metabolite, O6-Benzyl-8-oxoguanine.[6] While generally stable, it is good practice to prepare fresh working solutions of O6-BG from a frozen stock for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (O6-BG) is a potent inactivator of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT).[5][7] It acts as a pseudosubstrate for MGMT. The enzyme irreversibly transfers the benzyl group from O6-BG to its active site cysteine residue.[5][8] This "suicide" inactivation depletes the cell of active MGMT, preventing the repair of DNA damage caused by alkylating agents at the O6 position of guanine.[9]
Q2: Why is it crucial to know the MGMT status of my cell line before using O6-BG?
A2: The efficacy of O6-BG as a sensitizing agent is entirely dependent on the presence of active MGMT in the cells.[1] In cell lines that lack MGMT expression (Mer- cells), O6-BG will have no effect on the cytotoxicity of alkylating agents that target the O6 position of guanine.[1] Therefore, determining the MGMT status of your cell line is a critical first step.
Q3: What is a typical starting concentration and incubation time for O6-BG?
A3: A common starting point is a 2-hour pre-incubation with 10-25 µM O6-BG before the addition of the alkylating agent.[1] However, the optimal concentration and incubation time can vary depending on the cell line's MGMT activity. For instance, in HT29 cells, a maximal effect was seen with 5 µM O6-BG, leading to complete loss of MGMT activity within 15 minutes.[3] It is highly recommended to perform a dose-response experiment to determine the optimal conditions for your specific cell line.
Q4: How should I prepare and store this compound?
A4: O6-BG is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).[2][10] This stock solution should be stored at -20°C. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentration. It is advisable to use fresh dilutions for each experiment.
Q5: Are there any known off-target effects of O6-BG?
A5: O6-BG is considered a specific inhibitor of MGMT. However, like any chemical compound, the possibility of off-target effects cannot be entirely ruled out, especially at very high concentrations. It is always important to include an "O6-BG only" control in your experiments to account for any potential effects independent of MGMT inhibition.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | O6-BG Concentration | Pre-incubation Time | Alkylating Agent | Reference |
| HT29 (colon) | 25 µM | 2 hours | Chloroethylating agents | [1] |
| HT29 (colon) | 10 µM | 2 hours | CCNU or Clomesone | [3] |
| SF767 (glioma) | 10 µM | 2 hours | Methylating agents | [1] |
| Raji (Burkitt's lymphoma) | 1 µM | 2 hours | Clomesone | [1] |
| IMR-32 (neuroblastoma) | 20 µM | 24-120 hours | - | [2] |
| MCF-7 (breast) | 5-50 µM | 24 hours | Indisulam | [2] |
| L3.6pl (pancreatic) | 50 µg/mL (IC50) | 48 hours | - | [5] |
| Neuroblastoma Cell Lines | 25 µM | 24 hours | TMZ+SN38 | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the lowest effective concentration of O6-BG that maximally inhibits MGMT activity.
1. Cell Seeding:
-
Seed your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow them to be in the exponential growth phase at the time of the experiment.
2. O6-BG Treatment:
-
Prepare a range of O6-BG concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) by diluting a stock solution in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of O6-BG.
-
Incubate the cells for a fixed period, typically 2 hours, at 37°C in a CO2 incubator.
3. Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer to prepare whole-cell extracts.
4. MGMT Activity Assay:
-
Determine the MGMT activity in the cell lysates from each O6-BG concentration using a commercially available MGMT activity assay kit or a published protocol.[10][12][13] A common method involves measuring the transfer of a radiolabeled methyl group from a DNA substrate to the MGMT protein. Newer, non-radioactive methods are also available.[12][14][15]
5. Data Analysis:
-
Plot MGMT activity as a function of O6-BG concentration.
-
The optimal concentration is the lowest concentration that results in maximal inhibition of MGMT activity.
Protocol 2: Assessing Cellular Cytotoxicity
This protocol describes a general method for evaluating the potentiation of alkylating agent cytotoxicity by O6-BG using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
2. O6-BG Pre-treatment:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing the predetermined optimal concentration of O6-BG.
-
Include control wells with medium only and medium with O6-BG alone.
-
Incubate for the optimized pre-incubation time (e.g., 2 hours).
3. Alkylating Agent Treatment:
-
Prepare a serial dilution of the alkylating agent in cell culture medium.
-
Add the alkylating agent to the wells, both with and without O6-BG pre-treatment.
-
Incubate the plate for a period appropriate for the cell line and the alkylating agent (typically 48-72 hours).
4. Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the dose-response curves for the alkylating agent with and without O6-BG.
-
Determine the IC50 values for the alkylating agent in both conditions to quantify the sensitizing effect of O6-BG.
Mandatory Visualization
Caption: Mechanism of this compound (O6-BG) in inhibiting MGMT-mediated DNA repair.
Caption: Experimental workflow for optimizing O6-BG concentration and assessing cytotoxicity.
References
- 1. Effect of this compound analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RBM39 Contributes to MGMT Maintenance in Response to Temozolomide-Induced DNA Damage | MDPI [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Technical Support Center: O6-Benzylguanine and Temozolomide Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with O6-Benzylguanine (O6-BG) and Temozolomide (TMZ) combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound and TMZ combination?
Temozolomide (TMZ) is an alkylating agent that adds a methyl group to DNA, primarily at the O6 position of guanine (O6-MeG).[1][2][3] This O6-MeG lesion mispairs with thymine during DNA replication, leading to futile cycles of mismatch repair (MMR), DNA double-strand breaks, and ultimately, apoptotic cell death.[4][5][6]
The primary mechanism of resistance to TMZ is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion.[1][7][8] this compound (O6-BG) is a potent inhibitor of MGMT.[9] It acts as a pseudosubstrate, transferring its benzyl group to the MGMT protein and rendering it inactive.[9] By inhibiting MGMT, O6-BG enhances the cytotoxic effects of TMZ in tumor cells with functional MGMT.[10]
Q2: We are observing low efficacy of the O6-BG and TMZ combination in our cancer cell line. What are the potential causes?
Several factors can contribute to the low efficacy of this combination therapy. The most common reasons include:
-
High MGMT Expression: The target cell line may have very high levels of MGMT, requiring a higher concentration or longer pre-incubation time with O6-BG to achieve sufficient inhibition.[7][11]
-
MGMT-Negative Cell Line: The cell line may not express MGMT or have very low levels, in which case O6-BG would not be expected to potentiate the effect of TMZ.[12][13]
-
Suboptimal Drug Concentrations: The concentrations of O6-BG or TMZ may be too low to be effective in your specific cell line.
-
Inappropriate Dosing Schedule: The timing of O6-BG administration relative to TMZ treatment is critical for maximal effect.
-
Alternative Resistance Mechanisms: The cells may possess other resistance mechanisms that are independent of MGMT, such as a deficient Mismatch Repair (MMR) pathway or an overactive Base Excision Repair (BER) pathway.[4][5][6]
-
Poor O6-BG Stability or Activity: The O6-BG compound may have degraded, or experimental conditions may be affecting its activity.
-
Limited Blood-Brain Barrier Penetration (in vivo models): O6-BG and its metabolites have poor penetration across the blood-brain barrier, which can limit efficacy in brain tumor models.[14]
Q3: How can we determine the MGMT status of our cell line?
You can assess the MGMT status of your cell line using several methods:
-
Western Blot: To determine the protein level of MGMT.
-
qRT-PCR: To measure the mRNA expression level of the MGMT gene.
-
MGMT Promoter Methylation Analysis: Methylation of the MGMT gene promoter region leads to gene silencing. This is a common mechanism for low MGMT expression in some tumors.[7]
-
MGMT Activity Assay: This functional assay directly measures the ability of cell lysates to repair O6-methylated DNA substrates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: No significant difference in cell viability between TMZ alone and the O6-BG + TMZ combination.
Question: We do not observe enhanced cytotoxicity when we combine O6-BG with TMZ compared to TMZ alone in our cell line. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Confirm MGMT Expression:
-
Action: Verify that your cell line expresses functional MGMT protein. As a negative control, use a cell line known to be MGMT-deficient (e.g., A172, LN229) and as a positive control, a cell line with high MGMT expression (e.g., T98G).[1]
-
Rationale: O6-BG will only enhance TMZ toxicity in MGMT-proficient cells.
-
-
Optimize O6-BG Pre-incubation Time and Concentration:
-
Action: Perform a time-course and dose-response experiment for O6-BG pre-incubation. Pre-incubate cells with varying concentrations of O6-BG (e.g., 1-50 µM) for different durations (e.g., 1, 2, 4, 24 hours) before adding TMZ.[15][16][17]
-
Rationale: Sufficient time and concentration are required for O6-BG to effectively deplete cellular MGMT levels before the cells are exposed to TMZ.
-
-
Verify O6-BG Activity:
-
Action: Test your batch of O6-BG on a known MGMT-positive, TMZ-resistant cell line to confirm its activity.
-
Rationale: O6-BG can degrade over time. Ensure it is stored correctly and is active.
-
-
Investigate Alternative Resistance Mechanisms:
-
Action: If the cell line is confirmed to be MGMT-positive and O6-BG is active, consider investigating the status of the Mismatch Repair (MMR) and Base Excision Repair (BER) pathways.[4][5][6]
-
Rationale: Defects in the MMR pathway can lead to tolerance of O6-MeG lesions, while upregulation of BER can repair other TMZ-induced DNA damage.
-
Issue 2: High variability in experimental results.
Question: Our results for the combination treatment show high variability between experiments. How can we improve consistency?
Possible Causes and Troubleshooting Steps:
-
Standardize Cell Seeding Density:
-
Action: Ensure that cells are seeded at a consistent density across all wells and experiments. Perform a cell density optimization experiment to find the linear range for your cell viability assay.
-
Rationale: Cell density can affect drug response and assay performance.
-
-
Ensure Homogeneous Drug Distribution:
-
Action: Mix the plates gently but thoroughly after adding O6-BG and TMZ.
-
Rationale: Uneven distribution of the drugs can lead to variable responses across the plate.
-
-
Control for Edge Effects:
-
Action: Avoid using the outer wells of the microplate for experimental conditions, or fill them with media or PBS to maintain a humid environment.
-
Rationale: The outer wells are more prone to evaporation, which can concentrate the drugs and affect cell growth.
-
-
Consistent Incubation Times:
-
Action: Adhere strictly to the optimized pre-incubation and treatment times for all experiments.
-
Rationale: The timing of drug addition and the duration of exposure are critical for the mechanism of action.
-
Data Presentation
Table 1: Typical In Vitro Concentrations for O6-BG and TMZ
| Parameter | This compound (O6-BG) | Temozolomide (TMZ) | Reference |
| Pre-treatment Concentration | 1 - 50 µM | N/A | [15][16][17] |
| Treatment Concentration (MGMT+) | 5 - 25 µM | 50 - 500 µM | [7][16] |
| Treatment Concentration (MGMT-) | Not effective | 5 - 100 µM | [1][18] |
| Pre-treatment Incubation Time | 1 - 24 hours | N/A | [16] |
| Treatment Incubation Time | Co-incubation with TMZ | 24 - 120 hours | [16][18] |
Table 2: Expected Outcomes for Key Experiments
| Experiment | MGMT-Positive Cells (No O6-BG) | MGMT-Positive Cells (+ O6-BG) | MGMT-Negative Cells (+/- O6-BG) |
| Cell Viability (MTT/XTT) | High viability after TMZ | Decreased viability after TMZ | Low viability after TMZ |
| Apoptosis (Annexin V) | Low apoptosis after TMZ | Increased apoptosis after TMZ | High apoptosis after TMZ |
| DNA Damage (γH2AX) | Low γH2AX foci after TMZ | Increased γH2AX foci after TMZ | High γH2AX foci after TMZ |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of the O6-BG and TMZ combination.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (O6-BG) stock solution
-
Temozolomide (TMZ) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
O6-BG Pre-treatment: Remove the medium and add fresh medium containing the desired concentrations of O6-BG. Incubate for the optimized pre-incubation time (e.g., 2-24 hours).
-
TMZ Treatment: Add TMZ to the wells containing O6-BG to achieve the final desired concentrations. Include control wells with no drugs, O6-BG alone, and TMZ alone. Incubate for 72-120 hours.[18][19]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
O6-BG and TMZ stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with O6-BG and TMZ as described for the cell viability assay.
-
Cell Harvesting: After the treatment period (e.g., 48-96 hours), collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.[2][13][21]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
DNA Damage Assay (γH2AX Staining)
This protocol is for detecting DNA double-strand breaks as a marker of TMZ-induced damage.
Materials:
-
Cell culture plates or chamber slides
-
Complete cell culture medium
-
O6-BG and TMZ stock solutions
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-Histone H2A.X Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with O6-BG and TMZ as previously described.
-
Fixation and Permeabilization: After treatment (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with BSA solution. Incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. Alternatively, the staining can be analyzed by flow cytometry.[22]
Visualizations
Caption: Mechanism of O6-BG and TMZ combination therapy.
Caption: Troubleshooting workflow for low efficacy.
References
- 1. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninho.inca.gov.br [ninho.inca.gov.br]
- 4. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Glioma Cells Acquire Temozolomide Resistance After Repeated Drug Exposure Via DNA Mismatch Repair Dysfunction | Anticancer Research [ar.iiarjournals.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Frontiers | MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. Accumulation of Temozolomide-Induced Apoptosis, Senescence and DNA Damage by Metronomic Dose Schedule: A Proof-of-Principle Study with Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Modified Adenosines Sensitize Glioblastoma Cells to Temozolomide by Affecting DNA Methyltransferases [frontiersin.org]
- 20. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. protocols.io [protocols.io]
Technical Support Center: O6-Benzylguanine Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to O6-Benzylguanine (O6-BG).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (O6-BG)?
A1: this compound is a potent inactivator of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT).[1] It acts as a pseudosubstrate, transferring its benzyl group to the active cysteine residue of the MGMT protein. This reaction irreversibly inactivates MGMT, preventing the repair of DNA damage caused by alkylating agents like temozolomide (TMZ) and BCNU.[1][2] This inactivation sensitizes tumor cells to the cytotoxic effects of these chemotherapeutic agents.
Q2: Our cell line, which was initially sensitive to an alkylating agent in combination with O6-BG, has developed resistance. What are the most likely causes?
A2: The most common mechanisms for acquired resistance to O6-BG in combination with alkylating agents are:
-
Mutations in the MGMT Gene: The selection of cells with specific point mutations in the MGMT gene can render the MGMT protein resistant to O6-BG inactivation while retaining its ability to repair DNA.
-
Deficiency in Mismatch Repair (MMR) Pathway: A defective MMR system can lead to tolerance of DNA damage induced by alkylating agents. In MMR-deficient cells, treatment can select for clones with MGMT mutations, leading to resistance.
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP), can increase the efflux of the co-administered alkylating agent, reducing its intracellular concentration and efficacy.[3][4]
Q3: How can we determine if our resistant cell line has mutations in the MGMT gene?
A3: To identify mutations in the MGMT gene, you should perform Sanger or Next-Generation Sequencing (NGS) of the MGMT coding region. You will need to isolate genomic DNA from both your resistant and the parental (sensitive) cell line for comparison.
Q4: What is the role of MGMT protein levels in O6-BG resistance?
A4: While O6-BG is designed to inhibit MGMT, very high levels of MGMT expression may require higher concentrations of O6-BG for complete inactivation. Furthermore, after O6-BG is removed, the rate of de novo synthesis of the MGMT protein can influence the window of sensitization to the alkylating agent.[2] Stochastic expression of MGMT in a small fraction of cells within a population considered "MGMT-negative" can also lead to the rapid emergence of a resistant population upon treatment.[5]
Q5: Can ABC transporters pump O6-BG out of the cell?
A5: While ABC transporters are well-known for their role in multidrug resistance by effluxing a wide range of chemotherapeutic drugs,[3][4] the literature does not strongly indicate that O6-BG itself is a primary substrate for major ABC transporters like ABCB1, ABCC1, or ABCG2. Their role in the context of O6-BG therapy is more prominently associated with the efflux of the accompanying alkylating agent (e.g., temozolomide), thereby reducing the overall effectiveness of the combination treatment.[6]
Troubleshooting Guides
Problem 1: O6-BG fails to sensitize MGMT-expressing cells to an alkylating agent.
| Possible Cause | Suggested Solution |
| Suboptimal O6-BG Concentration or Incubation Time | Titrate the concentration of O6-BG to ensure complete MGMT inactivation. A common starting concentration is 20 µM.[7] Also, optimize the pre-incubation time with O6-BG before adding the alkylating agent. A 24-hour pre-incubation is often effective.[2] |
| Resistant MGMT Mutant | Sequence the MGMT gene in your cell line to check for known resistance-conferring mutations. If a resistant mutant is present, sensitization with O6-BG will be ineffective. |
| Rapid MGMT Resynthesis | After O6-BG is removed, cells will begin to synthesize new MGMT protein. Ensure the alkylating agent is present during the period of maximal MGMT suppression. Consider a prolonged co-incubation with O6-BG and the alkylating agent.[8] |
| Incorrect Assessment of MGMT Status | Confirm MGMT protein expression in your cell line using Western Blot. Also, perform an MGMT activity assay to ensure the protein is functional. |
Problem 2: High variability in experimental results with O6-BG.
| Possible Cause | Suggested Solution |
| Cell Line Heterogeneity | Your cell line may consist of a mixed population of sensitive and resistant cells. Consider single-cell cloning to establish a homogenous population for your experiments. The presence of a small number of MGMT-positive cells in a predominantly negative culture can lead to rapid selection of a resistant population.[5] |
| Inconsistent Cell Culture Conditions | Ensure consistent cell density, passage number, and media conditions for all experiments. |
| O6-BG Degradation | Prepare fresh O6-BG solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 3: Development of acquired resistance after initial sensitivity.
| Possible Cause | Suggested Solution |
| Selection of Pre-existing Resistant Clones | As described in Q2, resistance can arise from the selection of cells with MGMT mutations or a deficient MMR system. |
| Upregulation of ABC Transporters | Analyze the expression of ABCB1, ABCC1, and ABCG2 via qPCR or Western Blot in your resistant cell line compared to the parental line. If overexpressed, consider using an ABC transporter inhibitor in combination with your treatment. |
| Defects in Mismatch Repair (MMR) | Assess the MMR status of your cell lines. MMR deficiency can lead to tolerance to alkylating agents. Perform an MMR activity assay. |
Data Presentation
Table 1: Example IC50 Values for Temozolomide (TMZ) in Glioblastoma Cell Lines with Varying MGMT Status
| Cell Line | MGMT Status | Treatment | IC50 (µM) | Reference |
| SNB19 | Sensitive | TMZ alone | 36 | [9] |
| SNB19VR | Acquired Resistance | TMZ alone | 280 | [9] |
| U373 | Sensitive | TMZ alone | 68 | [9] |
| U373VR | Acquired Resistance | TMZ alone | 289 | [9] |
| U373VR | Acquired Resistance | TMZ + O6-BG | Sensitized (exact value not provided, but sensitivity restored) | [9] |
| A375 | Expressing | TMZ alone | >100 | [5] |
| A375 | Expressing | TMZ + O6-BG | Sensitized (exact value not provided, but sensitivity restored) | [5] |
| A2058 | Non-expressing | TMZ alone | <50 | [5] |
| A2058 | Non-expressing | TMZ + O6-BG | No significant change | [5] |
Table 2: Common MGMT Mutations Conferring Resistance to this compound
| Cell Line Background | Mutation | Consequence |
| Medulloblastoma | G156C, Y114F, K165T | Potentially affects O6-BG binding to MGMT protein. |
| Colon Cancer (MMR-deficient) | K165E, K165N | Markedly decreased enzymatic activity but remarkably resistant to O6-BG inactivation. |
Experimental Protocols
Western Blot for MGMT Protein Expression
This protocol is a general guideline for detecting MGMT protein levels in whole-cell extracts.
a. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[10] Scrape cells and transfer to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10]
-
Heat the samples at 95-100°C for 5 minutes.[10]
-
Centrifuge at 14,000 x g for 5 minutes to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Load approximately 50 µg of whole-cell extract per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane for 45-60 minutes.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MGMT (e.g., Novus Biologicals NB100-168) diluted in TBST with 1% BSA overnight at 4°C.
-
Wash the membrane three times for 5-15 minutes each with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Develop the blot using an ECL (Enhanced Chemiluminescence) substrate and image using a chemiluminescence detection system.
MGMT Activity Assay (Kit-Based)
This protocol is based on a commercially available kit (e.g., MD0100 from Sigma-Aldrich) that measures the transfer of a radioactive methyl group from a DNA substrate to the MGMT protein.
a. Cell Lysate Preparation:
-
Harvest approximately 5 x 10^8 cells.
-
Wash the cell pellet 4-5 times with PBS.
-
Resuspend the pellet in 4-5 ml of Lysis Buffer provided with the kit.
-
Freeze the cells at –80°C for at least 2 hours, then thaw at room temperature.
-
Sonicate the lysate 4 times for 10 seconds each on ice.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
b. MGMT Activity Reaction:
-
Add a defined amount of cell lysate (e.g., 70-350 µg of protein) to a microcentrifuge tube.
-
For a negative control, pre-incubate a sample with an excess of O6-BG (provided in the kit) for 30 minutes at 37°C.
-
Add the [³H]-methylated DNA substrate to the lysates.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by heating at 65°C for 5 minutes.
c. Quantification:
-
Precipitate the DNA substrate.
-
The radioactivity transferred to the MGMT protein will remain in the supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate MGMT activity based on the amount of radioactivity and the amount of protein used in the assay.
Mismatch Repair (MMR) Activity Assay (Live-Cell, EGFP-Based)
This protocol describes a method to quantitatively measure MMR activity in living cells using a plasmid-based reporter system.[11]
a. Plasmid Construction:
-
A plasmid containing an Enhanced Green Fluorescent Protein (EGFP) gene is modified to have a mismatch (e.g., G-G or T-G) within the ATG start codon. This mismatch prevents the expression of functional EGFP.
b. Transfection:
-
Transfect the MMR-proficient and suspected MMR-deficient cell lines with the heteroduplex (mismatched) EGFP plasmid.
-
As a control, transfect a separate set of cells with a homoduplex (correctly matched) EGFP plasmid.
c. Analysis:
-
After a set period (e.g., 48-72 hours), analyze the cells for EGFP expression using flow cytometry or fluorescence microscopy.
-
MMR-proficient cells will repair the mismatch in the start codon, leading to the expression of EGFP.
-
MMR-deficient cells will be unable to efficiently repair the mismatch, resulting in significantly lower EGFP expression compared to proficient cells.
-
The level of MMR activity can be quantified by the percentage of EGFP-positive cells or the mean fluorescence intensity.[11]
Visualizations
Caption: Mechanism of this compound action and sensitization to alkylating agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. strategies-for-overcoming-abc-transporter-mediated-drug-resistance-in-colorectal-cancer - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Rare Stochastic Expression of O6-Methylguanine- DNA Methyltransferase (MGMT) in MGMT-Negative Melanoma Cells Determines Immediate Emergence of Drug-Resistant Populations upon Treatment with Temozolomide In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RBM39 Contributes to MGMT Maintenance in Response to Temozolomide-Induced DNA Damage [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Acquired resistance to temozolomide in glioma cell lines: molecular mechanisms and potential translational applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Measurement of DNA mismatch repair activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
O6-Benzylguanine Solubility and Formulation Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of O6-Benzylguanine (O6-BG) for in vivo experiments. O6-BG is a potent inhibitor of O6-alkylguanine-DNA alkyltransferase (MGMT), a DNA repair protein, and is used to enhance the efficacy of alkylating chemotherapeutic agents.[1][2] Due to its hydrophobic nature, achieving suitable concentrations for in vivo administration can be challenging. This guide offers troubleshooting advice and detailed protocols to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is sparingly soluble in aqueous buffers and water.[3][4] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[4][5]
Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution with an aqueous buffer. What should I do?
A2: This is a common issue due to the poor aqueous solubility of O6-BG. To avoid precipitation, it is recommended to first dissolve O6-BG in 100% DMSO to make a concentrated stock solution.[4] Then, for aqueous working solutions, dilute the DMSO stock with your buffer of choice in a stepwise manner, ensuring vigorous mixing. For in vivo formulations, using co-solvents is often necessary.
Q3: What are the recommended solvents and formulations for in vivo administration of this compound?
A3: For in vivo experiments, multi-component solvent systems are typically required to achieve a clear and stable solution for injection. Common formulations involve a combination of DMSO, PEG300, Tween 80, and saline or water.[3][6] For oral administration, a suspension in carboxymethylcellulose sodium (CMC-Na) can be prepared.[3] It is crucial to prepare these formulations fresh before each use.[7]
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Yes, if you observe precipitation or phase separation during the preparation of your formulation, gentle heating and/or sonication can be used to aid dissolution.[7] However, be cautious with temperature to avoid degradation of the compound.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in organic solvents can be stored at -80°C for up to a year or at -20°C for one month.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.[3] Aqueous solutions are not recommended for storage for more than one day.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock with aqueous buffer. | This compound has very low solubility in water. | Use a formulation with co-solvents such as PEG300 and Tween 80. Add the components sequentially with thorough mixing. For a 1:1 DMSO:PBS solution, the solubility is approximately 0.5 mg/mL.[4] |
| Cloudy or non-homogeneous solution for injection. | Incomplete dissolution of this compound. | Ensure fresh, high-quality solvents are used, especially for DMSO as it can absorb moisture which reduces solubility.[3] Gentle heating or sonication can be applied to aid dissolution.[7] |
| Phase separation in the final formulation. | Imbalance in the solvent ratios, leading to immiscibility. | Follow the recommended formulation protocols precisely, adding each solvent in the specified order and mixing thoroughly at each step.[3] |
| Low bioavailability in in vivo studies. | Poor absorption due to suboptimal formulation. | For oral administration, consider using a suspension in CMC-Na.[3] For injections, ensure the formulation is a clear solution to maximize bioavailability. The use of vehicles like corn oil is also an option for certain routes of administration.[6] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Reference |
| DMSO | ~30 mg/mL | [4] |
| 48 mg/mL (198.96 mM) | [3] | |
| DMF | ~30 mg/mL | [4] |
| Ethanol | ~5 mg/mL | [4] |
| 7 mg/mL | ||
| 12 mg/mL | [3] | |
| Methanol | 20 mg/mL | [5] |
| Water | Insoluble | [3] |
| Slightly soluble (0.2 mg/mL) | [5] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL | [5] |
| 0.1 M HCl | Soluble | [5] |
| Acetonitrile | Soluble | [5] |
| Injectable Formulation 1 | ||
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | 2.4 mg/mL (9.95 mM) | [3][6] |
| Injectable Formulation 2 | ||
| 5% DMSO, 95% Corn oil | 0.34 mg/mL (1.41 mM) | [6] |
| Oral Formulation | ||
| CMC-Na | ≥5 mg/mL (Homogeneous suspension) | [3][6] |
Experimental Protocols
Preparation of Injectable this compound Solution (2.4 mg/mL)
This protocol is adapted from formulations provided by commercial suppliers.[3][6]
Materials:
-
This compound powder
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween 80
-
Sterile ddH2O or saline
Procedure:
-
Prepare a stock solution of this compound in DMSO at 48 mg/mL.
-
To prepare 1 mL of the final injectable solution, take 50 µL of the 48 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the this compound/DMSO solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix thoroughly until the solution is clear.
-
Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentrations of the components will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.
-
This solution should be prepared fresh and used immediately for optimal results.[3][6]
Visualizations
This compound Inactivation of MGMT
Caption: Mechanism of this compound action.
Experimental Workflow for this compound Formulation
Caption: Decision workflow for preparing O6-BG.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ≥98% (TLC), solid, O⁶-alkylguanine DNA alkyltransferase inhiitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: O6-Benzylguanine (O6-BG) Administration in Chemotherapy Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the timing of O6-Benzylguanine (O6-BG) administration before chemotherapy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (O6-BG)?
A1: this compound is a potent inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT).[1][2] O6-BG acts as a pseudosubstrate for MGMT. It irreversibly transfers its benzyl group to the active cysteine residue of the MGMT protein, leading to the inactivation and subsequent degradation of MGMT.[3][4] This depletion of MGMT prevents the repair of DNA damage caused by alkylating chemotherapeutic agents, thereby enhancing their cytotoxic effects.[5][6]
Q2: Why is the timing of O6-BG administration critical?
A2: The primary goal of O6-BG administration is to deplete tumor cells of MGMT activity before the chemotherapeutic agent induces DNA damage. The timing is crucial to ensure that MGMT levels are at their lowest when the alkylating agent is active. If chemotherapy is given too early, MGMT can repair the DNA damage before it becomes lethal to the cancer cell. If given too late, MGMT levels may have already started to recover.
Q3: What is the optimal window for administering chemotherapy after O6-BG?
A3: Based on clinical and preclinical studies, chemotherapy is typically administered within 1 to 2 hours after the start of the O6-BG infusion.[3][7] For example, in some clinical trials, temozolomide (TMZ) was administered orally within 60 minutes of the end of a 1-hour O6-BG infusion.[7] In a pediatric study, TMZ was given 30 minutes after the completion of each O6-BG infusion.[8] The key is to allow sufficient time for O6-BG to deplete MGMT activity before the chemotherapeutic agent reaches its peak concentration.
Q4: How long does MGMT inhibition last after O6-BG administration?
A4: A single administration of O6-BG can suppress MGMT activity for an extended period. Studies have shown that a dose of 100 mg/m² of O6-BG can keep tumor MGMT levels below 10 fmol/mg of protein for at least 18 hours.[2] Another study indicated that a specific O6-BG regimen completely suppresses MGMT for at least 48 hours.[7] The recovery of MGMT activity requires de novo protein synthesis.[3]
Q5: What are the common side effects of combining O6-BG with chemotherapy?
A5: The most significant dose-limiting toxicity of O6-BG in combination with alkylating agents is myelosuppression, including neutropenia, thrombocytopenia, and lymphocytopenia.[3][9][10] This is because O6-BG also depletes MGMT in hematopoietic stem cells, making them more susceptible to the toxic effects of chemotherapy. Non-hematologic toxicities are generally mild.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Chemosensitization in vitro | 1. High MGMT Expression: The cell line may have very high basal levels of MGMT, requiring higher concentrations or longer incubation times with O6-BG. 2. Ineffective O6-BG Concentration: The concentration of O6-BG used may be insufficient to fully inhibit MGMT activity. 3. Incorrect Timing: The timing between O6-BG pretreatment and chemotherapy addition may not be optimal. 4. Alternative Resistance Mechanisms: The cells may possess other mechanisms of resistance to the chemotherapeutic agent, independent of MGMT.[11] | 1. Verify MGMT expression: Confirm MGMT protein levels by Western blot or activity assay. 2. Dose-response curve: Perform a dose-response experiment to determine the optimal O6-BG concentration for MGMT inhibition in your specific cell line. A clinically achievable plasma concentration is around 25 μM.[3] 3. Optimize timing: Test different pre-incubation times with O6-BG (e.g., 2, 4, 8, 24 hours) before adding the chemotherapeutic agent. A 24-hour pretreatment has been shown to be effective in some in vitro studies.[3] 4. Investigate other resistance pathways: Explore other potential resistance mechanisms, such as drug efflux pumps or alternative DNA repair pathways. |
| High Variability in in vivo Tumor Response | 1. Inconsistent Drug Delivery: Issues with the route of administration (e.g., intraperitoneal vs. intravenous vs. oral gavage) can lead to variable drug exposure. 2. Heterogeneity of MGMT Expression: MGMT expression can be heterogeneous within a tumor and in patient-derived xenografts (PDXs).[3] 3. Pharmacokinetics of O6-BG: O6-BG is rapidly metabolized in vivo, which could affect its efficacy.[12] | 1. Refine administration technique: Ensure consistent and accurate administration of both O6-BG and the chemotherapeutic agent. 2. Assess MGMT in tumors: Analyze MGMT expression in tumor samples post-treatment to confirm target engagement. 3. Consider alternative dosing schedules: Explore different dosing regimens, such as multiple O6-BG administrations, to maintain MGMT suppression.[7][13] |
| Excessive Toxicity in Animal Models | 1. Dose of Chemotherapy: The dose of the alkylating agent may be too high in the context of MGMT inhibition. 2. Animal Strain Sensitivity: The specific strain of mice or rats used may be more sensitive to the combination therapy. | 1. Reduce chemotherapy dose: Perform a dose de-escalation study for the chemotherapeutic agent when combined with a fixed dose of O6-BG to find the maximum tolerated dose (MTD). 2. Consult literature for strain-specific data: Review literature for toxicity data specific to the animal strain being used. |
Quantitative Data Summary
Table 1: Preclinical Dosing and Timing of O6-BG Administration
| Model System | O6-BG Dose | Chemotherapy Agent & Dose | Timing of Chemotherapy Administration | Outcome | Reference |
| Neuroblastoma Cell Lines (in vitro) | 25 μM | Temozolomide (20 μM) + SN38 (1 nM) | 24-hour pretreatment with O6-BG | Enhanced cytotoxicity, increased apoptosis | [3] |
| Pancreatic Cancer Cells (in vivo) | 100 μg (i.p. daily) | Gemcitabine (100 mg/kg) | Not specified | Inhibited tumor growth, increased sensitivity to Gemcitabine | [1] |
| Neuroblastoma PDX (in vivo) | 30 mg/kg (i.p.) | Temozolomide (25 mg/kg, oral) + Irinotecan (7.5 mg/kg, i.v.) | TMZ 1 hour after O6-BG, Irinotecan 1 hour after TMZ | Delayed tumor growth and increased survival in 2 of 7 models | [3] |
| Murine Intestine (in vivo) | 60 mg/kg | MNU (100 mg/kg) | 1 hour after O6-BG | No significant difference in apoptosis | [14] |
Table 2: Clinical Dosing and Timing of O6-BG Administration
| Cancer Type | O6-BG Dose | Chemotherapy Agent & Dose | Timing of Chemotherapy Administration | Key Findings | Reference |
| Recurrent Malignant Glioma | 120 mg/m² (1-hr bolus) + 30 mg/m²/d (48-hr infusion) | Temozolomide (472 mg/m²) | Within 60 minutes of the end of the 1-hour O6-BG infusion | Well-tolerated, caused tumor stabilization | [7] |
| Malignant Glioma (Surgical Patients) | 100 mg/m² (1-hr infusion) | None (surgical study) | 18 hours before craniotomy | Depleted tumor MGMT levels to <10 fmol/mg protein | [2] |
| Multiple Myeloma | 120 mg/m² | Carmustine (BCNU) (40 mg/m²) | Not specified | 94% depletion of MGMT activity in CD38+ marrow cells; significant hematologic toxicity | [9] |
| Recurrent Malignant Glioma | 120 mg/m² (bolus on days 1, 3, 5) + 30 mg/m²/day (continuous infusion) | Temozolomide (varied doses) | At the end of the first bolus infusion of O6-BG | Determined MTD for different TMZ schedules with O6-BG | [10][13] |
| Pediatric Solid Tumors | 120 mg/m²/d (daily for 5 days) | Temozolomide (75 mg/m²/d) | 30 minutes after completion of each O6-BG infusion | Myelosuppression was the dose-limiting toxicity | [8] |
| Advanced Melanoma | 120 mg/m² | Carmustine (BCNU) (40 mg/m²) | Not specified | Significant myelosuppression, no improvement in clinical outcome | [11] |
Experimental Protocols
In Vitro MGMT Inhibition and Cytotoxicity Assay
Objective: To determine the ability of O6-BG to sensitize cancer cells to an alkylating agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (O6-BG)
-
Alkylating agent (e.g., Temozolomide)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
O6-BG Pretreatment: Treat the cells with various concentrations of O6-BG (e.g., 0-50 μM) for a specified duration (e.g., 24 hours).[3] Include a vehicle control.
-
Chemotherapy Addition: After the pretreatment period, add the alkylating agent at various concentrations to the wells already containing O6-BG.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 72-120 hours).[3]
-
Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without O6-BG pretreatment to determine the degree of sensitization.
In Vivo Patient-Derived Xenograft (PDX) Study
Objective: To evaluate the efficacy of O6-BG in combination with chemotherapy in a PDX model.
Materials:
-
Immunocompromised mice (e.g., NU/NU)
-
Patient-derived xenograft tissue
-
This compound (O6-BG) for injection
-
Chemotherapeutic agent(s) for injection/oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant PDX tissue fragments into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, O6-BG alone, Chemotherapy alone, O6-BG + Chemotherapy).
-
Treatment Administration:
-
Administer O6-BG (e.g., 30 mg/kg, i.p.).[3]
-
One hour later, administer the first chemotherapeutic agent (e.g., Temozolomide 25 mg/kg, oral gavage).[3]
-
One hour after the first agent, administer the second agent if applicable (e.g., Irinotecan 7.5 mg/kg, tail vein injection).[3]
-
Repeat this treatment cycle as defined by the study protocol (e.g., daily for 5 days).[3]
-
-
Monitoring: Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors reach a predetermined endpoint size or the animal shows signs of toxicity.
-
Data Analysis: Compare tumor growth delay and overall survival between the treatment groups.
MGMT Activity Assay in Tumor Tissue
Objective: To measure the level of MGMT activity in tumor tissue after O6-BG treatment.
Materials:
-
Resected tumor tissue
-
Liquid nitrogen
-
Homogenization buffer
-
High-Pressure Liquid Chromatography (HPLC) system[2][15] or a commercially available MGMT activity assay kit.
Procedure:
-
Sample Collection: At the time of surgery, resect the tumor and immediately snap-freeze it in liquid nitrogen.[2]
-
Tissue Homogenization: Homogenize the frozen tumor tissue in an appropriate buffer to prepare a cell extract.
-
Protein Quantification: Determine the total protein concentration of the extract.
-
MGMT Activity Measurement:
-
HPLC Method: Incubate the tumor extract with a DNA substrate containing O6-methylguanine. The MGMT in the extract will transfer the methyl group to itself. The repaired guanine and the methylated MGMT can then be separated and quantified by HPLC.[2][15]
-
Kit-based Assay: Follow the manufacturer's protocol for the specific kit being used. These assays are often based on the transfer of a labeled alkyl group from a DNA oligonucleotide to the MGMT protein.
-
-
Data Analysis: Express MGMT activity as fmol of methyl groups transferred per mg of total protein. A level below 10 fmol/mg protein is often considered depleted.[2]
Visualizations
Caption: Mechanism of this compound (O6-BG) in sensitizing tumor cells to alkylating chemotherapy.
Caption: Generalized experimental workflows for O6-BG studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The strategy for enhancing temozolomide against malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of this compound and temozolomide administered daily for 5 days to pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and BCNU in multiple myeloma: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II trial of the O6-alkylguanine DNA alkyltransferase inhibitor this compound and 1,3-bis(2-chloroethyl)-1-nitrosourea in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ovid.com [ovid.com]
Point mutations in AGT leading to O6-Benzylguanine resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering O6-Benzylguanine (O6-BG) resistance due to point mutations in the O6-alkylguanine-DNA alkyltransferase (AGT) gene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (O6-BG) is a pseudosubstrate of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[1] It acts as an inactivator of AGT, thereby sensitizing tumor cells to chemotherapeutic alkylating agents.[1][2] O6-BG mimics the natural substrate of AGT and covalently transfers its benzyl group to the active site cysteine residue of the AGT protein, rendering it inactive in a "suicide" reaction.[3][4] This inactivation prevents the repair of DNA damage caused by alkylating agents, leading to enhanced cancer cell death.[2]
Q2: We are observing resistance to this compound in our cancer cell lines. What are the potential causes?
A2: A primary cause of acquired resistance to O6-BG is the emergence of point mutations within the AGT gene.[5][6] These mutations can alter the structure of the O6-BG binding pocket, reducing the affinity of the inhibitor while preserving the protein's ability to repair DNA damage.[5][7]
Q3: Which specific point mutations in AGT are known to confer resistance to this compound?
A3: Several point mutations in the AGT gene have been identified that lead to O6-BG resistance. Some of the most well-characterized mutations include changes at positions Glycine 156 (G156), Proline 140 (P140), and Lysine 165 (K165).[1][3][6] For a detailed list of mutations and their associated resistance levels, please refer to the data summary tables below.
Q4: Do these resistance mutations affect the DNA repair activity of the AGT protein?
A4: Many of the identified O6-BG resistant AGT mutants retain their ability to repair O6-alkylguanine DNA adducts.[4][5] This means that while the protein is no longer effectively inhibited by O6-BG, it can still protect cells from the cytotoxic effects of alkylating agents, leading to treatment failure.
Q5: How can we experimentally confirm if this compound resistance in our cells is due to AGT mutations?
A5: To confirm that O6-BG resistance is due to AGT mutations, you can sequence the AGT gene from your resistant cell lines to identify any mutations. Subsequently, you can perform site-directed mutagenesis to introduce the identified mutation into a wild-type AGT expression vector and assess its resistance to O6-BG in a controlled experimental setting.[6][8]
Troubleshooting Guide
Issue: Decreased sensitivity to this compound in combination with alkylating agents.
| Possible Cause | Troubleshooting Steps |
| Emergence of O6-BG resistant AGT mutants. | 1. Sequence the AGT gene: Isolate genomic DNA from both sensitive and resistant cell populations and sequence the coding region of the AGT gene to identify potential mutations. 2. Perform AGT activity assay: Measure the AGT activity in cell extracts in the presence and absence of varying concentrations of O6-BG to determine the IC50 value for inhibition. A significant increase in the IC50 for resistant cells compared to sensitive cells suggests the presence of a resistant mutant.[3] |
| Overexpression of wild-type AGT. | 1. Quantify AGT protein levels: Use Western blotting or ELISA to compare the expression levels of AGT protein in sensitive versus resistant cells. A significant upregulation in resistant cells may contribute to reduced sensitivity. |
| Altered drug metabolism or efflux. | 1. Consult relevant literature: Investigate if the specific cell line used is known to have mechanisms for metabolizing or actively transporting O6-BG or the alkylating agent. |
Data Presentation
Table 1: Point Mutations in AGT Conferring Resistance to this compound
| Amino Acid Change | Codon Change | Fold Increase in Resistance (IC50) | Reference |
| G156P | GGT -> CCT | 4400 | [1] |
| G156A | GGT -> GCT | 240 | [3] |
| G156V | GGT -> GTT | 190 | [1] |
| K165S | AAG -> TCG | 620 | [1] |
| K165A | AAG -> GCG | 100 | [1] |
| P140K | CCT -> AAG | >1200 | [8] |
| P140A | CCT -> GCT | 20 | [8] |
| P140R | CCT -> CGT | 760 | [8] |
| P140N | CCT -> AAT | 28 | [8] |
| S159I | TCT -> ATT | >80 | [1] |
| S159V | TCT -> GTT | >80 | [1] |
| C150A | TGT -> GCT | 3-26 | [1] |
| N157S | AAT -> AGT | 4-13 | [1] |
| L169V | CTT -> GTT | 5-86 | [1] |
Table 2: IC50 Values for this compound Inhibition of Wild-Type and Mutant AGT
| AGT Variant | This compound IC50 (µM) | Reference |
| Wild-Type | 0.25 | [3] |
| P138K/P140A | 29 | [3] |
| G156A | 60 | [3] |
| P140A/G156A | >300 | [3] |
| P140A | 5 | [8] |
| P140N | 7 | [8] |
| P140R | 190 | [8] |
Experimental Protocols
Site-Directed Mutagenesis of the AGT Gene
This protocol describes the introduction of a specific point mutation into the AGT gene using a plasmid-based approach.
Materials:
-
Wild-type human AGT expression plasmid
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired point mutation, flanked by 15-20 nucleotides of correct sequence on both sides.
-
PCR Amplification: Set up a PCR reaction using the wild-type AGT plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Following PCR, digest the reaction mixture with DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Plasmid Isolation: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection. Isolate plasmid DNA from individual colonies.
-
Sequence Verification: Sequence the isolated plasmid DNA to confirm the presence of the desired point mutation and to ensure no other mutations were introduced during PCR.
AGT Activity Assay
This assay measures the ability of AGT in a cell extract to repair a methylated DNA substrate.
Materials:
-
Cell lysis buffer (e.g., Tris-HCl, pH 7.5, with DTT and protease inhibitors)
-
Cell extracts from cells expressing wild-type or mutant AGT
-
Methylated DNA substrate (e.g., DNA treated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG))
-
This compound
-
Scintillation counter and vials (if using a radioactive substrate) or fluorescence plate reader (for fluorescent assays)
Procedure:
-
Cell Lysate Preparation: Prepare cell extracts by lysing cells expressing the AGT protein of interest.
-
Pre-incubation with O6-BG: Pre-incubate aliquots of the cell extract with varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for AGT inactivation.
-
Repair Reaction: Initiate the repair reaction by adding the methylated DNA substrate to the pre-incubated cell extracts.
-
Quantification of Repair: Measure the amount of repaired DNA. This can be done by various methods, including quantifying the transfer of a radioactive methyl group from the DNA to the AGT protein, or by using a fluorescently labeled DNA substrate.[9][10]
-
Data Analysis: Plot the percentage of AGT activity against the concentration of this compound to determine the IC50 value, which is the concentration of O6-BG required to inhibit 50% of the AGT activity.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound in combination with an alkylating agent.
Materials:
-
Cells to be tested
-
96-well cell culture plates
-
This compound
-
Alkylating agent (e.g., BCNU or temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the alkylating agent, both in the presence and absence of a fixed concentration of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for a period that allows for the cytotoxic effects to manifest (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 of the alkylating agent with and without this compound.
Mandatory Visualization
Caption: Workflow for identifying and validating AGT mutations that confer this compound resistance.
References
- 1. Point mutations at multiple sites including highly conserved amino acids maintain activity, but render O6-alkylguanine-DNA alkyltransferase insensitive to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in human O6-alkylguanine-DNA alkyltransferase imparting resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Point mutations at multiple sites including highly conserved amino acids maintain activity, but render O6-alkylguanine-DNA alkyltransferase insensitive to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Point mutations in human O6-alkylguanine-DNA alkyltransferase prevent the sensitization by this compound to killing by N,N'-bis (2-chloroethyl)-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Isolation of human O6-alkylguanine-DNA alkyltransferase mutants highly resistant to inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Determining the Maximum Tolerated Dose (MTD) of O6-Benzylguanine Combinations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the Maximum Tolerated Dose (MTD) of O6-Benzylguanine (O6-BG) in combination therapies. O6-BG is a potent inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which plays a crucial role in tumor resistance to alkylating chemotherapeutic agents. By depleting AGT, O6-BG sensitizes tumor cells to the cytotoxic effects of drugs like temozolomide (TMZ) and carmustine (BCNU).[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical and clinical MTD determination studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (O6-BG)?
A1: O6-BG acts as a pseudosubstrate for the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). It covalently transfers its benzyl group to the active site cysteine residue of AGT, leading to the irreversible inactivation of the enzyme.[2] This depletion of AGT in tumor cells prevents the repair of DNA lesions induced by alkylating agents, thereby enhancing their anti-cancer efficacy.[1][2]
Q2: What are the most common dose-limiting toxicities (DLTs) observed with O6-BG combinations?
A2: The most frequently reported DLT for O6-BG in combination with alkylating agents is myelosuppression, which can manifest as grade 4 neutropenia, leukopenia, and thrombocytopenia.[3][4][5] This is an expected toxicity because O6-BG also depletes AGT in hematopoietic stem cells, making them more susceptible to the cytotoxic effects of the accompanying chemotherapy.[1]
Q3: How is the MTD of an O6-BG combination therapy typically determined in a clinical setting?
A3: The MTD is generally determined in Phase I clinical trials using a dose-escalation study design.[6] Cohorts of 3-6 patients receive escalating doses of the alkylating agent in combination with a fixed, biologically active dose of O6-BG. The MTD is defined as the dose level just below the one at which an unacceptable number of patients (typically at least 2 out of 3 or 6) experience dose-limiting toxicities.[6]
Q4: What is a typical dosing regimen for O6-BG in clinical trials?
A4: A common and effective dosing regimen for O6-BG involves an initial intravenous (IV) bolus infusion followed by a continuous infusion. For example, a 1-hour bolus of 120 mg/m² is often followed by a continuous infusion of 30 mg/m²/day for 48 to 72 hours.[1][7][8] This schedule is designed to achieve and maintain complete depletion of tumor AGT activity throughout the period of alkylating agent administration.[7][8]
Troubleshooting Guide
Issue 1: Significant inter-patient variability in toxicity at the same dose level.
-
Possible Cause: Differences in baseline AGT activity in normal tissues, particularly the bone marrow. Patients with lower baseline AGT levels may be more susceptible to myelosuppression.
-
Troubleshooting Steps:
-
Measure Baseline AGT: If feasible, assess AGT activity in peripheral blood mononuclear cells (PBMCs) prior to treatment. While not a perfect surrogate for bone marrow AGT, it can provide an indication of a patient's DNA repair capacity.[9]
-
Pharmacokinetic Monitoring: Monitor plasma concentrations of O6-BG and its active metabolite, 8-oxo-O6-benzylguanine, as well as the accompanying alkylating agent.[10] Differences in drug metabolism and clearance can contribute to varied toxicities.
-
Genomic Analysis: Investigate polymorphisms in genes involved in drug metabolism and DNA repair, which may predispose certain individuals to higher toxicity.
-
Issue 2: Lack of tumor response despite reaching the MTD.
-
Possible Cause 1: Incomplete depletion of AGT within the tumor tissue.
-
Possible Cause 2: Alternative mechanisms of tumor resistance.
-
Troubleshooting Steps:
-
Investigate Other Resistance Pathways: Tumors may possess other DNA repair mechanisms or drug efflux pumps that contribute to resistance. Preclinical models can be used to explore these possibilities.
-
Combination with Other Agents: Consider adding a third agent that targets a different resistance pathway.
-
-
Experimental Protocols & Data
Determination of AGT Activity in Tumor Tissue or PBMCs
This assay is crucial for confirming the biochemical modulatory effect of O6-BG.
Methodology:
-
Sample Preparation: Obtain tumor tissue biopsies or isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Lysis: Homogenize tissue or lyse cells in a suitable buffer to create a cell extract.
-
AGT Activity Assay: A common method involves incubating the cell extract with a radiolabeled DNA substrate containing O6-methylguanine. The AGT in the extract will transfer the radiolabeled methyl group to itself.
-
Quantification: The amount of radioactivity transferred to the protein is then quantified, typically by scintillation counting after protein precipitation and washing. This is proportional to the AGT activity in the sample. A simplified assay using [3H]this compound that transfers its labeled benzyl group to AGT has also been developed.[12]
-
Data Normalization: AGT activity is typically expressed as fmol of methyl groups transferred per mg of protein.
MTD Determination of O6-BG and Temozolomide Combinations in Clinical Trials
The following tables summarize data from key clinical trials that determined the MTD of temozolomide when combined with O6-BG.
Table 1: Single-Dose Temozolomide with O6-BG
| O6-BG Dosing Regimen | Temozolomide (TMZ) MTD | Dose-Limiting Toxicities (DLTs) | Reference |
| 120 mg/m² IV bolus over 1 hr, followed by 30 mg/m²/d continuous infusion for 48 hrs | 472 mg/m² | Myelosuppression | [7] |
Table 2: 5-Day Temozolomide Regimens with O6-BG
| O6-BG Dosing Regimen | Temozolomide (TMZ) Dosing Schedule | MTD for TMZ | DLTs | Reference |
| 120 mg/m² IV bolus on days 1, 3, 5, with 30 mg/m²/day continuous infusion | Schedule 1: 200 mg/m² on day 1, 50 mg/m²/day on days 2-5 | 200 mg/m² (day 1), 50 mg/m²/day (days 2-5) | Grade 4 neutropenia, leukopenia, thrombocytopenia | [3][4] |
| 120 mg/m² IV bolus on days 1, 3, 5, with 30 mg/m²/day continuous infusion | Schedule 2: Same dose on days 1-5 | 50 mg/m²/day | Grade 4 neutropenia, leukopenia, thrombocytopenia | [3][4] |
| 120 mg/m² IV bolus on days 1, 3, 5, with 30 mg/m²/day continuous infusion, with pegfilgrastim support | Schedule 3: Same dose on days 1-5 with pegfilgrastim support | 50 mg/m²/day | Grade 4 neutropenia, leukopenia, thrombocytopenia | [3][4] |
Visualizations
Signaling Pathway of O6-BG Action
Caption: Mechanism of this compound in enhancing alkylating agent cytotoxicity.
Experimental Workflow for MTD Determination
Caption: A typical dose-escalation workflow for determining the MTD in a Phase I trial.
References
- 1. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Temozolomide and this compound in Treating Children With Solid Tumors | MedPath [trial.medpath.com]
- 7. ascopubs.org [ascopubs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound: a clinical trial establishing the biochemical modulatory dose in tumor tissue for alkyltransferase-directed DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the optimal modulatory dose of this compound in patients with surgically resectable tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MGMT Inhibition by O6-Benzylguanine in Tumor Tissue: A Comparative Guide
The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a critical factor in tumor resistance to alkylating chemotherapeutic agents. By removing alkyl groups from the O6 position of guanine, MGMT prevents the formation of cytotoxic DNA lesions. High levels of MGMT activity in tumor tissue are therefore associated with poor response to drugs like temozolomide (TMZ) and carmustine (BCNU). O6-Benzylguanine (O6-BG) is a potent inactivator of MGMT, developed to overcome this resistance. This guide provides a comparative overview of methods to validate MGMT inhibition by O6-BG in tumor tissue, supported by experimental data and protocols.
Mechanism of Action: this compound as a Suicide Inhibitor
This compound acts as a pseudosubstrate for the MGMT protein. The MGMT enzyme recognizes O6-BG and covalently transfers the benzyl group from O6-BG to its own active site cysteine residue (Cys145).[1][2] This transfer results in the irreversible inactivation of the MGMT protein, which is then targeted for ubiquitination and proteasomal degradation.[2] Depletion of the cellular MGMT pool renders the tumor cells susceptible to the DNA-damaging effects of alkylating agents.
Comparative Analysis of MGMT Inhibitors
While this compound is a well-characterized MGMT inhibitor, other compounds have been developed with the aim of improving potency and oral bioavailability. The most notable alternative is O6-(4-bromothenyl)guanine, also known as lomeguatrib.[3] More recent strategies involve conjugating these inhibitors to glucose to enhance uptake by tumor cells.[3][4]
| Inhibitor | IC50 (in vitro, HeLaS3 cells) | Key Characteristics | References |
| This compound (O6-BG) | ~0.1 µM | Well-studied, used in numerous clinical trials. | [4] |
| O6-(4-bromothenyl)guanine (Lomeguatrib) | <0.1 µM | Approximately 10-fold more potent than O6-BG, orally bioavailable. | [3][4] |
| O6BG-Glucose Conjugate | ~0.5 µM | Designed for targeted delivery to tumor cells via glucose transporters. | [3][4] |
| O6BTG-C8-β-d-glucoside | ~0.1 µM | A potent glucose-conjugated inhibitor that effectively reverses chemoresistance. | [4] |
Experimental Validation of MGMT Inhibition in Tumor Tissue
Validating the efficacy of O6-BG requires accurate measurement of MGMT activity in tumor tissue before and after administration. Several methods are available, each with its own advantages and limitations.
Key Experimental Protocols
1. Biochemical Alkyl-Transfer Assay
This is the gold standard for measuring functional MGMT activity. It quantifies the transfer of a radiolabeled alkyl group from a DNA substrate to the MGMT protein in a tissue extract.
-
Principle: Measures the functional activity of the MGMT enzyme.
-
Protocol Outline:
-
Tumor tissue is homogenized and sonicated in a buffer to create a cell extract.[5]
-
The extract is incubated with a DNA substrate containing [3H]methylated O6-methylguanine.
-
The MGMT protein in the extract transfers the radiolabeled methyl group to itself.
-
The protein is then precipitated, and the radioactivity is measured using a scintillation counter.
-
Activity is typically expressed as fmol of methyl transferred per mg of protein or per 106 cells.[5]
-
-
Alternative Substrate: A non-radioactive method uses a fluorescently labeled this compound derivative, where the transfer of the fluorophore to MGMT is quantified after separation by thin-layer chromatography.[6] Another assay uses [benzene-3H]this compound as the substrate.[7]
2. Western Blotting
This technique is used to detect the amount of MGMT protein present in a sample, but it does not directly measure its enzymatic activity.
-
Principle: Detects the presence and relative quantity of the MGMT protein using specific antibodies.
-
Protocol Outline:
-
Proteins from tumor tissue lysates are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to MGMT.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is captured to visualize the MGMT protein band.
-
-
Observation: Following O6-BG treatment, a decrease in the MGMT protein band is expected due to its degradation after inactivation.[8]
3. Immunohistochemistry (IHC)
IHC allows for the visualization of MGMT protein expression within the context of the tumor tissue architecture.
-
Principle: Uses antibodies to detect MGMT protein in thin slices of tumor tissue.
-
Protocol Outline:
-
Formalin-fixed, paraffin-embedded tumor tissue sections are prepared.
-
The sections are incubated with a primary anti-MGMT antibody.
-
A secondary antibody and a detection system are used to generate a colored product at the site of the antibody-antigen reaction.
-
The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist.[9]
-
-
Limitation: Provides semi-quantitative data and may not always correlate perfectly with functional activity.
Clinical Validation and Performance Data
Clinical trials have been conducted to establish the biochemically effective dose of O6-BG required to deplete MGMT in tumor tissue.
| Study Focus | Patient Population | O6-BG Dose | Key Findings | Reference |
| Dose Escalation Trial | Malignant Glioma | 40-100 mg/m² IV | A dose of 100 mg/m² administered 18 hours before surgery reduced tumor MGMT activity to undetectable levels (<10 fmol/mg protein) in 11 out of 11 patients. | [10] |
| Biochemical Modulatory Dose | Various Cancers | 10-120 mg/m² IV | A dose of 120 mg/m² infused over 1 hour was established as the dose required to eliminate residual tumor MGMT activity 18 hours post-infusion. | |
| Combination Therapy | Advanced Soft Tissue Sarcoma | 120 mg/m² IV with BCNU | The combination led to depletion of MGMT in peripheral blood mononuclear cells, but no objective tumor responses were observed. | [9] |
| Combination Therapy | High-Risk Neuroblastoma (Xenografts) | N/A (in vivo model) | O6-BG enhanced the anticancer effect of TMZ+Irinotecan, delayed tumor growth, and increased survival in 2 of 7 patient-derived xenografts. |
These studies demonstrate that O6-BG can effectively deplete MGMT activity in tumor tissue.[10][11] However, this chemosensitization also increases hematologic toxicity, as MGMT in normal tissues is also inhibited, often requiring a reduction in the dose of the accompanying alkylating agent.[12][13]
Conclusion
Validating the inhibition of MGMT by this compound in tumor tissue is crucial for both preclinical research and clinical trial design. The biochemical alkyl-transfer assay remains the most direct and quantitative method for assessing functional MGMT activity. This should be complemented with protein-level analyses like Western blotting and IHC to provide a comprehensive picture of MGMT status. While O6-BG is a potent inhibitor, alternatives like lomeguatrib and targeted delivery strategies are being explored to improve the therapeutic window. The data clearly supports the ability of O6-BG to deplete tumor MGMT, thereby providing a strong rationale for its use in sensitizing resistant tumors to alkylating chemotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. researchgate.net [researchgate.net]
- 7. Expression of O6-Methylguanine-DNA Methyltransferase Examined by Alkyl-Transfer Assays, Methylation-Specific PCR and Western Blots in Tumors and Matched Normal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase II trial of this compound and carmustine in patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a clinical trial establishing the biochemical modulatory dose in tumor tissue for alkyltransferase-directed DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
A Head-to-Head Battle for AGT Inhibition: O6-Benzylguanine vs. Lomeguatrib
For researchers, scientists, and drug development professionals, the strategic inhibition of O6-alkylguanine-DNA alkyltransferase (AGT), a key DNA repair protein, presents a promising avenue to enhance the efficacy of alkylating chemotherapies. Two front-runners in this endeavor, O6-Benzylguanine (O6-BG) and lomeguatrib, have been the subject of extensive preclinical and clinical investigation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the informed selection of an AGT inhibitor for research and therapeutic development.
Executive Summary
Both this compound and lomeguatrib are potent inactivators of AGT, functioning as pseudosubstrates that irreversibly transfer a functional group to the active cysteine residue of the enzyme.[1][2] This action depletes the cell's ability to repair DNA damage induced by alkylating agents such as temozolomide (TMZ) and carmustine (BCNU), thereby sensitizing tumor cells to these therapies. While both agents have demonstrated the ability to significantly deplete AGT activity in preclinical and clinical settings, differences in their potency, clinical development status, and toxicity profiles warrant a detailed comparison. Lomeguatrib is reported to be more potent than this compound.[3] However, the clinical development of both has been challenged by increased myelosuppression when used in combination with chemotherapy.[2][4]
Mechanism of Action
This compound and lomeguatrib share a common mechanism of action. They act as "suicide" inhibitors of the AGT protein (also known as O6-methylguanine-DNA methyltransferase, or MGMT). By mimicking the natural substrate of AGT, O6-alkylguanine, they bind to the enzyme's active site. This results in the covalent and irreversible transfer of their respective benzyl or bromothenyl groups to the Cys145 residue of AGT.[1] This modification renders the AGT protein inactive and targets it for degradation. The depletion of active AGT within the cell prevents the repair of O6-alkylguanine lesions in the DNA, leading to the accumulation of cytotoxic DNA damage and subsequent cell death when combined with alkylating agents.
Performance Data
In Vitro Potency
| Inhibitor | Cell Line | IC50 | Reference |
| This compound | L3.6pl (Pancreatic Cancer) | 50 µg/mL (at 48 hours) | [5] |
| Lomeguatrib | Neuroblastoma Cell Lines | 5 µM (pretreatment concentration) | [1] |
Note: The differing units and experimental conditions (µg/mL vs. µM, and varied cell lines) prevent a direct quantitative comparison. The provided data indicates the concentrations at which significant biological effects were observed.
Clinical Efficacy and Dosing
Both inhibitors have been evaluated in numerous clinical trials, primarily in combination with temozolomide for the treatment of various cancers, including glioblastoma and melanoma.
| Inhibitor | Clinical Trial Phase | Cancer Type | Dosing Regimen | Key Findings | Reference |
| This compound | Phase I/II | Malignant Glioma | 120 mg/m² IV infusion followed by TMZ | Tolerable, with evidence of AGT depletion in tumor tissue.[6] | [6] |
| This compound | Phase II | Pediatric High-Grade Gliomas | 120 mg/m²/day IV with 75 mg/m²/day TMZ | Tolerable but did not meet the target response rate. | |
| Lomeguatrib | Phase I | Advanced Solid Tumors | 10-40 mg/m² IV or 20-40 mg orally with TMZ | Achieved >90% AGT depletion in PBMCs and tumor biopsies.[7] | [7] |
| Lomeguatrib | Phase II | Metastatic Colorectal Cancer | 40 mg orally with TMZ | Well-tolerated but not efficacious in this cancer type. | |
| Lomeguatrib | Phase II | Metastatic Cutaneous Melanoma | 40-80 mg orally with TMZ | Efficacy similar to TMZ alone, suggesting a need for prolonged dosing of lomeguatrib. |
Experimental Protocols
AGT Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound and lomeguatrib on AGT in cell extracts.
Materials:
-
Cell lysate containing AGT
-
[3H]-methylated DNA (as AGT substrate)
-
Inhibitor compound (this compound or lomeguatrib) dissolved in DMSO
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Incubate the cell lysate with varying concentrations of the inhibitor (or DMSO as a control) for a predetermined time (e.g., 30 minutes) at 37°C to allow for AGT inactivation.
-
Initiate the AGT activity assay by adding the [3H]-methylated DNA substrate to the pre-incubated cell lysate-inhibitor mixture.
-
Incubate for a sufficient time (e.g., 60 minutes) at 37°C to allow for the transfer of the [3H]-methyl group from the DNA to the active AGT protein.
-
Stop the reaction by precipitating the protein with cold TCA.
-
Wash the protein pellet to remove unincorporated [3H]-methylated DNA.
-
Solubilize the protein pellet and measure the amount of radioactivity transferred to the AGT protein using a scintillation counter.
-
Calculate the percentage of AGT inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Evaluation (General Protocol)
This protocol describes a general workflow for assessing the in vivo efficacy of AGT inhibitors in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cells for xenograft implantation
-
AGT inhibitor (this compound or lomeguatrib)
-
Alkylating agent (e.g., temozolomide)
-
Calipers for tumor measurement
-
Equipment for drug administration (e.g., oral gavage needles, syringes)
Procedure:
-
Implant human tumor cells subcutaneously into the flanks of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, alkylating agent alone, AGT inhibitor alone, combination of AGT inhibitor and alkylating agent).
-
Administer the AGT inhibitor at a predetermined time point before the alkylating agent to allow for sufficient AGT depletion.
-
Administer the alkylating agent.
-
Monitor tumor volume regularly using caliper measurements.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., measurement of AGT activity, histological analysis).
-
Analyze the data to determine the effect of the combination treatment on tumor growth delay and overall survival.
Signaling Pathways and Cellular Effects
The primary cellular effect of this compound and lomeguatrib is the depletion of AGT, which leads to the potentiation of alkylating agent-induced DNA damage. This unrepaired DNA damage, specifically at the O6 position of guanine, triggers downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.[8] The accumulation of O6-alkylguanine lesions can lead to the activation of the DNA damage response (DDR) pathway, involving key proteins such as ATR and Chk1.[9] This can result in cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. However, in the absence of functional AGT, the damage persists, leading to the induction of apoptotic pathways. This compound has been shown to induce apoptosis and modulate the expression of p53 downstream target proteins.[5]
Conclusion
Both this compound and lomeguatrib are effective inhibitors of AGT that can sensitize tumor cells to alkylating agents. Lomeguatrib appears to be a more potent inhibitor based on the available, albeit not directly comparative, preclinical data. Clinical development of both agents has demonstrated proof-of-concept in depleting AGT activity in tumors. However, the therapeutic window for both inhibitors in combination with chemotherapy is narrow due to increased hematological toxicity.[4] The choice between this compound and lomeguatrib for research or clinical development will depend on the specific context, including the tumor type, the alkylating agent used, and the desired dosing regimen. Further studies, ideally including direct head-to-head comparisons, are necessary to fully delineate the relative advantages and disadvantages of these two important AGT inhibitors.
References
- 1. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of lomeguatrib in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. preprints.org [preprints.org]
- 7. Lomeguatrib, a potent inhibitor of O6-alkylguanine-DNA-alkyltransferase: phase I safety, pharmacodynamic, and pharmacokinetic trial and evaluation in combination with temozolomide in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lomeguatrib Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of O6-Benzylguanine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various O6-Benzylguanine (O6-BG) analogues. O6-BG and its derivatives are critical tools in cancer research, acting as potent inhibitors of O6-alkylguanine-DNA alkyltransferase (AGT). This DNA repair protein confers resistance to common alkylating chemotherapeutic agents. By inactivating AGT, O6-BG analogues can sensitize cancer cells to the cytotoxic effects of these drugs, offering a promising strategy to enhance therapeutic efficacy. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes essential pathways and workflows to support your research and development efforts.
Mechanism of Action: Inactivating the Guardian of the Genome
This compound and its analogues function as "suicide" inhibitors of AGT. They mimic the natural substrate of AGT, O6-alkylguanine, and bind to the enzyme's active site. The benzyl group of the analogue is then irreversibly transferred to a cysteine residue within the AGT protein.[1] This covalent modification renders the AGT molecule inactive, preventing it from repairing DNA damage induced by alkylating agents.[1] The depletion of the cellular AGT pool leaves cancer cells vulnerable to the cytotoxic effects of chemotherapies that target the O6 position of guanine in the DNA.[1][2]
Caption: Mechanism of AGT Inactivation by this compound Analogues.
Comparative Efficacy of this compound Analogues
The in vitro efficacy of O6-BG analogues is primarily assessed by their ability to inactivate AGT and to sensitize cancer cells to alkylating chemotherapy. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
AGT Inactivation Potency
The following table summarizes the IC50 values for the inactivation of purified human AGT by this compound and a selection of its analogues.
| Compound | Analogue Class | IC50 (µM) for AGT Inactivation | Reference |
| This compound | Standard | 0.18 ± 0.02 | [3] |
| O6-Allylguanine | O6-Alkenyl | 8.5 ± 0.6 | [3] |
| O6-(1-Cyclobutenylmethyl)guanine | O6-Cycloalkenyl | 0.55 ± 0.02 | [3] |
| O6-(1-Cyclopentenylmethyl)guanine | O6-Cycloalkenyl | 0.39 ± 0.04 | [3] |
Lower IC50 values indicate higher potency.
-
O6-(p-chlorobenzyl)guanine and O6-(p-methylbenzyl)guanine: These analogues have been shown to be effective in sensitizing human tumor cells to chloroethylating agents. In HT29 colon tumor cells, this compound was found to be slightly more effective as a sensitizer than its p-chloro and p-methyl counterparts.[4]
-
8-Aza-O6-benzylguanine and 8-Bromo-O6-benzylguanine: These 8-substituted analogues are reported to be potent inactivators of AGT.[2][5] Prodrugs of these compounds have been developed to potentially improve their bioavailability and selective activation in tumor cells.[2]
Sensitization to Chemotherapeutic Agents
The ultimate goal of using O6-BG analogues is to enhance the efficacy of existing chemotherapies. The degree of sensitization is often dependent on the intrinsic AGT activity of the cancer cell line.[4]
For instance, in HT29 cells, which have high AGT activity, pretreatment with this compound analogues significantly increases the cytotoxicity of agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU).[4] In contrast, cell lines with low or negligible AGT activity (Mer- cells) show no such enhancement.[4]
This compound and its analogues have been shown to potentiate the effects of a range of alkylating agents, including:
-
Chloroethylating agents: BCNU (Carmustine)
-
Methylating agents: Temozolomide and Streptozotocin[4]
-
Other alkylating agents: Clomesone and Chlorozotocin[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vitro efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound analogues.
Caption: General In Vitro Efficacy Testing Workflow.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the O6-BG analogue, the chemotherapeutic agent, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each treatment condition.
O6-Alkylguanine-DNA Alkyltransferase (AGT) Activity Assay
This assay measures the activity of AGT in cell extracts by quantifying the transfer of a radiolabeled alkyl group from a DNA substrate to the AGT protein.
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts from treated and untreated cells.
-
Reaction Mixture: Set up a reaction mixture containing the cell extract, a [3H]methylated DNA substrate, and an appropriate buffer.
-
Incubation: Incubate the reaction mixture at 37°C to allow the AGT in the extract to repair the radiolabeled DNA.
-
Protein Precipitation: Precipitate the protein from the reaction mixture.
-
Quantification: Measure the amount of radioactivity transferred to the protein using a scintillation counter.
-
Data Analysis: Calculate the AGT activity, typically expressed as fmol of methyl groups transferred per mg of protein.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is a common method for detecting apoptosis. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates after treatment.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide, PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The in vitro evaluation of this compound analogues is a critical step in the development of more effective cancer therapies. This guide provides a framework for comparing the efficacy of these compounds, highlighting the importance of standardized assays and quantitative data analysis. While this compound remains a benchmark, ongoing research into novel analogues, particularly those with substitutions at the para and 8-positions, holds promise for identifying compounds with enhanced potency and improved pharmacological profiles. The detailed experimental protocols and visualized workflows presented here are intended to support researchers in this vital area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. O6-alkylguanine-DNA alkyltransferase inactivation by ester prodrugs of this compound derivatives and their rate of hydrolysis by cellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance-modifying agents. 8. Inhibition of O(6)-alkylguanine-DNA alkyltransferase by O(6)-alkenyl-, O(6)-cycloalkenyl-, and O(6)-(2-oxoalkyl)guanines and potentiation of temozolomide cytotoxicity in vitro by O(6)-(1-cyclopentenylmethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of O6-alkylguanine-DNA alkyltransferase by 8-substituted this compound analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
O6-Benzylguanine: A Comparative Analysis of Efficacy in MGMT Methylated vs. Unmethylated Tumors
Introduction
O6-methylguanine-DNA methyltransferase (MGMT) is a critical DNA repair protein that plays a pivotal role in the resistance of tumors to a class of chemotherapy drugs known as alkylating agents.[1][2] These agents, including temozolomide (TMZ) and carmustine (BCNU), are mainstays in the treatment of various cancers, particularly glioblastoma. The efficacy of these drugs is profoundly influenced by the expression of MGMT within the tumor cells. O6-Benzylguanine (O6-BG) is an investigational drug designed to counteract this resistance mechanism by inhibiting MGMT, thereby sensitizing cancer cells to the cytotoxic effects of alkylating agents.[3][4]
The expression of the MGMT gene is often regulated by epigenetic silencing through promoter methylation. Tumors with a methylated MGMT promoter have low to no MGMT protein expression, rendering them inherently sensitive to alkylating agents.[1][5] Conversely, tumors with an unmethylated promoter express active MGMT protein, enabling them to repair chemotherapy-induced DNA damage and conferring significant treatment resistance.[4][6] This guide provides a comprehensive comparison of this compound's efficacy in these two distinct tumor subtypes, supported by experimental data and detailed protocols for researchers and drug development professionals.
Mechanism of Action: MGMT Repair and this compound Inhibition
Alkylating agents like temozolomide exert their anticancer effect by transferring a methyl group to the O6 position of guanine in DNA. This O6-methylguanine (O6-meG) adduct is a cytotoxic lesion that, if unrepaired, leads to DNA double-strand breaks and ultimately triggers cell death (apoptosis).[7]
The MGMT protein functions as a "suicide" enzyme to reverse this damage. It identifies the O6-meG lesion and transfers the methyl group from the guanine to one of its own cysteine residues.[8] This action restores the normal guanine base but also results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation.[6] In tumors with high MGMT expression (unmethylated), the large pool of MGMT protein can efficiently repair the DNA damage, leading to chemotherapeutic resistance.[1][9]
This compound is a pseudosubstrate of MGMT.[4] It mimics the structure of O6-methylguanine and binds to the active site of the MGMT protein. O6-BG then covalently transfers its benzyl group to the active site cysteine, irreversibly inactivating the enzyme.[3][6] By depleting the cell's pool of active MGMT, O6-BG prevents the repair of cytotoxic O6-meG adducts formed by alkylating agents, thus restoring or enhancing the sensitivity of the tumor to these drugs.
Caption: Mechanism of MGMT-mediated resistance and its inhibition by this compound.
Comparative Efficacy of this compound
The therapeutic strategy for using O6-BG is fundamentally dependent on the MGMT methylation status of the tumor.
In MGMT Unmethylated (MGMT-Expressing) Tumors
-
Rationale: These tumors are the primary target for O6-BG therapy. High levels of MGMT protein actively repair DNA, making these tumors resistant to standard doses of alkylating agents.[6] The addition of O6-BG is intended to deplete the tumor's MGMT activity, thereby sensitizing it to the co-administered chemotherapy.[4]
-
Preclinical Evidence: Numerous in vitro and in vivo studies have demonstrated that O6-BG can effectively sensitize MGMT-expressing cancer cells and xenografts to alkylating agents like TMZ and BCNU.[6][10] For instance, in neuroblastoma models with high MGMT expression, the addition of O6-BG significantly enhanced the cytotoxicity of a TMZ and irinotecan combination, leading to increased DNA damage and apoptosis.[6]
-
Clinical Evidence: Clinical trials have yielded mixed results. While O6-BG effectively depletes MGMT activity in tumors, it also does so in healthy tissues, particularly the bone marrow.[10] This exacerbates the myelosuppressive side effects of alkylating agents, often necessitating a reduction in the chemotherapy dose.[6][11] This dose reduction may counteract the sensitizing benefit of O6-BG. Some Phase II trials showed modest activity in temozolomide-resistant anaplastic gliomas but not in glioblastoma.[12] A large Phase III trial (SWOG S0001) for newly diagnosed glioblastoma found that adding O6-BG to BCNU and radiation did not improve survival and resulted in greater toxicity compared to BCNU and radiation alone.[11]
In MGMT Methylated (MGMT-Deficient) Tumors
-
Rationale: In these tumors, the MGMT gene is epigenetically silenced, resulting in little to no MGMT protein expression.[1][5] Consequently, these tumors are inherently deficient in repairing O6-meG lesions and are naturally sensitive to alkylating agents.[13] The addition of O6-BG in this context is theoretically redundant, as its target enzyme is already absent.
-
Preclinical Evidence: Preclinical studies logically focus on MGMT-expressing models to demonstrate the sensitizing effects of O6-BG. There is a lack of data supporting the use of O6-BG in MGMT-deficient models, as no therapeutic benefit would be expected.
-
Clinical Evidence: The methylation status of the MGMT promoter is a strong positive predictive biomarker for response to temozolomide.[14][15] Patients with MGMT-methylated glioblastoma derive a significant survival benefit from TMZ treatment alone.[13] Clinical trials involving O6-BG have focused on unmethylated tumors or have not shown a benefit that would justify its use in the already-sensitive methylated population, especially given the potential for increased toxicity.[11][12]
Data Presentation: Summary of Key Experimental Findings
Table 1: Preclinical Studies of this compound
| Cell Line/Model | Cancer Type | MGMT Status | Treatment | Key Findings | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | Expressing | TMZ + Irinotecan (SN38) +/- O6-BG | O6-BG significantly enhanced cytotoxicity, H2AX phosphorylation (DNA damage), and apoptosis in MGMT-expressing cells. | [6] |
| Human Glioma Xenografts | Glioblastoma | Expressing | BCNU +/- O6-BG | O6-BG treatment ablated xenograft MGMT activity and significantly inhibited tumor growth when combined with BCNU compared to BCNU alone. | [10] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Expressing | Gemcitabine +/- O6-BG | O6-BG sensitized pancreatic cancer cells to gemcitabine and inhibited tumor growth in vivo. | [16] |
Table 2: Clinical Trials of this compound
| Trial ID / First Author | Cancer Type | Patient Population | Treatment Regimen | Objective Response Rate (ORR) / Outcome | Key Findings |
| SWOG S0001[11] | Glioblastoma (newly diagnosed) | Unselected (analysis included methylation status) | RT + BCNU vs. RT + BCNU + O6-BG | No difference in median overall survival (10 vs 11 months). | Adding O6-BG did not improve survival and led to significantly more grade 4/5 adverse events. |
| Quinn JA, et al. (2009)[12] | Glioblastoma (GBM) & Anaplastic Glioma (AG) | Temozolomide-resistant | TMZ + O6-BG | GBM: 3% (1/34); AG: 16% (5/32) | O6-BG may restore some TMZ sensitivity in AG but not significantly in GBM. High rates of hematologic toxicity. |
| Warren KE, et al. (2012)[7] | Pediatric High-Grade & Brainstem Glioma | Recurrent/Progressive | TMZ + O6-BG | 1 sustained partial response in HGG cohort (n=25); 0 in BSG cohort (n=16). | The combination did not achieve the target response rate for activity. |
| Tawbi HA, et al. (2008)[17] | Advanced Melanoma | Chemotherapy-naïve or prior-chemotherapy | BCNU + O6-BG | Chemotherapy-naïve: 1 CR (4.5%); Prior-chemo: 0% | No improvement in clinical outcome was observed. Significant myelosuppression was common. |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent in the presence or absence of O6-BG in MGMT-expressing and MGMT-deficient cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., 2,000-5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
O6-BG Pre-treatment: Treat one set of plates with a fixed, biologically active concentration of O6-BG (e.g., 20-25 µM) for a specified duration (e.g., 2 to 24 hours) to ensure MGMT depletion.[6] Treat the control set with vehicle.
-
Alkylating Agent Treatment: Add the alkylating agent (e.g., Temozolomide) in a series of dilutions to both O6-BG pre-treated and control plates.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, SRB, or a commercially available kit like CellTiter-Glo.
-
Data Analysis: Normalize the viability data to untreated controls and plot dose-response curves. Calculate IC50 values using non-linear regression analysis. A significant decrease in the IC50 value in the O6-BG-treated group indicates sensitization.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the ability of O6-BG to enhance the anti-tumor efficacy of an alkylating agent in a patient-derived or cell-line-derived xenograft model with unmethylated MGMT.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells or fragments into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle, O6-BG alone, Alkylating agent alone, Alkylating agent + O6-BG).
-
Treatment Administration: Administer treatments according to a defined schedule. For the combination group, O6-BG (e.g., 25-30 mg/kg, intraperitoneally) is typically given 1-2 hours before the alkylating agent (e.g., Temozolomide, 50-100 mg/kg, orally) to allow for systemic MGMT depletion.[6]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Primary endpoints are typically tumor growth delay and overall survival.
-
Data Analysis: Compare tumor growth curves between groups. Perform statistical analysis (e.g., ANOVA for tumor volume, log-rank test for survival) to determine significance.
-
Caption: A typical preclinical workflow for evaluating this compound efficacy.
Conclusion
The efficacy of this compound is exclusively relevant to tumors with an unmethylated MGMT promoter that express functional MGMT protein. In this context, O6-BG acts as a potent chemosensitizer, depleting the MGMT repair protein and enhancing the cytotoxic effects of alkylating agents in preclinical models. However, the translation of this powerful preclinical rationale into clinical benefit has been largely unsuccessful. The primary obstacle is systemic toxicity; by inhibiting MGMT in healthy tissues, O6-BG increases the myelosuppressive side effects of chemotherapy, forcing dose reductions that may negate the intended therapeutic gain.[10][11]
For MGMT methylated tumors, which lack MGMT expression, there is no scientific or clinical rationale for the use of this compound. These tumors are already sensitive to alkylating agents, and the addition of O6-BG would offer no benefit while potentially contributing to unnecessary toxicity. Therefore, MGMT promoter methylation status remains a critical biomarker not only for predicting response to alkylating agents but also for logically excluding patients from treatment with MGMT inhibitors like this compound.
References
- 1. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes of O6-Methylguanine DNA Methyltransferase (MGMT) Promoter Methylation in Glioblastoma Relapse—A Meta-Analysis Type Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gccri.uthscsa.edu [gccri.uthscsa.edu]
- 10. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase III study of radiation therapy (RT) and this compound, (O6-BG) plus BCNU versus RT and BCNU alone and methylation status in newly-diagnosed glioblastoma (GBM) and gliosarcoma: Southwest Oncology Group (SWOG) Study S0001 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Clinical Significance of O6-Methylguanine-DNA Methyltransferase Promoter Methylation Status in Adult Patients With Glioblastoma: A Meta-analysis [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MGMT promoter methylation is predictive of response to radiotherapy and prognostic in the absence of adjuvant alkylating chemotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Phase II trial of the O6-alkylguanine DNA alkyltransferase inhibitor this compound and 1,3-bis(2-chloroethyl)-1-nitrosourea in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
O6-Benzylguanine's Potentiation of Temozolomide: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of O6-Benzylguanine (O6-BG) in enhancing the therapeutic efficacy of Temozolomide (TMZ) against various cancers in vivo. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative TMZ-enhancing strategies.
The alkylating agent Temozolomide (TMZ) is a cornerstone in the treatment of glioblastoma and other malignancies. However, its efficacy is often limited by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which reverses the cytotoxic DNA lesions induced by TMZ. This compound (O6-BG) is an inhibitor of MGMT, and its co-administration with TMZ represents a promising strategy to overcome this resistance mechanism. This guide delves into the in vivo validation of this combination therapy, offering a comprehensive overview of its performance against other therapeutic alternatives.
Comparative Efficacy of TMZ Enhancement Strategies
The following table summarizes the in vivo efficacy of O6-BG and other TMZ-enhancing strategies in preclinical models. The data highlights the potential of these combinations to inhibit tumor growth and improve survival outcomes.
| Treatment Strategy | Cancer Model | Key Efficacy Metrics | Reference |
| This compound (O6-BG) + TMZ | U87MG Glioma Xenograft (mice) | Tumor Growth Delay: TMZ (35 mg/kg) alone: 23.3 days; TMZ (35 mg/kg) + O6-BG (40 mg/kg): Significantly enhanced anti-tumor activity (P < 0.002) | [1] |
| PARP Inhibitor (Talazoparib) + TMZ | SF767 Glioblastoma Cells (in vitro) | Combination treatment reduced colony formation efficiency, increased G2 cell cycle arrest, and induced apoptosis. | [2] |
| Wnt Pathway Inhibitor (Wnt-C59) + TMZ | GSC11 and U87MG Glioblastoma Xenografts (mice) | Combination therapy significantly increased survival compared to control and monotherapy groups (***P < 0.001). | [3] |
| UBE2T Inhibitor + TMZ | Glioblastoma Xenograft (mice) | Combined treatment achieved superior tumor growth suppression relative to TMZ treatment alone. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
A detailed understanding of the methodologies employed in these in vivo studies is crucial for the replication and interpretation of findings. Below are representative protocols for key experiments.
Glioblastoma Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous and intracranial glioblastoma xenografts in immunocompromised mice.
Materials:
-
Human glioblastoma cell lines (e.g., U87MG, GSC11)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (for subcutaneous injection)
-
Immunocompromised mice (e.g., nude mice, NOD scid gamma mice), 4-6 weeks old
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture glioblastoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel for subcutaneous injection at a concentration of 5 x 10^5 cells per mouse.[3]
-
Animal Anesthesia: Anesthetize the mice using an appropriate method (e.g., inhaled isoflurane).[5]
-
Subcutaneous Implantation: Inject the cell suspension subcutaneously into the flank of the anesthetized mouse.[6]
-
Intracranial Implantation: For orthotopic models, place the anesthetized mouse in a stereotactic frame. Make a small incision in the scalp to expose the skull. Drill a small burr hole at specific stereotactic coordinates. Slowly inject the cell suspension into the brain parenchyma.[5][7]
-
Post-operative Care: Suture the incision and monitor the animals for recovery.
In Vivo Drug Administration and Efficacy Assessment
This protocol describes the administration of O6-BG and TMZ to tumor-bearing mice and the subsequent evaluation of treatment efficacy.
Materials:
-
This compound (O6-BG) solution
-
Temozolomide (TMZ) suspension
-
Vehicle control solutions (e.g., saline, DMSO)
-
Gavage needles (for oral administration)
-
Calipers for tumor measurement
Procedure:
-
Tumor Growth Monitoring: Once tumors are palpable (for subcutaneous models) or at a predetermined time point post-implantation (for intracranial models), begin monitoring tumor growth using calipers or bioluminescence imaging.
-
Randomization: When tumors reach a specified size, randomize the mice into treatment groups (e.g., Vehicle, TMZ alone, O6-BG + TMZ).
-
Drug Administration:
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.
-
Survival: Monitor the animals daily and record the date of euthanasia due to tumor burden or morbidity to determine survival outcomes.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test for tumor volume comparison, Kaplan-Meier analysis for survival).
Conclusion
The in vivo data presented in this guide strongly supports the potential of this compound to significantly enhance the anti-tumor activity of Temozolomide. By inhibiting the MGMT DNA repair pathway, O6-BG allows TMZ to exert its full cytotoxic effect, leading to delayed tumor growth and improved survival in preclinical models. While alternative strategies such as PARP and Wnt pathway inhibition also show promise, the robust and direct mechanism of O6-BG makes it a compelling candidate for further clinical investigation. The provided experimental protocols offer a foundation for researchers to further explore and validate these findings in their own studies. As the field of oncology moves towards more personalized and targeted therapies, the combination of TMZ with MGMT inhibitors like O6-BG holds significant promise for improving outcomes for patients with glioblastoma and other challenging malignancies.
References
- 1. This compound enhances the sensitivity of a glioma xenograft with low O6-alkylguanine-DNA alkyltransferase activity to temozolomide and BCNU - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wnt-C59 in combination with temozolomide (TMZ) inhibits tumor formation and improves mice survival in vivo. [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 4. UBE2T Promotes Temozolomide Resistance of Glioblastoma Through Regulating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Temozolomide-Induced Apoptosis with O6-Benzylguanine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of apoptosis induction following treatment with Temozolomide (TMZ) alone versus in combination with O6-Benzylguanine. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Temozolomide is a crucial alkylating agent in the treatment of glioblastoma; however, its efficacy is often limited by tumor resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1] this compound acts as a pseudosubstrate of MGMT, leading to its irreversible inactivation and subsequent degradation.[2] This depletion of MGMT enhances the cytotoxic effects of TMZ by preventing the repair of O6-methylguanine adducts in the DNA, ultimately leading to apoptosis.[1][2]
Comparative Analysis of Apoptosis Induction
The combination of this compound and TMZ has been shown to significantly increase apoptosis in cancer cells, particularly those expressing MGMT. Experimental evidence from various studies consistently demonstrates the synergistic effect of this combination.
Key Findings from In Vitro Studies:
-
Increased Caspase-3 Cleavage: The combination of this compound with TMZ and SN38 (the active metabolite of irinotecan) led to increased levels of cleaved caspase-3, an executive caspase in the apoptotic pathway, in MGMT-expressing neuroblastoma cell lines.[2]
-
Enhanced DNA Fragmentation: Treatment with this compound alongside TMZ and SN38 resulted in a significant increase in DNA fragmentation, a hallmark of late-stage apoptosis, as measured by TUNEL assays in MGMT-expressing cells.[2]
-
Sensitization of Resistant Cells: this compound potentiates the antitumor effects of TMZ in preclinical studies, sensitizing tumors that would otherwise be resistant due to high MGMT expression.[3][4]
The following table summarizes quantitative data from a study on neuroblastoma cell lines, illustrating the enhanced apoptosis with the addition of this compound.
| Cell Line | Treatment | % Apoptosis (TUNEL Positive) | Fold Increase vs. TMZ+SN38 |
| COG-N-452h (MGMT-expressing) | 20 µM TMZ + 1 nM SN38 | ~10% | - |
| 20 µM TMZ + 1 nM SN38 + 25 µM O6BG | ~25% | ~2.5x | |
| COG-N-561h (MGMT-expressing) | 20 µM TMZ + 1 nM SN38 | ~8% | - |
| 20 µM TMZ + 1 nM SN38 + 25 µM O6BG | ~20% | ~2.5x | |
| CHLA-225 (MGMT-nonexpressing) | 20 µM TMZ + 1 nM SN38 | ~5% | - |
| 20 µM TMZ + 1 nM SN38 + 25 µM O6BG | ~5% | No significant change | |
| COG-N-269 (MGMT-nonexpressing) | 20 µM TMZ + 1 nM SN38 | ~7% | - |
| 20 µM TMZ + 1 nM SN38 + 25 µM O6BG | ~7% | No significant change |
Data adapted from supplementary materials related to a study on high-risk neuroblastoma models.[2]
Signaling Pathways of Apoptosis Induction
The apoptotic signal triggered by O6-methylguanine lesions, potentiated by this compound, can proceed through different pathways depending on the p53 status of the cell.[5][6] In p53 wild-type cells, the pathway often involves the activation of the Fas/CD95/Apo-1 death receptor.[6] In p53 mutated cells, the intrinsic mitochondrial pathway is predominantly activated.[6] Both pathways ultimately converge on the activation of executioner caspases, leading to the characteristic morphological and biochemical changes of apoptosis. The formation of DNA double-strand breaks (DSBs), indicated by γH2AX formation, is a critical downstream event that triggers these apoptotic pathways.[5][6][7]
Caption: this compound and TMZ induced apoptosis signaling.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing apoptosis induction.
Caption: Workflow for apoptosis assessment.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in 6-well plates and culture until they reach the desired confluency.
-
Treat cells with the respective compounds (Control, TMZ, this compound, TMZ + this compound) for the specified duration (e.g., 96 hours).[8]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation and Fixation:
-
Culture and treat cells on coverslips or in chamber slides.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Microscopy:
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
Western Blot for Cleaved Caspase-3
This technique is used to detect the active form of caspase-3.
-
Protein Extraction:
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
References
- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Apoptosis in malignant glioma cells triggered by the temozolomide-induced DNA lesion O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Efficacy comparison of 1-day vs 5-day O6-Benzylguanine regimens
A Comparative Guide to 1-Day vs. 5-Day O6-Benzylguanine Regimens in Combination with Temozolomide for Malignant Glioma
Introduction
This compound (O6-BG) is an inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which is a key mechanism of resistance to alkylating agents like temozolomide (TMZ) and carmustine (BCNU)[1][2][3]. By depleting AGT, O6-BG is intended to enhance the cytotoxic effects of these chemotherapeutic agents[1][4]. Clinical investigations have explored different durations of O6-BG administration, primarily 1-day and 5-day regimens, in combination with TMZ for the treatment of malignant gliomas. This guide provides an objective comparison of the efficacy, safety, and experimental protocols of these two regimens based on available clinical trial data.
Mechanism of Action of this compound
O6-BG acts as a pseudosubstrate for the AGT protein. The benzyl group of O6-BG is transferred to the active site of AGT, leading to its irreversible inactivation. This depletion of AGT prevents the repair of DNA damage induced by alkylating agents like TMZ, thereby increasing their anti-tumor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A new O6-alkylguanine-DNA alkyltransferase inhibitor associated with a nitrosourea (cystemustine) validates a strategy of melanoma-targeted therapy in murine B16 and human-resistant M4Beu melanoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacological study of this compound followed by carmustine in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Analysis of AGT Activity Following O6-Benzylguanine Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two high-performance liquid chromatography (HPLC)-based methods for the quantitative analysis of O⁶-alkylguanine-DNA alkyltransferase (AGT) activity in response to O⁶-benzylguanine (O⁶-BG) exposure. O⁶-BG is a potent inactivator of AGT, a critical DNA repair protein that confers resistance to certain anticancer alkylating agents. Accurate measurement of AGT activity is therefore crucial in preclinical and clinical studies evaluating the efficacy of O⁶-BG as a chemosensitizing agent.
The following sections present a side-by-side comparison of a modern, non-radioactive HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method and a traditional HPLC-based radiometric assay. This guide includes detailed experimental protocols, a quantitative data summary, and visualizations to aid in understanding the methodologies and their underlying principles.
Comparison of HPLC-Based AGT Activity Assays
| Feature | Method 1: HPLC-ESI-MS/MS with O⁶-Benzylguanine Substrate | Method 2: HPLC with Radiolabeled Oligonucleotide Substrate |
| Principle | Direct measurement of the S-benzylcysteine product formed by the reaction of AGT with O⁶-benzylguanine. | Indirect measurement of AGT activity by quantifying the repair of a radiolabeled O⁶-methylguanine within a DNA oligonucleotide. The repaired oligonucleotide is separated from the unrepaired substrate by HPLC and detected by a radioactivity detector. |
| Substrate | O⁶-benzylguanine (non-radioactive) | ⁵'-end-labeled (e.g., with ³²P) double-stranded DNA oligonucleotide containing a single O⁶-methylguanine. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Radioactivity Detector (e.g., flow-through scintillation counter) |
| Sensitivity | High, with detection limits in the low fmol range. | Very high, dependent on the specific activity of the radiolabeled substrate. |
| Safety | No radioactive materials required, reducing safety concerns and disposal costs. | Requires handling and disposal of radioactive isotopes, necessitating specialized facilities and safety protocols. |
| Sample Throughput | Potentially higher due to the absence of radioactivity handling and simpler sample processing. | Can be lower due to the additional steps of radiolabeling, purification, and careful handling of radioactive samples. |
| Specificity | Highly specific due to the mass-based detection of the unique product. | Specificity is conferred by the enzymatic reaction and the HPLC separation. |
| Equipment | Requires an HPLC system coupled to a tandem mass spectrometer. | Requires an HPLC system with a radioactivity flow detector. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained using these methods for the analysis of AGT activity and its inhibition by O⁶-benzylguanine.
| Parameter | Cell Line | Value | Method | Reference |
| Basal AGT Activity | Human Ovarian Cancer (SK-OV-3) | 337.6 ± 18.2 fmol/mg protein | Not Specified | [1] |
| Human Ovarian Cancer (OAW 42) | 180.0 ± 39.9 fmol/mg protein | Not Specified | [1] | |
| Rat Ovarian Tumor (O-342) | 103.4 ± 18.4 fmol/mg protein | Not Specified | [1] | |
| Human Tumor Cell Lines (Range) | Not detectable to 1021 fmol/mg protein | HPLC-ESI-MS/MS | [2] | |
| O⁶-Benzylguanine IC₅₀ | Human Promyelocytic Leukemia (HL-60) | 0.073 µM | Radiometric Assay | [3] |
| AGT Inactivation Kinetics | Human AGT with O⁶-BG | Second-order rate constant (k) = 1100 M⁻¹s⁻¹ | Radiometric Assay | [3] |
Experimental Protocols
Method 1: HPLC-ESI-MS/MS Assay for AGT Activity
This method relies on the direct quantification of the S-benzylcysteine product formed when AGT transfers the benzyl group from O⁶-benzylguanine to its active site cysteine residue.
1. Preparation of Cell Lysates:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Sonicate or mechanically disrupt the cells on ice to release the cellular proteins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
2. AGT Activity Assay:
-
In a microcentrifuge tube, combine a specific amount of cell lysate (e.g., 50-100 µg of total protein) with a known concentration of O⁶-benzylguanine in the reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Terminate the reaction by adding a quenching solution, such as an organic solvent (e.g., ice-cold acetonitrile) to precipitate the proteins.
3. Sample Preparation for HPLC-ESI-MS/MS:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant, containing the S-benzylcysteine product, to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in the HPLC mobile phase for analysis.
4. HPLC-ESI-MS/MS Analysis:
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the S-benzylcysteine from other components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor the specific precursor-to-product ion transition for S-benzylcysteine using Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Quantify the amount of S-benzylcysteine in the sample by comparing its peak area to a standard curve generated with known concentrations of an S-benzylcysteine standard.
-
Calculate the AGT activity as the amount of product formed per unit of time per amount of protein (e.g., fmol/min/mg protein).
Method 2: HPLC-Based Radiometric Assay for AGT Activity
This method measures AGT activity by quantifying the repair of a ³²P-labeled oligonucleotide substrate.
1. Preparation of Radiolabeled Oligonucleotide Substrate:
-
Synthesize a double-stranded DNA oligonucleotide containing a single O⁶-methylguanine residue within a known sequence.
-
Radiolabel the 5'-end of the oligonucleotide using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Purify the radiolabeled oligonucleotide to remove unincorporated [γ-³²P]ATP.
2. Preparation of Cell Lysates:
-
Prepare cell lysates as described in Method 1, step 1.
3. AGT Activity Assay:
-
In a microcentrifuge tube, incubate a known amount of cell lysate with the ³²P-labeled oligonucleotide substrate in a suitable reaction buffer.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by heat inactivation or by adding a stop solution (e.g., a solution containing a denaturing agent).
4. HPLC Analysis:
-
HPLC Column: Anion-exchange or reversed-phase column suitable for oligonucleotide separation.
-
Mobile Phase: A salt gradient (e.g., NaCl or LiCl) in a buffered mobile phase for anion-exchange, or an acetonitrile gradient in a buffered mobile phase with an ion-pairing agent (e.g., triethylammonium acetate) for reversed-phase chromatography.
-
Flow Rate: Dependent on the column dimensions, typically 1 mL/min for a 4.6 mm ID column.
-
Detection: A UV detector to monitor the oligonucleotide elution, followed by a flow-through radioactivity detector to quantify the ³²P signal.
5. Data Analysis:
-
The HPLC chromatogram will show two radioactive peaks: one corresponding to the unrepaired O⁶-methylguanine-containing oligonucleotide and another for the repaired oligonucleotide.
-
Calculate the percentage of repaired substrate by integrating the peak areas of the repaired and unrepaired oligonucleotides in the radioactivity chromatogram.
-
Determine the AGT activity based on the amount of repaired substrate, the specific activity of the radiolabeled oligonucleotide, the incubation time, and the amount of protein in the assay.
Visualizations
Caption: Experimental workflow for HPLC-based analysis of AGT activity.
References
Safety Operating Guide
Personal protective equipment for handling o6-Benzylguanine
Essential Safety and Handling of O6-Benzylguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for this compound, a synthetic guanine derivative used as an antineoplastic agent and a tool in DNA repair research.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[3] It can cause skin, eye, and respiratory irritation and is harmful if swallowed. There is also limited evidence of potential mutagenic effects.[3] As a combustible solid, it can form explosive dust mixtures in the air.[3]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Source |
| Respiratory | NIOSH-approved N95 (or equivalent) dust mask. | |
| Use in a well-ventilated area, preferably with local exhaust ventilation. | [3] | |
| Hand | Chemical-resistant gloves (e.g., nitrile). | [3] |
| Inspect gloves for degradation before and during use. | [3] | |
| Eye | Safety glasses with side shields or chemical goggles. | [3] |
| Body | Laboratory coat, overalls, or a PVC apron. | [3] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risk and maintain the chemical's integrity.
Operational Plan:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Work should be conducted in a designated area, such as a chemical fume hood, especially when handling the powdered form.[3]
-
Handling:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Do not eat, drink, or smoke in the handling area.
-
Prevent dust generation and accumulation.[3]
-
Keep away from ignition sources as dust clouds can be explosive.[3]
-
-
Storage:
Emergency Procedures
Immediate and appropriate responses to spills, fires, or exposure are essential.
| Emergency Situation | Procedural Steps | Source |
| Spill | 1. Evacuate and alert personnel in the area.[3]2. Wear full PPE, including respiratory protection.[3]3. Clean up spills immediately, avoiding dust generation.[3]4. Collect waste in a sealed container for proper disposal. | |
| Fire | 1. Use dry chemical powder or foam as extinguishing agents.[3]2. Emergency responders should wear breathing apparatus and protective gloves.[3] | |
| Skin Contact | 1. Immediately remove all contaminated clothing.[3]2. Flush the affected skin and hair with running water and soap.[3] | |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes.2. Remove contact lenses, if present and easy to do. | |
| Inhalation | 1. Move the individual to fresh air.[3]2. Keep the person warm and at rest.[3] | |
| Ingestion | 1. Have the person drink two glasses of water at most.2. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, wipes, and the chemical itself) in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, adhering to all local, state, and federal regulations.[5] Do not dispose of it down the drain or in regular trash.
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 241.25 g/mol | [2][6] |
| Appearance | White Powder / Crystalline Solid | [2][4] |
| Density | 1.432 g/mL | [1] |
Solubility Data:
| Solvent | Solubility | Source |
| DMSO | ~30 mg/mL - 90 mg/mL | [4][6][7] |
| Ethanol | ~5 mg/mL | [4][7] |
| Methanol | 20 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | [4][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4][7] |
Toxicological and Dosing Information:
| Parameter | Value | Source |
| Intraperitoneal TDLO (Mouse) | 35 mg/kg | |
| Effective Clinical Dose (IV) | 100-120 mg/m² | [8][9] |
Experimental Protocols and Visualizations
Mechanism of Action: Inhibition of AGT
This compound acts as a suicide inhibitor of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[1][6] It transfers its benzyl group to a cysteine residue in the AGT active site, irreversibly inactivating the enzyme.[6][10] This prevents the repair of alkylated guanine bases in DNA, thereby enhancing the efficacy of DNA alkylating chemotherapeutic agents and inducing apoptosis in tumor cells.[2][6][11]
Caption: Mechanism of this compound (O6-BG) inhibiting the AGT DNA repair enzyme.
Workflow for Safe Handling and Preparation of this compound Stock Solution
This workflow outlines the procedural steps for safely handling the compound and preparing a stock solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
